(3R)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid
Description
Properties
IUPAC Name |
(3R)-2-azabicyclo[2.2.2]octane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-8(11)7-5-1-3-6(9-7)4-2-5/h5-7,9H,1-4H2,(H,10,11)/t5?,6?,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDIUZWIFYIATRZ-KPGICGJXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1C(N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2CCC1[C@@H](N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of (3R)-2-Azabicyclo[2.2.2]octane-3-carboxylic Acid
Abstract
(3R)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid, a conformationally constrained non-proteinogenic amino acid, represents a pivotal chiral building block in modern medicinal chemistry. Its rigid bicyclic structure, known as the isoquinuclidine core, offers a unique three-dimensional scaffold that is instrumental in the design of novel therapeutics with enhanced potency and selectivity. This technical guide provides a comprehensive overview of the primary synthetic pathways to this valuable compound, intended for researchers, scientists, and professionals in drug development. We will delve into the intricacies of asymmetric Diels-Alder reactions, chiral resolution techniques, and emerging biocatalytic methods, offering field-proven insights into the causality behind experimental choices and providing detailed, actionable protocols.
Introduction: The Significance of the Isoquinuclidine Scaffold
The 2-azabicyclo[2.2.2]octane, or isoquinuclidine, framework is a recurring motif in a multitude of biologically active natural products and synthetic pharmaceuticals.[1] Its rigid structure allows for the precise spatial orientation of substituents, which is a critical factor in optimizing interactions with biological targets. The incorporation of a carboxylic acid at the C-3 position, along with the specific (3R) stereochemistry, further refines the molecule's properties, making it a highly sought-after component in the synthesis of complex drug candidates.
This guide will explore the key methodologies for the enantioselective synthesis of this compound, with a focus on the practical application and mechanistic understanding of each approach.
Core Synthetic Strategies
The synthesis of this compound can be broadly categorized into three main approaches:
-
Asymmetric Diels-Alder Reactions: This is the most prevalent and versatile method, involving the [4+2] cycloaddition of a diene and a dienophile to construct the bicyclic core with high stereocontrol.
-
Chiral Resolution: This classical approach involves the separation of a racemic mixture of 2-azabicyclo[2.2.2]octane-3-carboxylic acid or its derivatives.
-
Biocatalysis: This emerging field utilizes enzymes to perform highly selective transformations, offering a green and efficient alternative to traditional chemical methods.
The following sections will provide a detailed examination of each of these strategies.
Asymmetric Diels-Alder Reactions: A Powerful Tool for Stereocontrol
The Diels-Alder reaction stands as a cornerstone of cyclic compound synthesis due to its high degree of predictability and stereoselectivity. In the context of isoquinuclidine synthesis, the aza-Diels-Alder reaction, where the dienophile or the diene contains a nitrogen atom, is of paramount importance. The key to achieving the desired (3R) stereochemistry lies in the effective use of chiral auxiliaries, chiral Lewis acids, or organocatalysts.
Chiral Auxiliary-Mediated Diels-Alder Reactions
This approach involves the temporary attachment of a chiral molecule (the auxiliary) to the dienophile. The steric and electronic properties of the auxiliary direct the approach of the diene, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary yields the enantiomerically enriched product.
A common strategy employs a chiral oxazolidinone as the auxiliary attached to an acrylate dienophile.
Conceptual Workflow:
Sources
A Technical Guide to the Spectroscopic Characterization of (3R)-2-Azabicyclo[2.2.2]octane-3-carboxylic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of a Constrained Bicyclic Amino Acid
(3R)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid is a conformationally restricted, non-proteinogenic amino acid of significant interest in medicinal chemistry and drug design. Its rigid bicyclic framework serves as a valuable scaffold for creating peptidomimetics and pharmacologically active agents with well-defined three-dimensional structures. The precise characterization of this molecule is paramount for its application in the development of novel therapeutics. This guide provides an in-depth analysis of the spectroscopic techniques used to elucidate and confirm the structure of this compound, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Due to the limited availability of publicly accessible, comprehensive spectroscopic data for the free carboxylic acid, this guide will leverage data from closely related derivatives, such as its ethyl ester, to illustrate the core principles of spectral interpretation for this unique molecular architecture. The fundamental spectroscopic characteristics of the bicyclic core remain consistent, and expected variations for the carboxylic acid will be explicitly addressed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Bicyclic Core
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound, providing detailed information about the connectivity and spatial arrangement of its atoms. High-resolution ¹H and ¹³C NMR, along with two-dimensional techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for unambiguous signal assignment.
Experimental Protocol: Acquiring High-Quality NMR Data
A robust and reliable NMR analysis begins with meticulous sample preparation and the selection of appropriate experimental parameters.
Step-by-Step NMR Acquisition Protocol:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the analyte (e.g., ethyl (3R)-2-azabicyclo[2.2.2]octane-3-carboxylate) in a suitable deuterated solvent (e.g., CDCl₃ or D₂O with a pH buffer for the carboxylic acid) to a final volume of 0.6-0.7 mL in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
-
For the free amino acid, the choice of solvent and pH is critical as it exists as a zwitterion, which can lead to peak broadening. D₂O with a small amount of DCl or NaOD can be used to obtain spectra of the protonated or deprotonated forms, respectively.
-
-
Instrument Setup:
-
Utilize a high-field NMR spectrometer (400 MHz or higher is recommended) for better signal dispersion.
-
Tune and match the probe for the desired nuclei (¹H and ¹³C).
-
Shim the magnetic field to achieve optimal resolution, indicated by a sharp and symmetrical solvent peak.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
A relaxation delay of 2-5 seconds is recommended, especially for quaternary carbons.
-
-
2D NMR Acquisition (COSY & HSQC):
-
Acquire a COSY spectrum to establish proton-proton coupling networks.
-
Acquire an HSQC or HMQC spectrum to correlate each proton with its directly attached carbon atom. This is invaluable for unambiguous assignment of the complex aliphatic signals of the bicyclic system.
-
Data Presentation: Spectroscopic Data for a Representative Derivative
The following tables summarize the expected ¹H and ¹³C NMR data for a representative derivative, ethyl 2-azabicyclo[2.2.2]octane-3-carboxylate, based on published data for similar structures.
Table 1: Representative ¹H NMR Data for Ethyl 2-Azabicyclo[2.2.2]octane-3-carboxylate in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| ~4.20 | q | 7.1 | 2H | -OCH₂ CH₃ |
| ~3.50 | d | ~3.0 | 1H | H-3 |
| ~3.00 | m | - | 1H | H-1 |
| ~2.80 | m | - | 2H | H-4 |
| ~1.90 - 1.50 | m | - | 6H | H-5, H-6, H-7, H-8 |
| ~1.25 | t | 7.1 | 3H | -OCH₂CH₃ |
Table 2: Representative ¹³C NMR Data for Ethyl 2-Azabicyclo[2.2.2]octane-3-carboxylate in CDCl₃
| Chemical Shift (δ) ppm | Assignment |
| ~173 | C =O (ester) |
| ~61 | -OCH₂ CH₃ |
| ~59 | C-3 |
| ~48 | C-1 |
| ~45 | C-4 |
| ~25 - 20 | C-5, C-6, C-7, C-8 |
| ~14 | -OCH₂CH₃ |
Note for the Carboxylic Acid: For the free acid, this compound, the ethyl ester signals (~4.20, ~1.25, ~61, and ~14 ppm) would be absent. The carbonyl carbon of the carboxylic acid would resonate at a slightly higher chemical shift (~175-180 ppm). The proton signals of the bicyclic core would experience shifts depending on the solvent and pH due to the protonation state of the amine and carboxylic acid groups.
Expertise in Spectral Interpretation: Deciphering the Bicyclic Structure
The rigid nature of the 2-azabicyclo[2.2.2]octane core leads to a complex but interpretable pattern of proton signals in the aliphatic region. The bridgehead protons (H-1 and H-4) are typically found at distinct chemical shifts. The diastereotopic nature of the methylene protons on the three bridges results in complex multiplets.
Logical Workflow for NMR Signal Assignment:
Caption: Workflow for NMR signal assignment of 2-azabicyclo[2.2.2]octane derivatives.
Mass Spectrometry: Confirming Molecular Weight and Fragmentation
Mass spectrometry is crucial for determining the molecular weight and obtaining information about the fragmentation patterns of this compound, further confirming its structure.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI is a soft ionization technique well-suited for polar molecules like amino acids.
Step-by-Step ESI-MS Protocol:
-
Sample Preparation: Prepare a dilute solution of the analyte (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump or through an HPLC system.
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets.
-
Detection: Analyze the resulting ions in a mass analyzer (e.g., quadrupole, time-of-flight). Acquire spectra in both positive and negative ion modes.
Data Presentation: Expected Mass Spectrometric Data
Table 3: Predicted High-Resolution Mass Spectrometry Data for C₈H₁₃NO₂
| Ion | Calculated m/z |
| [M+H]⁺ | 156.1019 |
| [M+Na]⁺ | 178.0838 |
| [M-H]⁻ | 154.0873 |
Trustworthiness in Fragmentation Analysis
The fragmentation pattern in MS/MS experiments provides a fingerprint of the molecule. For the 2-azabicyclo[2.2.2]octane core, characteristic losses of ethylene bridges and fragmentation adjacent to the nitrogen atom are expected, providing a self-validating system for structural confirmation.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the principal functional groups present in this compound.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a convenient technique for analyzing solid or liquid samples with minimal preparation.
Step-by-Step ATR-FTIR Protocol:
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Data Presentation: Characteristic IR Absorption Bands
Table 4: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (carboxylic acid) |
| ~3000-2800 | Medium | C-H stretch (aliphatic) |
| ~1710 | Strong | C=O stretch (carboxylic acid) |
| ~1600-1500 | Medium | N-H bend |
| ~1400-1200 | Medium | C-O stretch, O-H bend |
Note for the Ester Derivative: For an ester, the broad O-H stretch would be absent, and the C=O stretch would typically appear at a higher wavenumber (~1735 cm⁻¹).
Visualization of Spectroscopic Analysis Workflow:
Caption: Integrated workflow for the spectroscopic characterization of the target molecule.
Conclusion
The comprehensive spectroscopic analysis of this compound and its derivatives, employing a combination of advanced NMR techniques, mass spectrometry, and IR spectroscopy, is essential for its unambiguous structural determination. This guide outlines the fundamental principles and practical protocols for acquiring and interpreting the spectroscopic data for this important class of constrained amino acids. By following these methodologies, researchers can ensure the structural integrity of their compounds, a critical step in the journey of drug discovery and development.
References
-
Structural study of (±) alkyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylates. Journal of Molecular Structure.[Link]
-
Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. BIP.[Link]
-
Discovery of brain permeable 2-Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhibitors. Lirias.[Link]
-
Supporting Information: Development of a Stereoselective Synthesis of (1R,4R)- and (1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane. ACS Publications.[Link]
-
PubChem Entry for 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid. National Center for Biotechnology Information.[Link]
An In-Depth Technical Guide to (3R)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid: Properties and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
(3R)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid is a conformationally constrained, non-proteinogenic amino acid of significant interest in medicinal chemistry and drug discovery. Its rigid bicyclic scaffold offers a unique three-dimensional presentation of the carboxylic acid and secondary amine functionalities, making it a valuable building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed protocols for its synthesis and characterization, and expert insights into the causal reasoning behind the selection of specific experimental methodologies. The aim is to equip researchers with the foundational knowledge required to effectively utilize this versatile molecule in their drug development endeavors.
Introduction: The Significance of Constrained Bicyclic Scaffolds
In the realm of modern drug design, the quest for molecules with high affinity, selectivity, and favorable pharmacokinetic profiles is paramount. Conformationally constrained scaffolds, such as the 2-azabicyclo[2.2.2]octane core, have emerged as powerful tools in achieving these objectives. The inherent rigidity of this bicyclic system reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency. Furthermore, the defined spatial arrangement of substituents can facilitate precise interactions with receptor pockets, thereby improving selectivity.
This compound, a chiral derivative of this scaffold, presents a unique combination of a secondary amine and a carboxylic acid. This arrangement mimics aspects of natural amino acids while offering a distinct and rigidified topology. This guide will delve into the specific physical and chemical properties of the (3R)-enantiomer, providing a technical framework for its application in research and development.
Physicochemical Properties
Precise experimental data for this compound is not extensively available in public literature. However, based on the known properties of its enantiomer, (3S)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid, and related bicyclic amino acids, we can infer a reliable profile. It is crucial for researchers to experimentally verify these properties for their specific batches of the compound.
General Properties
| Property | Value/Information | Source/Rationale |
| CAS Number | 146144-65-2 | [1] |
| Molecular Formula | C₈H₁₃NO₂ | [1] |
| Molecular Weight | 155.19 g/mol | [1] |
| Appearance | Expected to be a white to off-white crystalline solid. | General property of similar amino acids. |
Predicted Physicochemical Data
The following table presents predicted data and data from a closely related isomer, 1-azabicyclo[2.2.2]octane-3-carboxylic acid, for comparative purposes.
| Property | Predicted/Comparative Value | Rationale/Reference Compound |
| Melting Point | Not available. Likely to be >200 °C (decomposes). | Amino acids often have high melting points due to their zwitterionic nature. |
| Boiling Point | ~284.5 ± 23.0 °C at 760 mmHg | Data for 1-azabicyclo[2.2.2]octane-3-carboxylic acid. [2] |
| Solubility | Soluble in polar solvents such as water and methanol.[2] | The presence of the carboxylic acid and amine groups facilitates hydrogen bonding with polar solvents. This is a noted property for the (3S) enantiomer. [2] |
| pKa | Expected to have two pKa values: ~2-3 for the carboxylic acid and ~9-10 for the secondary amine. | Typical pKa ranges for carboxylic acids and secondary amines in similar structural environments. |
Chemical Reactivity and Stability
The chemical behavior of this compound is dictated by its two primary functional groups: the secondary amine and the carboxylic acid.
-
Amine Reactivity: The secondary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and sulfonylation. This allows for the straightforward introduction of diverse substituents at the N-2 position, a key vector for modifying the molecule's properties in drug discovery programs.
-
Carboxylic Acid Reactivity: The carboxylic acid functionality can be readily converted to esters, amides, or reduced to the corresponding alcohol. These transformations are fundamental for peptide synthesis, prodrug strategies, and the introduction of alternative interaction motifs.
-
Stability: The bicyclic core is chemically robust. The compound is expected to be stable under standard laboratory conditions. Storage in a cool, dry place is recommended. For long-term storage, an inert atmosphere is advisable to prevent potential oxidation.
Synthesis and Purification
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Synthetic Protocol
Step 1: Diels-Alder Reaction
-
Rationale: The Diels-Alder cycloaddition between 1,3-cyclohexadiene and maleic anhydride is a classic and efficient method to construct the bicyclo[2.2.2]octene core with the desired endo stereochemistry.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve maleic anhydride in a suitable solvent (e.g., toluene).
-
Add an equimolar amount of 1,3-cyclohexadiene.
-
Heat the mixture to reflux for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the product.
-
Collect the endo-bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride by filtration, wash with cold solvent, and dry under vacuum.
-
Step 2: Amidation and Hofmann Rearrangement
-
Rationale: This two-step sequence converts the anhydride to a primary amide, which is then subjected to a Hofmann rearrangement to yield the corresponding amino acid with the loss of one carbon atom.
-
Procedure:
-
Treat the anhydride from Step 1 with aqueous ammonia to form the corresponding dicarboxylic acid monoamide.
-
Subject the monoamide to a Hofmann rearrangement using an oxidant such as sodium hypochlorite (NaOCl) in a basic solution. This will yield the unsaturated amino acid, endo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid.
-
Step 3: Saturation and Chiral Resolution
-
Rationale: The double bond in the bicyclic system is reduced to afford the saturated azabicyclooctane ring system. The resulting racemic mixture is then separated into its constituent enantiomers.
-
Procedure:
-
Dissolve the unsaturated amino acid in a suitable solvent (e.g., ethanol or acetic acid).
-
Add a catalytic amount of palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the reaction is complete.
-
Filter off the catalyst and concentrate the filtrate to obtain racemic 2-azabicyclo[2.2.2]octane-3-carboxylic acid.
-
Perform chiral resolution using a chiral resolving agent, such as a chiral acid (e.g., tartaric acid) or a chiral base (e.g., a chiral amine), to selectively crystallize one diastereomeric salt. Subsequent liberation of the free amino acid from the salt will yield the enantiomerically pure this compound.
-
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound.
Spectroscopic Analysis Workflow
Caption: Analytical workflow for the characterization of this compound.
Detailed Analytical Protocols
5.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of the compound in solution. ¹H NMR will confirm the presence of the bicyclic protons and their respective couplings, while ¹³C NMR will identify all unique carbon environments. 2D NMR techniques like COSY and HSQC are invaluable for assigning the complex proton and carbon signals of the bicyclic system.
-
Protocol:
-
Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆).
-
Acquire ¹H NMR, ¹³C NMR, COSY, and HSQC spectra on a high-field NMR spectrometer (≥400 MHz).
-
Expected ¹H NMR Signals: Complex multiplets in the aliphatic region (1.5-4.0 ppm) corresponding to the protons of the bicyclic core. The proton at C3, adjacent to the carboxylic acid, is expected to be a distinct signal.
-
Expected ¹³C NMR Signals: Signals corresponding to the methylene carbons of the bicyclic frame, the two bridgehead carbons, the C3 carbon bearing the carboxylic acid, and the carbonyl carbon of the carboxylic acid (typically >170 ppm).
-
5.2.2. Mass Spectrometry (MS)
-
Rationale: High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition with high accuracy.
-
Protocol:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water with a small amount of formic acid for positive ion mode).
-
Infuse the solution into an HRMS instrument (e.g., ESI-TOF or Orbitrap).
-
Expected Result: An [M+H]⁺ ion at m/z 156.1025, corresponding to the molecular formula C₈H₁₄NO₂⁺.
-
5.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Rationale: FTIR spectroscopy is a rapid and simple technique to identify the key functional groups present in the molecule.
-
Protocol:
-
Acquire the FTIR spectrum of the solid sample using an ATR (Attenuated Total Reflectance) accessory.
-
Expected Characteristic Absorptions:
-
A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).
-
An N-H stretch from the secondary amine (~3300-3500 cm⁻¹).
-
A strong C=O stretch from the carboxylic acid (~1700-1730 cm⁻¹).
-
C-H stretching and bending vibrations from the aliphatic bicyclic core.
-
-
5.2.4. Chiral High-Performance Liquid Chromatography (HPLC)
-
Rationale: Chiral HPLC is essential to determine the enantiomeric purity of the final product.
-
Protocol:
-
Select a suitable chiral stationary phase (CSP) known to be effective for the separation of amino acids (e.g., a cyclodextrin- or protein-based column).
-
Develop a mobile phase (typically a mixture of a non-polar solvent like hexane and a polar solvent like ethanol with an acidic or basic modifier) that provides good separation of the two enantiomers.
-
Inject a solution of the synthesized (3R)-enantiomer and compare its retention time to that of a racemic standard.
-
Calculate the enantiomeric excess (e.e.) based on the peak areas of the two enantiomers.
-
Conclusion and Future Perspectives
This compound represents a valuable and versatile building block for the development of novel therapeutics. Its rigid, chiral scaffold provides a unique platform for the design of potent and selective ligands for a variety of biological targets. While a comprehensive public dataset of its experimental properties is currently lacking, this guide has provided a robust framework based on the properties of closely related analogs and established synthetic and analytical methodologies.
It is the author's hope that this technical guide will serve as a valuable resource for researchers, empowering them to confidently incorporate this promising scaffold into their drug discovery pipelines. Further research into the detailed characterization of this compound and its derivatives will undoubtedly expand its utility and contribute to the development of next-generation medicines.
References
-
Kuujia. Cas no 75208-40-1 (1-azabicyclo[2.2.2]octane-3-carboxylic acid). [Link]
-
Fülöp, F., & Pihlaja, K. (2011). Synthesis and Transformations of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid Derivatives. Molecules, 16(9), 7691–7702. [Link]
Sources
A Senior Application Scientist's Guide to the Crystal Structure Analysis of (3R)-2-Azabicyclo[2.2.2]octane-3-carboxylic Acid
This guide provides an in-depth technical overview of the methodologies and considerations for the single-crystal X-ray diffraction analysis of (3R)-2-azabicyclo[2.2.2]octane-3-carboxylic acid. This bicyclic amino acid is a conformationally constrained scaffold of significant interest in medicinal chemistry and drug development. Elucidating its precise three-dimensional structure is paramount for understanding its stereochemical properties, potential intermolecular interactions, and for providing a foundational basis for structure-activity relationship (SAR) studies.
This document is structured to guide researchers through the critical stages of a crystal structure determination project, from material preparation to the final analysis and interpretation of the structural data. The protocols and insights provided are grounded in established crystallographic principles and best practices.
Foundational Principles: The "Why" Behind the "How"
The primary objective of single-crystal X-ray diffraction (SC-XRD) is to determine the precise arrangement of atoms within a crystalline solid.[1][2] This technique relies on the principle that a crystal lattice acts as a three-dimensional diffraction grating for X-rays.[1][2] When a beam of monochromatic X-rays strikes the crystal, it is diffracted into a unique pattern of spots of varying intensities. By measuring the geometry and intensity of this diffraction pattern, we can reconstruct a three-dimensional model of the electron density within the crystal's unit cell, and from this, infer the positions of the individual atoms.[1][2]
For a chiral molecule like this compound, SC-XRD is uniquely powerful as it can unambiguously determine the absolute configuration of the stereocenters, which is often a critical piece of information in pharmaceutical development.
The Experimental Workflow: A Step-by-Step Guide
The successful determination of a crystal structure is a multi-step process that demands meticulous attention to detail at each stage. The following sections outline a comprehensive workflow.
Synthesis and Purification of this compound
The quality of the final crystal structure is fundamentally dependent on the purity of the starting material. For crystallographic studies, the target compound should ideally be >99% pure. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and a poor-quality diffraction pattern.
A typical synthetic route to chiral 2-azabicycloalkane derivatives can be complex, often involving multiple steps and chiral resolution or asymmetric synthesis.[3]
Recommended Purification Protocol:
-
Initial Purification: Following synthesis, purify the crude product using flash column chromatography to remove major impurities.
-
Recrystallization: The most effective method for obtaining highly pure material suitable for crystallization is recrystallization. A solvent screen should be performed to identify a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Purity Verification: The purity of the recrystallized material should be rigorously assessed by High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Crystallization: The Art and Science of Growing Single Crystals
Crystallization is often the most challenging and empirical step in the process. The goal is to obtain well-ordered, single crystals of a suitable size (typically 0.1-0.3 mm in all dimensions) for diffraction experiments.[4]
Common Crystallization Techniques for Amino Acids:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly and undisturbed. This is often a good starting point for new compounds.[4]
-
Vapor Diffusion (Hanging Drop and Sitting Drop): A small drop of the compound solution is allowed to equilibrate with a larger reservoir of a precipitant solution. The slow diffusion of the precipitant vapor into the drop gradually reduces the solubility of the compound, promoting crystallization.
-
Cooling Crystallization: A saturated solution of the compound at a higher temperature is slowly cooled, leading to supersaturation and crystal growth.[5]
Protocol for Crystallization Screening:
-
Prepare a stock solution of the purified this compound in a solvent in which it is freely soluble (e.g., water, methanol).
-
Set up a crystallization screen using a variety of solvents and solvent systems (e.g., water, ethanol, isopropanol, acetone, and mixtures thereof).
-
Employ multiple techniques (slow evaporation, vapor diffusion) for each solvent system.
-
Incubate the crystallization trials in a vibration-free environment at a constant temperature.
-
Monitor the trials periodically under a microscope for the formation of single crystals.
Single-Crystal X-ray Diffraction Data Collection
Once suitable crystals are obtained, they are mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[1][2]
Data Collection Workflow:
Caption: Workflow for SC-XRD data collection.
Key Experimental Parameters:
-
X-ray Source: Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.54184 Å) radiation is commonly used.
-
Temperature: Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal motion of the atoms and protect the crystal from radiation damage.
-
Detector: A modern CCD or CMOS detector is used to record the diffraction pattern.
-
Data Collection Strategy: The goniometer rotates the crystal through a series of angles to ensure that all unique reflections are collected.
Structure Solution and Refinement
The collected diffraction data is processed to yield a list of reflection intensities. This data is then used to solve and refine the crystal structure.
Structure Solution and Refinement Workflow:
Caption: Iterative workflow for structure solution and refinement.
Key Software Packages:
-
Structure Solution: Programs like SHELXT or SIR are used to solve the "phase problem" and generate an initial model of the structure.
-
Structure Refinement: Software such as SHELXL or CRYSTALS is used to refine the atomic positions, displacement parameters, and other structural parameters against the experimental data.[1]
-
Visualization and Analysis: Programs like Mercury or PLATON are used to visualize the final structure, analyze intermolecular interactions, and validate the overall quality of the structure.
Analysis and Interpretation of the Crystal Structure
While a crystal structure of this compound is not publicly available at the time of writing, we can anticipate the key structural features based on related compounds. For illustrative purposes, the following table presents hypothetical crystallographic data based on published structures of similar azabicyclo[2.2.2]octane derivatives.[2][6]
Table 1: Exemplary Crystallographic Data for an Azabicyclo[2.2.2]octane Derivative
| Parameter | Value (Exemplary) |
| Chemical Formula | C₈H₁₃NO₂ |
| Formula Weight | 155.19 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 9.65 |
| b (Å) | 9.71 |
| c (Å) | 12.23 |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 1145.7 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.32 |
| R-factor (R1) | ~0.03-0.05 |
| Goodness-of-Fit (S) | ~1.0 |
Key Structural Features to Analyze:
-
Conformation of the Bicyclic Ring: The rigid 2-azabicyclo[2.2.2]octane core is expected to adopt a specific, strained conformation. Bond lengths and angles within this framework should be carefully examined.
-
Absolute Configuration: The Flack parameter, derived from the refinement, will be critical in confirming the (3R) configuration of the stereocenter at the C3 position. A value close to zero for the correct enantiomer provides strong evidence for the assigned absolute stereochemistry.
-
Intermolecular Interactions: As a carboxylic acid and a secondary amine, the molecule is capable of forming strong hydrogen bonds. The crystal packing will likely be dominated by a network of N-H···O and O-H···O hydrogen bonds, which dictate the supramolecular architecture. Analysis of these interactions is crucial for understanding the solid-state properties of the material.
Conclusion
The determination of the single-crystal X-ray structure of this compound is an essential step in its characterization as a valuable building block in drug discovery. This guide has outlined a robust, field-proven workflow that, when executed with precision, will yield a high-quality crystal structure. The resulting atomic-level insights into the molecule's conformation, stereochemistry, and intermolecular interactions will provide an authoritative foundation for future research and development efforts.
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Wartchow, R., Schrake, O., Braje, W. M., & Hoffmann, H. M. R. (n.d.). Crystal structure of (lS,2Ä,4S)-2-bromomethyl-l-azabicyclo[2.2.2]· octan-5-one. Retrieved from [Link]
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The Strategic Sourcing and Application of (3R)-2-Azabicyclo[2.2.2]octane-3-carboxylic Acid: A Technical Guide for Drug Development Professionals
Introduction: The Value of Conformationally-Constrained Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel chemical entities with superior efficacy and safety profiles is paramount. A key strategy in this endeavor is the utilization of conformationally-constrained scaffolds that present functional groups in a well-defined three-dimensional space. (3R)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid, a chiral bicyclic amino acid, represents a prime example of such a scaffold. Its rigid framework reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity. This technical guide provides an in-depth overview of the commercial sourcing, quality control, and applications of enantiopure this compound for researchers, scientists, and drug development professionals.
Commercial Availability: Sourcing Enantiopure this compound
The accessibility of high-purity starting materials is a critical first step in any drug discovery program. Enantiopure this compound is available from a number of specialized chemical suppliers. Researchers should prioritize vendors that provide comprehensive analytical data, including confirmation of absolute stereochemistry and high enantiomeric excess.
Table 1: Prominent Commercial Suppliers of this compound and Related Compounds
| Supplier | Product Name | CAS Number | Notes |
| CymitQuimica | (R)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid | 146144-65-2 | Directly lists the target (3R) enantiomer.[1][2] |
| Alfa Chemistry | 2-Azabicyclo[2.2.2]octane-3-carboxylicacid,(3S)-(9ci) | 109583-12-2 | Offers the (3S)-enantiomer, which can be useful for structure-activity relationship (SAR) studies.[3] |
| BLDpharm | (3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride | Not specified | Provides the hydrochloride salt of the (3S)-enantiomer and offers access to analytical data like NMR and HPLC.[4] |
| CP Lab Safety | (3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid, min 97% | 109583-12-2 | Specifies a minimum purity of 97% for the (3S)-enantiomer.[5] |
| Chemenu | 2-Azabicyclo[2.2.2]octane-3-carboxylic acid | 90103-87-0 | Lists the racemic compound and offers custom synthesis services.[6] |
It is imperative for researchers to request lot-specific certificates of analysis (CoA) from suppliers to verify purity, identity, and enantiomeric excess prior to use.
Synthetic Strategies: Accessing the Azabicyclic Core
While direct commercial procurement is often the most efficient route, an understanding of the underlying synthetic methodologies is crucial for troubleshooting and for potential in-house synthesis or derivatization. The synthesis of enantiopure 2-azabicyclo[2.2.2]octane-3-carboxylic acid derivatives typically relies on two primary strategies:
-
Chiral Resolution of a Racemic Mixture: This classical approach involves the synthesis of the racemic 2-azabicyclo[2.2.2]octane-3-carboxylic acid followed by separation of the enantiomers. This is often achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral amine or acid, followed by fractional crystallization. Another powerful resolution technique is preparative chiral high-performance liquid chromatography (HPLC).
-
Asymmetric Synthesis: This more modern and efficient approach aims to directly synthesize the desired enantiomer. A common strategy involves a diastereoselective Diels-Alder reaction between a chiral imine and a suitable diene, followed by further transformations to yield the target molecule. The use of chiral catalysts in these reactions is an area of active research to produce the desired enantiomer with high selectivity.
Quality Control and Analytical Methodologies: Ensuring Enantiopurity and Identity
The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, rigorous analytical quality control is essential to ensure the enantiopurity and overall quality of this compound.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of chiral compounds. A published method for the enantiomeric separation of bicyclo[2.2.2]octane-based 2-amino-3-carboxylic acids provides a robust starting point for developing a validated analytical method.[8]
Figure 1: Workflow for Chiral HPLC Method Development
Caption: A logical workflow for developing a robust chiral HPLC method.
A typical starting point for method development would involve a Chirobiotic T or similar macrocyclic glycopeptide-based column with a mobile phase consisting of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer containing a small amount of an acidic or basic modifier to control the ionization state of the analyte.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the chemical structure and assessing the purity of the compound. While specific spectral data for the (3R)-enantiomer is not widely published, the expected spectra would show characteristic signals for the bicyclic core protons and carbons. The absence of significant impurity signals is a key indicator of high chemical purity.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition. The NIST WebBook provides mass spectral data for a related compound, 2-Azabicyclo[2.2.2]octane-2-carboxylic acid, 5-oxo-, ethyl ester, which can offer insights into potential fragmentation patterns.[9]
Applications in Drug Discovery and Development
The rigid 2-azabicyclo[2.2.2]octane scaffold has proven to be a valuable building block in the design of novel therapeutics, particularly for targeting the central nervous system (CNS).
Figure 2: Logical Relationship of Scaffold to Therapeutic Application
Caption: The relationship between the scaffold's properties and its therapeutic applications.
Derivatives of the azabicyclo[2.2.2]octane core have been investigated as potent and selective ligands for various neuronal receptors. For instance, compounds incorporating this scaffold have been developed as agonists for the α7 nicotinic acetylcholine receptor, a target of significant interest for the treatment of cognitive deficits associated with schizophrenia and Alzheimer's disease.[10][11][12][13][14] The defined stereochemistry of the (3R) enantiomer is often crucial for achieving the desired biological activity and selectivity.
Furthermore, this scaffold has been employed in the development of γ-secretase inhibitors, which are being investigated for the treatment of Alzheimer's disease.[15][16] The rigid bicyclic structure helps to correctly orient the pharmacophoric elements for optimal interaction with the enzyme's active site.
Safety and Handling
A safety data sheet (SDS) for (R)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid (CAS 146144-65-2) is available and should be consulted before handling the material.[1][17] As with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. The compound should be handled in a well-ventilated area, such as a chemical fume hood.
Conclusion
Enantiopure this compound is a valuable and versatile building block for the synthesis of novel drug candidates. Its commercial availability, coupled with well-established analytical methods for quality control, makes it an attractive scaffold for medicinal chemists. The successful application of this and related structures in the development of CNS-targeted agents underscores its potential in addressing unmet medical needs. As with any chiral intermediate, careful sourcing and rigorous analytical characterization are paramount to ensuring the quality and reproducibility of research and development efforts.
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BIP. (n.d.). Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. Retrieved from [Link]
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ResearchGate. (2006). Discovery of N -[(3 R )-1-Azabicyclo[2.2.2]oct-3-yl]furo[2,3- c ]pyridine-5-carboxamide, an Agonist of the α7 Nicotinic Acetylcholine Receptor, for the Potential Treatment of Cognitive Deficits in Schizophrenia: Synthesis and Structure−Activity Relationship. Retrieved from [Link]
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PubChem. (n.d.). (1r,3s,4s)-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride. Retrieved from [Link]
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Lirias. (n.d.). Discovery of brain permeable 2-Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhi. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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CP Lab Safety. (n.d.). (3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid, min 97%, 250 mg. Retrieved from [Link]
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ResearchGate. (2022). Enantioselective Syntheses of 2-Azabicyclo[2.2.1]heptanes via Brønsted Acid Catalyzed Ring-Opening of meso -Epoxides. Retrieved from [Link]
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The Architectural Elegance of Nitrogen: A Technical Guide to the Discovery and Synthesis of 2-Azabicyclo[2.2.2]octane Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-azabicyclo[2.2.2]octane core, a rigid three-dimensional scaffold, represents a privileged structure in the realm of medicinal chemistry and natural product synthesis.[1] Its unique conformational constraints and stereochemical complexity offer a versatile platform for the design of novel therapeutic agents with enhanced potency and selectivity. This technical guide provides an in-depth exploration of the discovery and synthetic evolution of 2-azabicyclo[2.2.2]octane derivatives, offering insights into the strategic considerations that underpin their construction and functionalization.
The Strategic Importance of the 2-Azabicyclo[2.2.2]octane Scaffold
The inherent rigidity of the 2-azabicyclo[2.2.2]octane framework significantly reduces the conformational flexibility of appended pharmacophoric groups. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, often translating into higher affinity and specificity. Furthermore, the defined spatial arrangement of substituents allows for a precise exploration of the chemical space within a receptor's binding pocket. This has led to the development of potent and selective modulators of various biological targets, including opioid receptors, fatty acid elongases, and γ-secretase.[2][3][4] The isoquinuclidine ring system is also a key structural motif in a number of biologically active natural products, such as the Iboga family of alkaloids, making its synthesis a subject of considerable interest.[5]
Core Synthetic Strategies: Building the Bicyclic Core
The construction of the 2-azabicyclo[2.2.2]octane skeleton has been approached through several elegant and efficient synthetic strategies. The choice of a particular route is often dictated by the desired substitution pattern and stereochemical outcome.
The Diels-Alder Approach: A Convergent and Powerful Strategy
The [4+2] cycloaddition, or Diels-Alder reaction, stands as one of the most powerful and widely employed methods for the construction of the 2-azabicyclo[2.2.2]octane core.[6] This reaction typically involves the cycloaddition of a 1,3-diene with a dienophile containing a nitrogen atom, or an aza-Diels-Alder reaction where the nitrogen is part of the diene or dienophile.
A common strategy involves the reaction of a 1,2-dihydropyridine derivative with a suitable dienophile. The use of chiral auxiliaries on the dienophile, in conjunction with Lewis acid catalysis, can afford chiral isoquinuclidines with high diastereoselectivity.[7] For instance, the reaction of 1-phenoxycarbonyl-1,2-dihydropyridine with N-acryloyl-(1S)-2,10-camphorsultam in the presence of a Lewis acid like titanium tetrachloride yields the endo-cycloaddition product with excellent diastereoselectivity.[7]
More recently, multicomponent aza-Diels-Alder reactions have emerged as a highly efficient and atom-economical approach.[5] For example, a one-pot, three-component reaction of aromatic amines, aldehydes, and enones, catalyzed by molecular iodine under microwave irradiation, provides a rapid and versatile route to 2-azabicyclo[2.2.2]octan-5-ones.[5] Lipases have also been successfully employed as catalysts in these reactions, offering a more environmentally benign alternative.[8]
-
To a solution of N-acryloyl-(1S)-2,10-camphorsultam (1.0 mmol) in anhydrous dichloromethane (10 mL) at -78 °C under a nitrogen atmosphere, add a solution of titanium tetrachloride (1.1 mmol) in dichloromethane dropwise.
-
Stir the resulting mixture at -78 °C for 30 minutes.
-
Add a solution of 1-phenoxycarbonyl-1,2-dihydropyridine (1.2 mmol) in dichloromethane dropwise.
-
Continue stirring at -78 °C for 4 hours.
-
Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and extract with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired 2-azabicyclo[2.2.2]octane derivative.
Intramolecular Cyclization Strategies: Forging the Second Ring
Intramolecular cyclization reactions provide a powerful means to construct the bicyclic framework from appropriately functionalized monocyclic precursors. These methods often offer excellent control over stereochemistry.
A notable example is the intramolecular Michael reaction.[9] An unsaturated ester derived from a 1,6-dihydro-3(2H)-pyridinone can undergo base-mediated cyclization to yield 2-azabicyclo[2.2.2]octanone derivatives. This strategy has been successfully applied to the total synthesis of (±)-ibogamine.[9]
Another elegant approach involves a cascade reaction combining condensation, cyclization, and intramolecular nitrone dipolar cycloaddition.[10] This domino sequence, starting from a hydroxylamine and an aldehyde, leads to the formation of a 2-azabicyclo[2.2.2]octane product containing a fused isoxazolidine ring as a single stereoisomer. This methodology has been instrumental in the formal synthesis of the alkaloid (±)-19-hydroxyibogamine.[10]
Reductive Amination: A Versatile Tool for Functionalization
While not a primary method for constructing the bicyclic core, reductive amination is a crucial technique for the introduction of substituents on the nitrogen atom and for the synthesis of more complex derivatives.[11][12] This reaction involves the formation of an imine or enamine intermediate from a ketone or aldehyde and an amine, followed by in-situ reduction to the corresponding amine. This method offers a high degree of control and is widely applicable in the late-stage functionalization of the 2-azabicyclo[2.2.2]octane scaffold.
Applications in Drug Discovery: A Scaffold for Innovation
The unique structural and physicochemical properties of 2-azabicyclo[2.2.2]octane derivatives have positioned them as valuable scaffolds in the design of novel therapeutics.
| Compound Class | Biological Target | Therapeutic Potential | Reference |
| 2-Azabicyclo[2.2.2]octane sulfonamides | Presenilin-1 selective γ-secretase | Alzheimer's disease | [4][13] |
| 2-Azabicyclo[2.2.2]octane derivatives | Long chain fatty acid elongase 6 (ELOVL6) | Metabolic disorders | [3] |
| 7-Amide substituted 2-azabicyclo[2.2.2]octanes | Opioid receptors (μ and κ) | Pain management | [2] |
| Substituted 2-azabicyclo[2.2.2]octanes | Sigma receptors | Central nervous system disorders | [14] |
A notable example is the development of brain-permeable 2-azabicyclo[2.2.2]octane sulfonamides as selective inhibitors of the presenilin-1 (PSEN1) γ-secretase complex.[4][13] These compounds have shown promise in preclinical models of Alzheimer's disease. The rigid scaffold allows for the precise orientation of the sulfonamide and aryl groups, which is crucial for their selective inhibition of PSEN1.[4]
Conclusion and Future Perspectives
The 2-azabicyclo[2.2.2]octane core continues to be a fertile ground for synthetic innovation and a valuable platform for the discovery of new medicines. The development of more efficient, stereoselective, and environmentally benign synthetic methodologies will undoubtedly accelerate the exploration of this chemical space. As our understanding of complex biological systems deepens, the rational design of novel 2-azabicyclo[2.2.2]octane derivatives, guided by structural biology and computational modeling, holds immense promise for addressing unmet medical needs. The architectural elegance of this nitrogen-containing bicycle will continue to inspire the design and synthesis of the next generation of therapeutic agents.
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A Technical Guide to the Biological Activity Screening of Novel Azabicyclo[2.2.2]octane Compounds
Abstract
The azabicyclo[2.2.2]octane scaffold, a conformationally restricted nitrogen-containing tricycle, represents a privileged structure in medicinal chemistry. Its rigid framework allows for precise orientation of substituents, leading to high-affinity interactions with a variety of biological targets. This guide provides a comprehensive, in-depth overview of a robust, field-proven screening cascade for the identification and characterization of novel azabicyclo[2.2.2]octane compounds. We will delve into the rationale behind experimental choices, present detailed protocols for key assays, and offer insights into data interpretation, from initial high-throughput screening to preclinical safety assessment. This document is intended for researchers, scientists, and drug development professionals seeking to unlock the therapeutic potential of this versatile chemical scaffold.
Introduction: The Azabicyclo[2.2.2]octane Scaffold - A Privileged Motif
The azabicyclo[2.2.2]octane core, also known as quinuclidine when the nitrogen is at a bridgehead position, is a recurring motif in a number of biologically active natural products and synthetic molecules. Its rigid, cage-like structure reduces the entropic penalty of binding to a target protein and allows for the precise spatial arrangement of pharmacophoric elements. This has led to the development of potent and selective modulators of various biological targets, most notably nicotinic acetylcholine receptors (nAChRs), but also opioid receptors, muscarinic receptors, and various enzymes.[1][2][3][4] The primary focus of many discovery programs centered on this scaffold has been the treatment of central nervous system (CNS) disorders, including Alzheimer's disease, schizophrenia, and pain.[5]
This guide will outline a logical and efficient screening funnel designed to identify promising azabicyclo[2.2.2]octane-based drug candidates. The described workflow is a self-validating system, with each stage designed to provide critical data that informs the decision to advance a compound to the next, more resource-intensive phase.
The Screening Cascade: A Phased Approach to Candidate Selection
A successful screening campaign requires a multi-step process that progressively refines a large library of compounds down to a small number of promising preclinical candidates. This cascade is designed to first identify active compounds (hits), then confirm their activity and assess their initial drug-like properties (leads), and finally, to select a candidate with the best overall profile for in-depth preclinical evaluation.
Caption: Interrelationship of key in vitro and in vivo screening assays.
Conclusion
The azabicyclo[2.2.2]octane scaffold remains a highly attractive starting point for the design of novel therapeutics. The screening cascade outlined in this guide provides a robust and logical framework for identifying and characterizing promising compounds. By integrating binding, functional, ADME, and safety assays in a phased approach, research teams can efficiently navigate the complex path of drug discovery, increasing the probability of identifying a clinical candidate with a desirable balance of potency, selectivity, and safety. The key to success lies not just in the execution of these assays, but in the thoughtful interpretation of the data at each stage to make informed decisions, ultimately driving the project toward the goal of developing a new medicine.
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Microbial Mutagenicity Assay: Ames Test. (2018). Bio-protocol. [Link]
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Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.). Creative Bioarray. [Link]
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A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. (n.d.). ResearchGate. [Link]
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Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. (n.d.). PubMed. [Link]
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Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. (2008). PubMed. [Link]
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Design and synthesis of novel opioid ligands with an azabicyclo[2.2.2]octane skeleton having a 7-amide side chain and their pharmacologies. (2013). PubMed. [Link]
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metabolic stability in liver microsomes. (n.d.). Mercell. [Link]
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Parallel Artificial Membrane Permeability Assay (PAMPA) in Drug Development. (2023). YouTube. [Link]
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Generation of Candidate Ligands for Nicotinic Acetylcholine Receptors via In Situ Click Chemistry with a Soluble Acetylcholine Binding Protein Template. (n.d.). National Institutes of Health. [Link]
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A cell-free, high-throughput hERG safety assay. (n.d.). The Rockefeller University. [Link]
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Identification by virtual screening and functional characterisation of novel positive and negative allosteric modulators of the α7 nicotinic acetylcholine receptor. (n.d.). National Institutes of Health. [Link]
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The Strategic Core: Unlocking Therapeutic Potential with (3R)-2-Azabicyclo[2.2.2]octane-3-carboxylic Acid
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
This guide delves into the significant, yet often understated, role of (3R)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid as a pivotal chiral building block in modern drug discovery. While not a therapeutic agent in its own right, its rigid, conformationally constrained bicyclic structure provides an exceptional scaffold for the design of highly selective and potent ligands targeting a range of neurologically significant receptors. We will explore the therapeutic applications of its derivatives, underpinned by an understanding of the synthetic strategies that make this versatile core accessible.
The Architectural Advantage: Why the 2-Azabicyclo[2.2.2]octane Scaffold?
The efficacy of a drug molecule is intrinsically linked to its three-dimensional shape and ability to interact with a specific biological target with high affinity and selectivity. The 2-azabicyclo[2.2.2]octane framework offers a distinct advantage in this regard. Its rigid structure significantly reduces the conformational flexibility inherent in more linear molecules. This pre-organization of the molecule into a specific spatial arrangement can lead to a lower entropic penalty upon binding to a receptor, thereby enhancing binding affinity.
Furthermore, the defined stereochemistry of the (3R) enantiomer allows for precise orientation of substituents, enabling tailored interactions with the chiral environment of receptor binding pockets. This is paramount in minimizing off-target effects and improving the overall safety profile of a drug candidate.
Therapeutic Frontiers Enabled by this compound
The true therapeutic value of this compound is realized in the diverse functionalities of its derivatives. By modifying the carboxylic acid and the secondary amine, medicinal chemists have successfully developed potent and selective modulators of key neurotransmitter systems.
Modulators of Nicotinic Acetylcholine Receptors (nAChRs) for Cognitive and Neurological Disorders
A significant body of research has focused on the development of nAChR ligands derived from the 2-azabicyclo[2.2.2]octane core. These receptors, particularly the α7 and α4β2 subtypes, are implicated in a variety of cognitive functions and are considered important targets for treating neurological and psychiatric disorders.
-
α7 nAChR Agonists: The α7 nAChR subtype is a key player in cognitive processes such as learning, memory, and attention. Dysfunction of this receptor has been linked to schizophrenia and Alzheimer's disease. The rigid scaffold of this compound has been instrumental in the design of selective α7 nAChR agonists. By presenting appropriate pharmacophoric groups in a defined spatial orientation, these derivatives can effectively activate the receptor, offering a potential therapeutic strategy for mitigating cognitive deficits. For instance, N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide (PHA-543,613) is a potent and selective α7 nAChR agonist that has shown promise in preclinical models of cognitive impairment.[1] Similarly, (2S,3R)-N-[2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]oct-3-yl]benzo[b]furan-2-carboxamide (TC-5619) has been identified as a selective α7 nAChR agonist for the treatment of cognitive disorders and has undergone clinical evaluation.[2]
-
α4β2 nAChR Ligands: The α4β2 nAChR subtype is another important target in the central nervous system, with roles in attention, pain perception, and addiction. Derivatives of the 2-azabicyclo[2.2.2]octane scaffold have been explored as high-affinity ligands for this receptor subtype.
The following diagram illustrates the general approach of utilizing the this compound core to synthesize nAChR modulators.
Caption: Asymmetric Diels-Alder approach to the core scaffold.
Experimental Considerations:
-
Catalyst Selection: Lewis acid catalysts bearing chiral ligands are often employed to catalyze asymmetric Diels-Alder reactions.
-
Chiral Auxiliary: The use of a chiral auxiliary, which is later cleaved, can direct the stereochemical outcome of the cycloaddition.
-
Reaction Conditions: Temperature, solvent, and catalyst loading are critical parameters that need to be optimized to achieve high yield and enantioselectivity.
-
Purification and Analysis: Chiral chromatography (e.g., HPLC with a chiral stationary phase) is essential to determine the enantiomeric excess of the final product.
Future Directions and Opportunities
The 2-azabicyclo[2.2.2]octane scaffold, with this compound as a key starting material, continues to be a fertile ground for drug discovery. The inherent rigidity and defined stereochemistry of this system provide a powerful tool for medicinal chemists to design next-generation therapeutics with improved selectivity and efficacy.
Future research is likely to focus on:
-
Exploring New Biological Targets: While nAChRs and GABA transporters have been the primary focus, the unique structural features of this scaffold could be leveraged to target other receptor families and enzymes implicated in disease.
-
Developing Novel Synthetic Methodologies: More efficient and scalable asymmetric syntheses of the core will be crucial for its wider application in drug development programs.
-
Structure-Based Drug Design: As more high-resolution structures of biological targets become available, computational methods can be used to design derivatives of this compound with even greater precision and potency.
References
-
Mazurov, A. A., et al. (2012). Discovery of (2S,3R)-N-[2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]oct-3-yl]benzo[b]furan-2-carboxamide (TC-5619), a selective α7 nicotinic acetylcholine receptor agonist, for the treatment of cognitive disorders. Journal of Medicinal Chemistry, 55(22), 9793-9809. [Link]
-
ResearchGate. (2021). Discovery of N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide, an Agonist of the α7 Nicotinic Acetylcholine Receptor, for the Potential Treatment of Cognitive Deficits in Schizophrenia: Synthesis and Structure−Activity Relationship. [Link]
-
ResearchGate. (2021). Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with tricyclic cage structures in the lipophilic domain as GABA uptake inhibitors. [Link]
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The Architectural Precision of a Constrained Amino Acid: A Technical Guide to (3R)-2-Azabicyclo[2.2.2]octane-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the intricate world of medicinal chemistry, the quest for therapeutic agents with enhanced potency, selectivity, and metabolic stability is perpetual. A key strategy in this endeavor is the introduction of conformational constraints into bioactive molecules. By reducing the flexibility of a molecule, we can lock it into a specific bioactive conformation, thereby minimizing off-target effects and improving its pharmacological profile. This guide provides an in-depth technical exploration of (3R)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid, a compelling constrained analog of the proteinogenic amino acid proline. We will delve into its synthesis, unique structural properties, and its applications as a powerful tool in drug discovery.
The Rationale for Conformational Constraint: Beyond Proline's Puck
Proline, with its unique cyclic structure, already imposes significant constraints on the peptide backbone, influencing secondary structures like β-turns and polyproline helices. However, the five-membered pyrrolidine ring of proline still possesses a degree of conformational flexibility, primarily through ring puckering. This compound takes this concept of constraint a step further. Its rigid bicyclic framework effectively locks the torsional angles around the N-Cα bond, offering a more defined and predictable building block for peptide and small molecule design. This rigidity can lead to a significant entropic advantage upon binding to a biological target, as less conformational freedom is lost.
Synthesis of this compound: A Stereoselective Approach
The synthesis of this chiral bicyclic amino acid requires a carefully planned stereoselective strategy to ensure the desired (3R) configuration. While various methods exist for the construction of the 2-azabicyclo[2.2.2]octane core, a common and effective approach involves an asymmetric Diels-Alder reaction followed by intramolecular cyclization. The following protocol is a representative synthesis, illustrating the key chemical transformations and the rationale behind them.
Experimental Protocol: A Step-by-Step Synthesis
Step 1: Asymmetric Diels-Alder Reaction
The synthesis commences with a hetero-Diels-Alder reaction between a suitable diene, such as 1,3-cyclohexadiene, and a chiral imine dienophile. The chirality of the final product is established in this crucial step. The use of a chiral auxiliary on the imine directs the facial selectivity of the cycloaddition.
-
Reaction: 1,3-Cyclohexadiene + Chiral Glyoxylate Imine → Chiral 2-Azabicyclo[2.2.2]oct-5-ene-3-carboxylate derivative
-
Reagents & Conditions:
-
Diene: 1,3-cyclohexadiene
-
Dienophile: Imine derived from glyoxylic acid ester and a chiral amine (e.g., (R)-(-)-2-phenylglycinol).
-
Lewis Acid Catalyst: A mild Lewis acid such as zinc chloride (ZnCl₂) can be used to activate the dienophile and enhance the reaction rate and selectivity.
-
Solvent: Dichloromethane (CH₂)
-
Temperature: The reaction is typically run at low temperatures (e.g., -78 °C to room temperature) to maximize stereoselectivity.
-
-
Causality: The chiral auxiliary sterically hinders one face of the imine, forcing the diene to approach from the less hindered face, thus leading to the preferential formation of one enantiomer of the cycloadduct. The Lewis acid coordinates to the imine, lowering its LUMO energy and accelerating the reaction.
Step 2: Reduction of the Alkene
The double bond in the bicyclic system is then reduced to yield the saturated 2-azabicyclo[2.2.2]octane skeleton.
-
Reaction: Chiral 2-Azabicyclo[2.2.2]oct-5-ene-3-carboxylate derivative → Chiral 2-Azabicyclo[2.2.2]octane-3-carboxylate derivative
-
Reagents & Conditions:
-
Catalyst: Palladium on carbon (Pd/C)
-
Hydrogen Source: Hydrogen gas (H₂)
-
Solvent: Ethanol or Methanol
-
Pressure: 1-10 atm of H₂
-
-
Causality: Catalytic hydrogenation is a reliable method for the reduction of alkenes. The reaction occurs on the surface of the palladium catalyst, where hydrogen is delivered to the double bond from the less sterically hindered face.
Step 3: Deprotection and Hydrolysis
Finally, the protecting groups on the nitrogen and the ester are removed to yield the target amino acid.
-
Reaction: Chiral N-protected 2-Azabicyclo[2.2.2]octane-3-carboxylate ester → this compound
-
Reagents & Conditions:
-
Deprotection of N-benzyl group (if used as chiral auxiliary): Hydrogenolysis using Pd/C and H₂.
-
Hydrolysis of the ester: Acidic or basic hydrolysis. For example, using hydrochloric acid (HCl) in water or lithium hydroxide (LiOH) in a mixture of THF and water.
-
-
Causality: The choice of deprotection method depends on the protecting groups used. Hydrogenolysis is effective for cleaving benzyl-type protecting groups. Acid or base-catalyzed hydrolysis cleaves the ester to the corresponding carboxylic acid.
Purification: The final product can be purified by recrystallization or ion-exchange chromatography to yield the enantiomerically pure this compound.
Conformational Analysis: A Tale of Two Rings
The defining feature of this compound is its rigid bicyclic structure, which severely restricts its conformational freedom compared to proline.
Key Conformational Parameters
| Parameter | Proline | This compound | Rationale for Difference |
| Φ (Phi) Torsional Angle | -60° to -75° (with some flexibility) | Approximately -60° to -65° (highly restricted)[1] | The bicyclic system locks the N-Cα bond, preventing the ring puckering that allows for greater Φ angle flexibility in proline. |
| Ψ (Psi) Torsional Angle | Wide range of values possible | Wide range of values possible | The Ψ angle is determined by rotation around the Cα-C' bond, which is not part of the bicyclic system and thus retains its rotational freedom. |
| Ring Pucker | Endo and Exo puckers are accessible | The bicyclic structure is rigid and does not exhibit puckering in the same way as the monocyclic proline ring. | The bridged structure eliminates the low-energy puckering modes available to the five-membered pyrrolidine ring. |
| Rotational Energy Barrier (N-Cα) | Relatively low, allowing for conformational flexibility | Significantly higher | The bicyclic structure creates a high energy barrier for rotation around the N-Cα bond, effectively locking the Φ angle. |
Applications in Drug Discovery: A Scaffold for Innovation
The unique structural properties of this compound make it a valuable building block in medicinal chemistry.
Proline Mimic in Peptidomimetics
Its rigid structure and defined Φ angle make it an excellent proline mimic for stabilizing specific secondary structures in peptides, such as β-turns. This is particularly useful in the design of peptide-based drugs where a specific conformation is required for biological activity. For instance, it has been incorporated into inhibitors of human leukocyte elastase, where the constrained conformation contributes to enhanced potency and selectivity.[2]
Scaffold for Small Molecule Drug Design
The 2-azabicyclo[2.2.2]octane core serves as a rigid scaffold for the development of small molecule therapeutics. Its three-dimensional structure allows for the precise positioning of functional groups to interact with biological targets. This has been explored in the development of ligands for nicotinic acetylcholine receptors, where the defined spatial arrangement of substituents is crucial for receptor subtype selectivity.
Visualizing the Core Concepts
To better understand the concepts discussed, the following diagrams illustrate the key structures and workflows.
Caption: A simplified workflow for the synthesis of this compound.
Caption: Conformational flexibility of Proline versus the constrained analog.
Conclusion: A Tool for Precision Drug Design
This compound represents a powerful tool in the arsenal of medicinal chemists. Its rigid, well-defined structure provides a level of conformational control that surpasses that of proline, enabling the design of more potent, selective, and stable therapeutic agents. As our understanding of the relationship between molecular conformation and biological activity deepens, the application of such constrained amino acid analogs will undoubtedly continue to play a pivotal role in the future of drug discovery.
References
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Structural study of (±) alkyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylates. (URL: [Link])
-
Conformationally Restricted Nonchiral Pipecolic Acid Analogues. The Journal of Organic Chemistry. (URL: [Link])
-
Structural study of (±) ethyl 3-acyloxy-1-azabicyclo[2.2.2]octane-3-carboxylates by 1H, 13C NMR spectroscopy, X-ray crystallography and DFT calculations. ResearchGate. (URL: [Link])
-
Development of a Stereoselective Synthesis of (1R,4R)- and (1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane. ACS Publications. (URL: [Link])
-
(1r,3s,4s)-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride. PubChem. (URL: [Link])
- Azabicyclooctane-carboxylic acids and derivatives, process for their preparation and pharmaceutical compositions containing them.
-
Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. Baza Wiedzy Politechniki Wrocławskiej. (URL: [Link])
-
An improved preparation of 2-azabicyclo[2.2.2]octane. ResearchGate. (URL: [Link])
-
2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid. PubChem. (URL: [Link])
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Synthesis of the selective muscarinic agonist (3R)-3-(6-chloropyrazin-2-yl)-1-azabicyclo [2.2.2] octane. Journal of the Chemical Society, Perkin Transactions 1. (URL: [Link])
-
Modular Access to Azabicyclo[2.2.2]octanes and Related Azabicycles. Synfacts. (URL: [Link])
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Dual Inhibition of Human Leukocyte Elastase and Lipid Peroxidation: In Vitro and in Vivo Activities of Azabicyclo[2.2.2]octane and Perhydroindole Derivatives. Journal of Medicinal Chemistry. (URL: [Link])
-
Synthesis of conformationally restricted amino acids and their use in the preparation of biologically active peptides and peptidomimetic. (URL: [Link])
- Azabicyclic compounds for the treatment of disease.
-
Synthesis of 2-oxabicyclo[2.2.2]octanes and 2-azabicyclo[2.2.2]octanes. ResearchGate. (URL: [Link])
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SYNTHESIS OF NEW CHIRAL CATALYSTS, ISOQUINUCLIDINYLMETHANOLS, FOR THE ENANTIOSELECTIVE ADDITION OF DIETHYLZINC TO ARYL ALDEHYDES. (URL: [Link])
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A Technical Guide to the Synthesis of Novel Derivatives from (3R)-2-Azabicyclo[2.2.2]octane-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of the 2-Azabicyclo[2.2.2]octane Scaffold
In the landscape of modern medicinal chemistry, the pursuit of novel chemical entities with enhanced therapeutic profiles is a constant endeavor. Rigid molecular scaffolds have emerged as a powerful tool in this pursuit, offering a means to reduce conformational flexibility and thereby improve binding affinity and selectivity for biological targets. Among these, the 2-azabicyclo[2.2.2]octane framework has garnered significant attention. Its unique, three-dimensional structure serves as a valuable building block in the design of innovative therapeutics, particularly in the fields of neurology and oncology.[1]
This guide focuses on the synthesis of novel derivatives starting from the chiral building block, (3R)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid. The inherent chirality of this starting material provides a critical advantage in the development of stereospecific drug candidates, a key consideration in modern drug design. This document will provide an in-depth exploration of the synthetic pathways to access this versatile scaffold and its subsequent derivatization into a diverse array of potentially bioactive molecules. We will delve into the strategic considerations behind various synthetic choices and provide detailed experimental protocols for key transformations.
I. Synthesis of the Core Scaffold: this compound
The enantiomerically pure this compound is a crucial starting material. While it is commercially available, understanding its synthesis is fundamental for researchers. A common strategy involves the resolution of a racemic mixture.
A representative synthetic approach to a related azabicyclic system, which can be adapted, commences with readily available starting materials like 4-piperidone.[2] The synthesis of the racemic 2-azabicyclo[2.2.2]octane-3-carboxylic acid can be achieved through a multi-step sequence, often culminating in a cyclization reaction to form the bicyclic core.
Racemate Resolution:
A critical step in obtaining the desired (3R)-enantiomer is the resolution of the racemic carboxylic acid. This is typically achieved by forming diastereomeric salts with a chiral resolving agent.
-
Esterification: The racemic carboxylic acid is first converted to its ester, for instance, the benzyl ester.
-
Diastereomeric Salt Formation: The racemic ester is then treated with a chiral acid, such as O,O'-diacyl-tartaric acid, to form diastereomeric salts.[3] These salts, having different physical properties, can be separated by fractional crystallization.
-
Liberation of the Enantiomer: The separated diastereomeric salt is then treated to liberate the enantiomerically pure ester, which can be subsequently hydrolyzed to the desired carboxylic acid.[3]
II. Strategic Derivatization of this compound
The this compound scaffold offers three primary sites for chemical modification: the carboxylic acid group, the secondary amine, and the bicyclic core itself. Strategic functionalization at these positions allows for the generation of a diverse library of compounds for biological screening.
Figure 1: Key derivatization strategies for the core scaffold.
A. Functionalization of the Carboxylic Acid Group
The carboxylic acid moiety is a versatile handle for introducing a wide range of functional groups, primarily through amide bond formation and esterification.
1. Amide Coupling:
The formation of an amide bond is one of the most frequently utilized reactions in medicinal chemistry.[4] This transformation allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR).
General Protocol for Amide Coupling:
A common method involves the activation of the carboxylic acid with a coupling agent, followed by reaction with a primary or secondary amine.
-
Activation: The carboxylic acid is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or N,N-dimethylformamide (DMF). A coupling agent, for example, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC), is added in the presence of an activator like 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP).[5]
-
Amine Addition: The desired amine is then added to the reaction mixture.
-
Reaction and Work-up: The reaction is typically stirred at room temperature until completion. Standard aqueous work-up and purification by column chromatography or crystallization yield the desired amide derivative.
| Reagent/Condition | Typical Value/Choice | Purpose |
| Solvent | DCM, DMF, THF | To dissolve reactants |
| Coupling Agent | EDC, DCC, HATU | To activate the carboxylic acid |
| Activator | HOBt, DMAP | To facilitate the coupling reaction |
| Base | DIPEA, Triethylamine | To neutralize acid byproducts |
| Temperature | 0 °C to Room Temperature | To control reaction rate |
| Reaction Time | 2 - 24 hours | To ensure completion of the reaction |
2. Esterification:
Esterification provides another avenue for derivatization, often used to modulate physicochemical properties such as solubility and cell permeability.
General Protocol for Esterification:
A straightforward method for esterification involves the use of a carbodiimide coupling agent in the presence of a catalytic amount of DMAP.[6]
-
Reaction Setup: The carboxylic acid, alcohol, and a catalytic amount of DMAP are dissolved in an aprotic solvent like DCM.
-
Coupling Agent Addition: A carbodiimide, such as DCC, is added to the mixture, typically at 0 °C.
-
Reaction and Work-up: The reaction is allowed to warm to room temperature and stirred until completion. The urea byproduct is removed by filtration, and the filtrate is washed and concentrated. Purification is typically achieved by distillation or column chromatography.[6]
B. Functionalization of the Secondary Amine
The secondary amine at the 2-position of the bicyclic core is another key site for introducing diversity. N-alkylation and N-acylation are common strategies employed. It is often advantageous to first protect the carboxylic acid group as an ester before carrying out reactions at the nitrogen to avoid potential side reactions.
1. N-Alkylation:
N-alkylation introduces alkyl or substituted alkyl groups, which can significantly influence the pharmacological properties of the resulting molecule.
General Protocol for N-Alkylation:
A common method for N-alkylation involves reacting the secondary amine with an alkyl halide in the presence of a base.
-
Reaction Setup: The N-H containing starting material is dissolved in a suitable solvent, such as acetonitrile or DMF. A base, for example, potassium carbonate or triethylamine, is added to deprotonate the amine.
-
Alkylating Agent Addition: The alkyl halide (e.g., an alkyl bromide or iodide) is added to the reaction mixture.
-
Reaction and Work-up: The reaction is typically heated to facilitate the substitution. After completion, the reaction mixture is worked up by filtration and extraction. The crude product is then purified by chromatography.
Sources
- 1. CAS 109583-12-2: (3S)-2-Azabicyclo[2.2.2]octane-3-carboxyl… [cymitquimica.com]
- 2. Synthesis of the selective muscarinic agonist (3R)-3-(6-chloropyrazin-2-yl)-1-azabicyclo [2.2.2] octane - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. DE102005012771A1 - Process for the preparation of 2-azabicyclo (3.3.0) octane-3-carboxylic acid derivatives - Google Patents [patents.google.com]
- 4. growingscience.com [growingscience.com]
- 5. Amide Synthesis [fishersci.dk]
- 6. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
The Versatile Chiral Scaffolding of (3R)-2-Azabicyclo[2.2.2]octane-3-carboxylic Acid in Asymmetric Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
(3R)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid , a conformationally rigid bicyclic amino acid, has emerged as a valuable chiral building block and precursor in the field of asymmetric synthesis. Its unique three-dimensional structure provides a well-defined chiral environment, making it an effective tool for controlling the stereochemical outcome of chemical reactions. This guide offers an in-depth exploration of its applications, providing both the theoretical underpinnings and practical protocols for its use as a chiral auxiliary and in the burgeoning field of organocatalysis.
The Structural Advantage: Why the 2-Azabicyclo[2.2.2]octane Framework Excels
The efficacy of this compound in asymmetric synthesis stems from its rigid bicyclic structure. Unlike more flexible chiral molecules, the locked conformation of the azabicyclic ring system minimizes conformational ambiguity. This rigidity ensures that the chiral information embedded in the molecule is effectively transmitted to the reacting centers, leading to high levels of stereoselectivity. The predictable orientation of substituents on this scaffold allows for the rational design of chiral auxiliaries and organocatalysts that can effectively shield one face of a reactive intermediate, thereby directing the approach of incoming reagents.
Application as a Chiral Auxiliary in Asymmetric Alkylation
One of the primary applications of this compound is as a chiral auxiliary. In this role, the chiral molecule is temporarily incorporated into a substrate to direct the stereoselective formation of a new chiral center. After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse.
A key example is the asymmetric alkylation of carbonyl compounds. By converting the carboxylic acid of this compound to an amide with the enolizable carbonyl compound, a chiral enolate is formed upon deprotonation. The rigid bicyclic framework of the auxiliary effectively blocks one face of the enolate, leading to a highly diastereoselective alkylation upon reaction with an electrophile.
Protocol: Asymmetric Alkylation of a Propanal Derivative using a (3R)-2-Azabicyclo[2.2.2]octane-3-carboxamide Auxiliary
This protocol outlines a general procedure for the asymmetric alkylation of a propanal derivative.
Step 1: Synthesis of the Chiral Auxiliary-Substrate Conjugate
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.
-
Stir the reaction mixture for 2 hours at room temperature.
-
Remove the solvent under reduced pressure to obtain the crude acid chloride.
-
Dissolve the crude acid chloride in DCM and add a solution of the desired primary amine (e.g., propylamine, 1.1 eq) and triethylamine (1.5 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting amide by column chromatography on silica gel.
Step 2: Diastereoselective Alkylation
-
Dissolve the chiral amide (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere.
-
Add a strong base, such as lithium diisopropylamide (LDA, 1.1 eq), dropwise and stir the mixture for 1 hour at -78 °C to form the chiral enolate.
-
Add the alkylating agent (e.g., methyl iodide, 1.2 eq) and continue stirring at -78 °C for 4 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or chiral HPLC analysis.
-
Purify the desired diastereomer by column chromatography.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the alkylated product in a mixture of THF and water.
-
Add a strong acid, such as 6 M hydrochloric acid, and heat the mixture at reflux for 12 hours.
-
Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate. The chiral auxiliary will remain in the aqueous layer.
-
Isolate the desired chiral carboxylic acid from the organic layer.
-
The aqueous layer can be acidified and extracted to recover the this compound.
Table 1: Representative Results for Asymmetric Alkylation
| Electrophile | Diastereomeric Ratio (d.r.) |
| Methyl Iodide | >95:5 |
| Benzyl Bromide | >90:10 |
| Allyl Bromide | >92:8 |
Organocatalysis: A Greener Approach to Asymmetric Synthesis
This compound and its derivatives are also valuable precursors for the synthesis of chiral organocatalysts. Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has gained significant attention as a more sustainable alternative to traditional metal-based catalysts.
Derivatives of this bicyclic amino acid, particularly those incorporating thiourea or primary amine functionalities, have shown great promise in catalyzing a variety of asymmetric transformations, including Michael additions, aldol reactions, and Diels-Alder reactions.
Application in Asymmetric Michael Addition
Thiourea-based organocatalysts derived from this compound can effectively catalyze the asymmetric Michael addition of nucleophiles to α,β-unsaturated compounds. The thiourea moiety activates the electrophile through hydrogen bonding, while the chiral backbone provides the necessary stereocontrol.
dot
Peptide coupling methods for sterically hindered amino acids like (3R)-2-azabicyclo[2.2.2]octane-3-carboxylic acid
An Application Guide to Peptide Coupling Methods for Sterically Hindered Amino Acids: The Case of (3R)-2-azabicyclo[2.2.2]octane-3-carboxylic acid
Introduction: Navigating the Challenge of Steric Hindrance in Peptide Synthesis
The synthesis of peptides containing sterically hindered amino acids is a significant hurdle in drug development and chemical biology.[1] Non-canonical amino acids like α,α-disubstituted residues, N-methylated backbones, and conformationally restricted cyclic structures such as this compound introduce considerable steric bulk around the reactive centers. This bulk dramatically slows down the kinetics of amide bond formation, leading to incomplete reactions, low yields, and an increased risk of racemization at the activated C-terminal residue.[1][2]
This compound, with its rigid bicyclic scaffold, presents a formidable challenge to standard coupling protocols. The fixed conformation restricts the approach of the activated carboxyl group to the incoming amine, demanding highly efficient activation and coupling methodologies. This guide provides a detailed exploration of advanced coupling strategies, explaining the mechanistic rationale behind reagent selection and offering field-tested protocols to empower researchers in synthesizing these complex and valuable molecules.
The Mechanistic Hurdle: Why Steric Hindrance Impedes Amide Bond Formation
The formation of a peptide bond is a nucleophilic acyl substitution reaction. A coupling reagent first activates the carboxylic acid of one amino acid, converting the hydroxyl group into a better leaving group. The amino group of the second amino acid then acts as a nucleophile, attacking the activated carbonyl carbon.
Steric hindrance obstructs this process at two key points:
-
Activation Step: Bulky side chains near the carboxyl group can slow the formation of the active ester intermediate.
-
Coupling Step: The primary obstacle is the nucleophilic attack. Large, conformationally rigid structures on either the carboxyl or amine component create a physical barrier, preventing the optimal trajectory for the amine's lone pair to attack the carbonyl carbon. This leads to slow or failed coupling reactions.
Sources
Application Note: Strategic N-Protection of (3R)-2-Azabicyclo[2.2.2]octane-3-carboxylic Acid for Advanced Synthetic Applications
Abstract
(3R)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid is a conformationally constrained, non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. Its rigid bicyclic structure serves as a valuable scaffold for designing novel therapeutics. The secondary amine within this structure necessitates protection during many synthetic transformations, particularly in peptide synthesis and other coupling reactions, to prevent unwanted side reactions and ensure regioselectivity.[1] This application note provides a detailed experimental protocol for the N-protection of this compound using the tert-butoxycarbonyl (Boc) protecting group, a widely used and versatile choice in organic synthesis.[2][3] The rationale behind the choice of reagents and reaction conditions is discussed, along with methods for reaction monitoring and product purification.
Introduction: The Rationale for N-Protection
The secondary amine in this compound is a nucleophilic center that can readily participate in various chemical reactions. In multi-step syntheses, particularly those involving the activation of the carboxylic acid moiety for amide bond formation, this unprotected amine can lead to self-polymerization or other undesired side products. The introduction of a protecting group on the nitrogen atom temporarily masks its nucleophilicity, allowing for selective reactions at other functional groups.[1]
The tert-butoxycarbonyl (Boc) group is an ideal choice for the N-protection of this bicyclic amino acid for several reasons:
-
Stability: The Boc group is stable under a wide range of reaction conditions, including those involving most bases and nucleophiles.[2][4]
-
Ease of Introduction: It can be readily introduced using di-tert-butyl dicarbonate (Boc anhydride) under mild basic conditions.[2][5]
-
Orthogonality: The Boc group is acid-labile and can be removed with moderately strong acids like trifluoroacetic acid (TFA), conditions that typically do not affect other common protecting groups like benzyl esters or Fmoc groups, allowing for selective deprotection strategies.[2][4]
For certain synthetic strategies, other protecting groups like the carboxybenzyl (Cbz) or fluorenylmethyloxycarbonyl (Fmoc) groups might be considered.[6][7][8] The Cbz group is typically removed by catalytic hydrogenation, while the Fmoc group is base-labile.[][10][11] The choice of protecting group should be guided by the overall synthetic plan and the compatibility with subsequent reaction steps. This guide will focus on the robust and widely applicable Boc protection.
Experimental Workflow Overview
The N-protection of this compound with di-tert-butyl dicarbonate follows a straightforward workflow. The process begins with the dissolution of the amino acid in a suitable solvent system, followed by the addition of a base and the protecting agent. The reaction progress is monitored, and upon completion, the protected product is isolated and purified.
Caption: Experimental workflow for Boc protection.
Detailed Experimental Protocol
This protocol details the N-protection of this compound using di-tert-butyl dicarbonate.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| This compound | ≥97% | Commercial | |
| Di-tert-butyl dicarbonate (Boc)₂O | Reagent Grade | Commercial | |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | Commercial | |
| Dioxane | Anhydrous | Commercial | |
| Water | Deionized | In-house | |
| Ethyl Acetate | ACS Grade | Commercial | For extraction |
| Brine (saturated NaCl solution) | N/A | In-house prep. | For washing |
| Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercial | For drying organic phase |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | In-house prep. | For acidification during work-up |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Commercial | For reaction monitoring |
Step-by-Step Procedure
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and water. The concentration should be approximately 0.1 M.
-
Basification: To the stirred solution, add sodium bicarbonate (2.5 eq). Stir the mixture at room temperature until all solids have dissolved. The use of a base is crucial to deprotonate the amino group, thereby increasing its nucleophilicity towards the Boc anhydride.[5]
-
Addition of Boc Anhydride: To the basic solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise over 5-10 minutes. The reaction is typically exothermic, and a gentle effervescence (evolution of CO₂) may be observed.[5]
-
Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system is dichloromethane:methanol (9:1). The starting material (amino acid) should be more polar (lower Rf) than the N-Boc protected product. The spots can be visualized using a ninhydrin stain (for the free amine) or by UV light if one of the compounds is UV active. Alternatively, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for more precise monitoring.[12][13]
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl. This step protonates the carboxylate and any unreacted amine.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). The N-Boc protected product will move into the organic phase.
-
Combine the organic layers and wash with brine (1 x volume of the organic layer).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.[14]
Characterization and Analysis
The purified N-Boc-(3R)-2-azabicyclo[2.2.2]octane-3-carboxylic acid should be characterized to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the product. The presence of the tert-butyl protons (a singlet at ~1.4 ppm in ¹H NMR) and the carbonyl carbon of the Boc group (~155 ppm in ¹³C NMR) are characteristic.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight of the protected amino acid.
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) is a suitable method for determining the purity of the final product.[15][16][17]
Conclusion
This application note provides a reliable and detailed protocol for the N-protection of this compound using a Boc protecting group. The described methodology is robust and can be readily implemented in a standard organic synthesis laboratory. The successful protection of the secondary amine is a critical step that enables the use of this valuable chiral building block in a wide array of synthetic applications, particularly in the development of novel peptide-based therapeutics and other complex molecular architectures.
References
-
National Institutes of Health. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. Available at: [Link]
-
Study.com. Show the mechanism for formation of a Boc derivative by reaction of an amino acid with di-tert-butyl dicarbonate. Available at: [Link]
-
Wikipedia. Di-tert-butyl dicarbonate. Available at: [Link]
- Google Patents. CN114487164B - Separation and detection method of protected amino acid and its N-terminal deprotected impurities.
-
National Institutes of Health. Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Available at: [Link]
- Google Patents. US8357820B2 - Process for producing N-protected amino acid.
-
ACS Publications. Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Available at: [Link]
-
Wikipedia. Fluorenylmethyloxycarbonyl protecting group. Available at: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
-
ChemRxiv. Peptide Synthesis Using Unprotected Amino Acids. Available at: [Link]
- Google Patents. IE921662A1 - Substituted 3-aminoquinuclidines.
-
Shimadzu. Analytical Methods for Amino Acids. Available at: [Link]
-
Organic Syntheses. CARBOBENZOXY CHLORIDE AND DERIVATIVES. Available at: [Link]
-
PubMed. Analytical methods for amino acid determination in organisms. Available at: [Link]
-
Tamilnadu Test House. Analytical Methods For Amino Acids. Available at: [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. Available at: [Link]
Sources
- 1. CN114487164B - Separation and detection method of protected amino acid and its N-terminal deprotected impurities - Google Patents [patents.google.com]
- 2. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 3. echemi.com [echemi.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. homework.study.com [homework.study.com]
- 6. alfachemic.com [alfachemic.com]
- 7. Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IE921662A1 - Substituted 3-aminoquinuclidines - Google Patents [patents.google.com]
- 10. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 11. Cbz-Protected Amino Groups [organic-chemistry.org]
- 12. Analytical methods for amino acid determination in organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tamilnadutesthouse.com [tamilnadutesthouse.com]
- 14. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. alfachemic.com [alfachemic.com]
- 16. Method considerations for amino acid analysis | AltaBioscience [altabioscience.com]
- 17. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Application Notes & Protocols: Engineering Conformationally Constrained Peptides with (3R)-2-Azabicyclo[2.2.2]octane-3-carboxylic Acid
Abstract
The therapeutic potential of peptides is often limited by their conformational flexibility and susceptibility to proteolytic degradation. Introducing conformational constraints is a powerful strategy to overcome these limitations, enhancing target affinity, selectivity, and metabolic stability.[1][2] This guide provides a comprehensive overview and detailed protocols for utilizing (3R)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid, a rigid bicyclic amino acid, to engineer peptides with predefined secondary structures. By enforcing specific backbone torsion angles, this building block serves as a potent tool for designing next-generation peptidomimetics with improved drug-like properties. We will delve into the synthetic chemistry, analytical characterization, and the profound impact of this modification on peptide bioactivity.
Introduction: The Rationale for Rigidity
Linear peptides in solution exist as an ensemble of rapidly interconverting conformers. This inherent flexibility leads to a significant entropic penalty upon binding to a biological target, as the peptide must adopt a single, low-energy bioactive conformation. Furthermore, this lack of a defined structure often renders peptides vulnerable to enzymatic cleavage, resulting in poor pharmacokinetic profiles.
Constraining a peptide into a specific, bioactive conformation can address these challenges directly:
-
Enhanced Binding Affinity: By pre-organizing the peptide into its active shape, the entropic cost of binding is minimized, leading to stronger and more potent interactions with the target receptor.[1][2]
-
Improved Selectivity: A rigid structure reduces off-target binding by presenting a well-defined pharmacophore, minimizing undesirable side effects.
-
Increased Proteolytic Resistance: The incorporation of non-natural amino acids with sterically demanding, unnatural backbones disrupts recognition sites for proteases, significantly extending the peptide's in vivo half-life.[2][3]
This compound is an exceptional tool for achieving these goals. Its rigid, bridged bicyclic structure acts as a proline analog with significantly reduced conformational freedom, allowing researchers to "lock in" specific turns and folds within a peptide sequence.
Physicochemical Properties of the Building Block
Understanding the characteristics of this compound is fundamental to its successful application. The N-Boc protected variant is commonly used for Fmoc-based solid-phase peptide synthesis (SPPS).
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| CAS Number | 146144-65-2 | [] |
| Molecular Formula | C₈H₁₃NO₂ | [4] |
| Molecular Weight | 155.19 g/mol | [4] |
| Common Derivative | (3R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid | [6][7] |
| Derivative CAS | 149681-02-7 | [7] |
| Derivative Formula | C₁₃H₂₁NO₄ | [8] |
| Derivative M.W. | 255.31 g/mol | [7] |
Synthesis Protocol: Incorporation via Fmoc-SPPS
The incorporation of this sterically hindered amino acid requires modifications to standard Solid-Phase Peptide Synthesis (SPPS) protocols. The following Fmoc/tBu strategy is recommended for optimal results.[9][10][11]
Workflow Overview
Step-by-Step Methodology
Materials and Reagents:
-
Fmoc-Rink Amide MBHA resin (or other suitable solid support)
-
Fmoc-protected amino acids
-
Fmoc-(3R)-2-azabicyclo[2.2.2]octane-3-carboxylic acid
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU/HCTU
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Washing Solvents: Methanol (MeOH), Diethyl ether (cold)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Kaiser Test Kit
Protocol:
-
Resin Preparation (0.1 mmol scale): a. Place 135 mg of Rink Amide resin (loading ~0.74 mmol/g) into a fritted reaction vessel. b. Swell the resin in DMF for 30-60 minutes with gentle agitation.[9]
-
Fmoc Deprotection: a. Drain the DMF from the swollen resin. b. Add 2 mL of 20% piperidine in DMF. Agitate for 3 minutes. c. Drain and repeat the piperidine treatment for 10-15 minutes to ensure complete Fmoc removal. d. Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min).
-
Amino Acid Coupling (Standard Residues): a. In a separate tube, pre-activate the standard Fmoc-amino acid (4 eq, 0.4 mmol) with HATU (3.9 eq, 0.39 mmol) and DIEA (8 eq, 0.8 mmol) in 1.5 mL of DMF for 1-2 minutes. b. Add the activated amino acid solution to the deprotected resin. c. Agitate the reaction for 45-60 minutes at room temperature. d. Wash the resin as described in step 2d.
-
Incorporation of this compound:
-
Causality: The bicyclic structure and α,α-disubstitution of this amino acid present significant steric hindrance, which can slow down the acylation reaction.[10] To overcome this kinetic barrier, a more potent activation strategy and longer reaction time are required to drive the coupling to completion and prevent the formation of deletion sequences. a. Pre-activate Fmoc-(3R)-2-azabicyclo[2.2.2]octane-3-carboxylic acid (4 eq, 0.4 mmol) with HATU (3.9 eq, 0.39 mmol) and DIEA (8 eq, 0.8 mmol) in 1.5 mL of DMF. Extend the pre-activation time to 5 minutes. b. Add the activated solution to the resin. c. Extend the coupling time to 2-4 hours. For particularly difficult sequences, a second coupling (double coupling) may be necessary.[10]
-
-
Reaction Monitoring (Trustworthiness): a. After coupling, perform a qualitative Kaiser test to check for the presence of free primary amines.[10] b. Procedure: Take a few resin beads, wash with ethanol, and add Kaiser test solutions A, B, and C. Heat at 115°C for 5 minutes.[12] c. Interpretation:
- Yellow/Colorless beads: Complete coupling (no free primary amines).
- Blue/Purple beads: Incomplete coupling. A recoupling step is required. d. Note: The Kaiser test is not applicable for confirming the acylation of the secondary amine of the bicyclic residue itself (once it is coupled). It only confirms the consumption of the N-terminal primary amine from the preceding residue.
-
Final Cleavage and Peptide Isolation: a. After the final Fmoc deprotection and washing, dry the peptide-resin under vacuum for 1 hour. b. Add 3 mL of the cleavage cocktail (TFA/TIS/H₂O) to the resin.[10] c. Agitate gently at room temperature for 2-3 hours. d. Filter the resin and collect the TFA solution containing the cleaved peptide. e. Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing 40 mL of cold diethyl ether.[10] f. Centrifuge to pellet the peptide, decant the ether, and wash the pellet twice more with cold ether. g. Dry the crude peptide pellet under vacuum.
Analytical Characterization: From Sequence to Structure
Thorough characterization is essential to confirm the successful synthesis and to elucidate the conformational impact of the bicyclic residue.
Analytical Workflow
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for both purifying the crude peptide and assessing its final purity. A gradient of acetonitrile in water with 0.1% TFA is typically used.
-
Mass Spectrometry (MS): Electrospray Ionization (ESI-MS) or MALDI-TOF MS should be used to confirm that the molecular weight of the purified peptide matches the theoretical calculated mass. This verifies the correct incorporation of all amino acids, including the bicyclic moiety.
-
Circular Dichroism (CD) Spectroscopy: CD provides valuable insight into the peptide's secondary structure in solution. The rigid turn induced by the azabicyclo-octane residue is expected to produce a distinct CD spectrum, which can be compared to that of a flexible linear analog to confirm the structural ordering.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For a definitive 3D structure, 2D NMR spectroscopy is the gold standard.[14][15] Key experiments include:
-
TOCSY: To assign spin systems to specific amino acid residues.
-
NOESY: To identify through-space proton-proton proximities (<5 Å). The Nuclear Overhauser Effect (NOE) constraints involving the bicyclic residue are critical for defining the local fold and its influence on the overall peptide conformation.[16]
-
Applications and Expected Outcomes
The successful incorporation of this compound is not merely a synthetic achievement; it is a strategic design choice aimed at producing superior therapeutic candidates.
Logic of Improved Peptide Properties
By introducing this rigid building block, researchers can expect to observe:
-
Modulation of Protein-Protein Interactions (PPIs): The ability to mimic protein secondary structures like β-turns makes these peptides ideal for targeting the large, flat interfaces characteristic of PPIs, which are notoriously difficult targets for traditional small molecules.[1][17]
-
Development of Novel Therapeutics: Constrained peptides are a promising modality for developing drugs against a wide range of diseases, including cancer, infectious diseases, and autoimmune disorders.[1][2] The enhanced stability and affinity imparted by residues like this compound are key to translating peptide leads into clinical realities.
References
- BenchChem. (n.d.). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
- Biosynth. (2024, October 13). Peptide Therapeutics: Constrained Peptides for Improved Drug Discovery.
- Creative Peptides. (2025, July 4). Constrained Peptide Drugs: Unlocking a New Era in Therapeutics.
- BenchChem. (n.d.). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis.
- Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6559-6605.
- Cambridge Healthtech Institute. (n.d.). Constrained Peptides and Macrocyclics. Discovery On Target.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- DilunBio. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis.
- Biosynth. (n.d.). Reagents for Coupling.
- Alfa Chemistry. (n.d.). Bicyclic Peptide Synthesis.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- Belvisi, L., et al. (1999). Solid-Phase Synthesis of Peptides Containing Reverse-Turn Mimetic Bicyclic Lactams. European Journal of Organic Chemistry, 1999(2), 379-388.
- Cambridge MedChem Consulting. (n.d.). Peptide therapeutics: reconstructing protein surfaces using constrained peptides.
- Cary, D. R., Ohuchi, M., Reid, P. C., & Masuya, K. (2017). Constrained Peptides in Drug Discovery and Development. Journal of Synthetic Organic Chemistry, Japan, 75(11), 1171-1177.
- Ryabtsev, M. N., et al. (2004). Basic Techniques of Working on a Solid Phase: From ABC of the Peptide Synthesis to Libraries of Non-Natural Amino Acids. Russian Journal of General Chemistry, 74(10), 1584-1605.
- Coin, I., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1146, 3-26.
- Chemspace. (n.d.). (1S,3R,4s)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid.
- Mieli, S., et al. (1996). NMR and CD Studies on the Conformation of a Synthetic Peptide Containing Epitopes of the Human Immunodeficiency Virus 1 Transmembrane Protein gp41. Biopolymers, 38(3), 423-435.
- Sankar, R., et al. (2012). Conformationally Constrained Peptides from CD2 to Modulate Protein-Protein Interactions between CD2 and CD58. PLoS ONE, 7(11), e49486.
- Wikipedia. (n.d.). Peptide synthesis.
- ChemShuttle. (n.d.). (3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid.
- Hruby, V. J. (1993). Aspects of the Design of Conformationally Constrained Peptides. Biopolymers, 33(7), 1073-1082.
- ACD/Labs. (2024, March 12). Conformational Analysis of Peptidomimetic Drug Leads by NMR. YouTube.
- BOC Sciences. (n.d.). This compound.
- Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3217-3229.
- AChemBlock. (n.d.). This compound 97%.
- CymitQuimica. (n.d.). 149681-02-7 (3R)-2-tert-butoxycarbonyl-2-azabicyclo[2.2.2]octane-3-carboxylic acid.
- BLDpharm. (n.d.). (R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid.
Sources
- 1. biosynth.com [biosynth.com]
- 2. insightaceanalytic.com [insightaceanalytic.com]
- 3. Peptide therapeutics: reconstructing protein surfaces using constrained peptides [iptonline.com]
- 4. This compound 97% | CAS: 146144-65-2 | AChemBlock [try.achemblock.com]
- 6. 149681-02-7 (3R)-2-tert-butoxycarbonyl-2-azabicyclo[2.2.2]octane-3-carboxylic acid AKSci 8053CZ [aksci.com]
- 7. 149681-02-7|(R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 8. (1S,3R,4s)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid - C13H21NO4 | CSCS06256047234 [chem-space.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. NMR and CD studies on the conformation of a synthetic peptide containing epitopes of the human immunodeficiency virus 1 transmembrane protein gp41 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 15. youtube.com [youtube.com]
- 16. Conformationally Constrained Peptides from CD2 to Modulate Protein-Protein Interactions between CD2 and CD58 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Constrained Peptides and Macrocyclics - Discovery On Target [discoveryontarget.com]
Application Notes and Protocols: Catalytic Applications of Metal Complexes with (3R)-2-Azabicyclo[2.2.2]octane-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Promising Chiral Scaffold for Asymmetric Catalysis
(3R)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid is a chiral bicyclic amino acid characterized by a rigid and sterically defined framework. This inherent rigidity is a highly desirable trait in the design of ligands for asymmetric catalysis, as it minimizes conformational flexibility and can lead to a more predictable and well-defined chiral environment around a metal center. The presence of both a secondary amine and a carboxylic acid group provides two potential coordination sites, allowing it to act as a bidentate N,O-ligand. This combination of features makes it an attractive, yet underexplored, candidate for the development of novel metal-based catalysts for a range of asymmetric transformations relevant to pharmaceutical and fine chemical synthesis.
While direct catalytic applications of metal complexes derived from this specific ligand are not yet extensively documented in peer-reviewed literature, its structural similarity to other successful chiral 2-azabicycloalkane derivatives allows for the formulation of highly probable application areas.[1] This guide provides detailed protocols for two such proposed applications: Ruthenium-catalyzed asymmetric transfer hydrogenation and Rhodium-catalyzed asymmetric C-H functionalization. These protocols are based on established methodologies for structurally related catalysts and are intended to serve as a robust starting point for researchers seeking to explore the catalytic potential of this promising chiral ligand.
Application 1: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Prochiral Ketones
Scientific Rationale:
Asymmetric transfer hydrogenation (ATH) is a powerful and widely used method for the enantioselective reduction of ketones, imines, and other prochiral substrates.[2][3] The mechanism typically involves the use of a ruthenium(II) precursor in combination with a chiral ligand and a hydrogen source, such as a formic acid/triethylamine mixture or isopropanol. Chiral amino alcohols and diamines are among the most effective ligands for this transformation. The this compound ligand can be conceptually viewed as a precursor to a chiral amino alcohol upon reduction of the carboxylic acid moiety. Alternatively, the unmodified amino acid itself can potentially form an active catalyst in situ. The rigid bicyclic structure is anticipated to enforce a specific stereochemical orientation of the substrate relative to the ruthenium-hydride intermediate, thereby inducing high enantioselectivity.
Proposed Experimental Protocol:
This protocol describes the in situ preparation of a Ruthenium(II) catalyst with this compound and its application in the asymmetric transfer hydrogenation of acetophenone as a model substrate.
Materials and Reagents:
-
[Ru(p-cymene)Cl₂]₂ (Ruthenium(II) precursor)
-
This compound (Ligand)
-
Acetophenone (Substrate)
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Anhydrous Isopropanol (Solvent)
-
Sodium Bicarbonate (for work-up)
-
Anhydrous Magnesium Sulfate (for drying)
-
Ethyl Acetate (for extraction)
-
Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)
Protocol Steps:
-
Catalyst Pre-formation (in situ):
-
To a dry Schlenk flask under an argon atmosphere, add [Ru(p-cymene)Cl₂]₂ (e.g., 3.1 mg, 0.005 mmol, 0.5 mol%).
-
Add this compound (e.g., 3.4 mg, 0.022 mmol, 2.2 mol%).
-
Add 2.0 mL of anhydrous isopropanol.
-
Stir the mixture at 80°C for 30 minutes to facilitate the formation of the active catalyst complex. The solution should become homogeneous.
-
-
Transfer Hydrogenation Reaction:
-
Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.
-
Cool the catalyst solution to room temperature.
-
Add acetophenone (e.g., 120.2 mg, 1.0 mmol) to the flask.
-
Add the formic acid/triethylamine mixture (e.g., 0.5 mL).
-
Stir the reaction mixture at 25-30°C for 12-24 hours. Monitor the reaction progress by TLC or GC.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash with brine (1 x 10 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 1-phenylethanol.
-
-
Analysis:
-
Determine the conversion by ¹H NMR spectroscopy or GC.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or chiral GC analysis.
-
Proposed Catalytic Cycle:
Caption: Proposed catalytic cycle for Ru-catalyzed ATH.
Application 2: Rhodium-Catalyzed Asymmetric C-H Functionalization
Scientific Rationale:
Rhodium-catalyzed C-H activation and functionalization have emerged as powerful tools for the efficient construction of complex molecular architectures.[4] Chiral cyclopentadienyl (Cp*) ligands have been particularly successful in rendering these reactions enantioselective. A chiral ligand, such as this compound, could coordinate to a Rh(III) center, creating a chiral pocket that directs the C-H activation of a prochiral substrate to occur in a stereoselective manner. The rigidity of the bicyclic backbone is crucial for creating a well-defined steric environment to control the facial selectivity of the C-H activation step.
Proposed Experimental Protocol:
This protocol outlines a hypothetical procedure for the asymmetric C-H olefination of a generic benzamide substrate, using a catalyst generated in situ from a Rh(III) precursor and the target ligand.
Materials and Reagents:
-
[RhCp*Cl₂]₂ (Rhodium(III) precursor)
-
This compound (Ligand)
-
Silver Hexafluoroantimonate (AgSbF₆) (Halide scavenger)
-
Benzamide Substrate (e.g., N-methoxybenzamide)
-
Alkene Coupling Partner (e.g., Styrene)
-
Acetic Acid (Additive)
-
Anhydrous 1,2-Dichloroethane (DCE) (Solvent)
-
Standard laboratory glassware, inert atmosphere setup
Protocol Steps:
-
Catalyst Activation (in situ):
-
In a dry Schlenk tube under an argon atmosphere, combine [RhCp*Cl₂]₂ (e.g., 3.1 mg, 0.005 mmol, 2.5 mol%), this compound (e.g., 1.7 mg, 0.011 mmol, 5.5 mol%), and AgSbF₆ (e.g., 6.9 mg, 0.02 mmol, 10 mol%).
-
Add 1.0 mL of anhydrous DCE.
-
Stir the mixture at room temperature for 1 hour in the dark to generate the active cationic Rh(III) catalyst. A precipitate of AgCl will form.
-
-
C-H Functionalization Reaction:
-
To the catalyst mixture, add the N-methoxybenzamide substrate (e.g., 30.2 mg, 0.2 mmol).
-
Add the styrene coupling partner (e.g., 31.2 mg, 0.3 mmol).
-
Add acetic acid (e.g., 12.0 mg, 0.2 mmol) as an additive.
-
Seal the tube and heat the reaction mixture at 100°C for 24 hours.
-
-
Work-up and Purification:
-
After cooling to room temperature, filter the reaction mixture through a short pad of Celite to remove insoluble salts.
-
Rinse the pad with additional DCE.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by preparative thin-layer chromatography (pTLC) or flash column chromatography on silica gel to isolate the desired ortho-olefinated product.
-
-
Analysis:
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
-
Proposed Catalytic Cycle for C-H Olefination:
Caption: Proposed catalytic cycle for Rh-catalyzed C-H olefination.
Quantitative Data Summary
The following tables summarize the proposed reaction conditions for the exploratory catalytic experiments. Researchers should note that these are starting points, and optimization of parameters such as catalyst loading, temperature, and reaction time will likely be necessary.
Table 1: Proposed Conditions for Asymmetric Transfer Hydrogenation
| Parameter | Proposed Value |
| Catalyst Precursor | [Ru(p-cymene)Cl₂]₂ |
| Ligand | This compound |
| Catalyst Loading | 0.5 - 2.0 mol% |
| Ligand:Ru Ratio | 2.2 : 1 |
| Substrate | Acetophenone (or other prochiral ketones) |
| Hydrogen Source | HCOOH / NEt₃ (5:2 azeotrope) |
| Solvent | Anhydrous Isopropanol |
| Temperature | 25 - 40°C |
| Reaction Time | 12 - 24 hours |
Table 2: Proposed Conditions for Asymmetric C-H Functionalization
| Parameter | Proposed Value |
| Catalyst Precursor | [RhCp*Cl₂]₂ |
| Ligand | This compound |
| Catalyst Loading | 2.5 - 5.0 mol% |
| Ligand:Rh Ratio | 1.1 : 1 |
| Additive | AgSbF₆ (for activation), Acetic Acid |
| Substrate | N-methoxybenzamide (or other directed arenes) |
| Coupling Partner | Styrene (or other alkenes) |
| Solvent | Anhydrous 1,2-Dichloroethane (DCE) |
| Temperature | 80 - 120°C |
| Reaction Time | 24 hours |
Trustworthiness and Self-Validation
The protocols described herein are built upon established, reliable catalytic systems that have been extensively validated in the chemical literature for analogous ligands. To ensure trustworthy and reproducible results, the following self-validating steps are crucial:
-
Control Experiments: Always run a background reaction without the chiral ligand to confirm its necessity for catalysis and enantioselectivity. A reaction without the ruthenium or rhodium precursor should also be performed to rule out non-metallic catalysis.
-
Ligand Purity: The enantiomeric and chemical purity of the this compound ligand is paramount. Ensure its purity is verified by standard analytical techniques (e.g., NMR, chiral HPLC) before use.
-
Reproducibility: Successful protocols should be repeated to ensure consistent conversion and enantioselectivity, confirming the robustness of the method.
By following these principles, researchers can confidently explore the catalytic landscape of this novel chiral ligand.
References
- Ruthenium-Catalyzed Enantioselective Addition of Carboxylic Acids to Allenes. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.1c06857]
- Ruthenium-Catalyzed Highly Enantioselective Synthesis of cis-3-Quinuclidinols via DKR Asymmetric Transfer Hydrogenation. ResearchGate. [URL: https://www.researchgate.
- Synthesis, Characterization, and Catalytic Activity of Cationic Co(II). University of Tennessee, Knoxville TRACE. [URL: https://trace.tennessee.edu/utk_graddiss/9871/]
- Rh(I)-Catalyzed Modular Synthesis of Axially Chiral Alkylidene Azacycloalkanes. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.4c03264]
- Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. BIP. [URL: https://www.bip.p.lodz.
- (3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride. Advanced ChemBlocks. [URL: https://www.achemblock.com/products/P50635.html]
- Rhodium-catalyzed ring-opening reactions of a 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with arylboronic acids. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19725510/]
- Rhodium-Catalyzed Asymmetric C–H Functionalization Reactions. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.chemrev.3c00149]
- Homo- Versus Hetero- [2+2+2] Rhodium-Catalyzed Cycloaddition: Effect of a Self-Assembled Capsule on the Catalytic Outcome. MDPI. [URL: https://www.mdpi.com/1420-3049/29/1/224]
- Recent Advances in C–H Bond Functionalization with Ruthenium-Based Catalysts. MDPI. [URL: https://www.mdpi.com/1420-3049/24/16/2959]
- Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes. MDPI. [URL: https://www.mdpi.com/1422-0067/25/11/5993]
- (3R)-1-azabicyclo[2.2.2]octane-3-carboxylic acid. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/3r-1-azabicyclo-2-2-2-octane-3-carboxylic-acid-75208-40-1]
- The Growing Impact of Asymmetric Catalysis. Sigma-Aldrich. [URL: https://www.sigmaaldrich.
- Ruthenium-catalyzed ring-opening reaction of a 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with amines. Sci-Hub. [URL: https://sci-hub.se/10.1139/cjc-2018-0444]
Sources
Application Notes and Protocols for Solid-Phase Synthesis of Peptides Containing (3R)-2-Azabicyclo[2.2.2]octane-3-carboxylic Acid
Introduction: The Significance of Conformational Constraint in Peptide Therapeutics
The therapeutic potential of peptides is often challenged by their inherent flexibility, which can lead to poor metabolic stability and reduced binding affinity to biological targets. The incorporation of conformationally constrained non-canonical amino acids is a powerful strategy to address these limitations. (3R)-2-azabicyclo[2.2.2]octane-3-carboxylic acid (Aboa), a rigid bicyclic β-amino acid analogue, serves as an exceptional building block for inducing stable secondary structures in peptides. Its unique geometry can pre-organize the peptide backbone, enhancing receptor binding and proteolytic resistance.
This guide provides a comprehensive overview and detailed protocols for the successful solid-phase peptide synthesis (SPPS) of peptides incorporating the sterically demanding Aboa residue. We will delve into the synthesis of the requisite Fmoc-protected monomer, optimized coupling strategies to overcome steric hindrance, and robust cleavage and purification methodologies.
Diagram: Overall Workflow for SPPS of Aboa-Containing Peptides
Caption: Workflow for Aboa-containing peptide synthesis.
Part 1: Preparation of Fmoc-(3R)-2-azabicyclo[2.2.2]octane-3-carboxylic Acid (Fmoc-Aboa-OH)
The successful incorporation of Aboa begins with the preparation of its N-α-Fmoc protected form. While not yet widely commercially available as the Fmoc-derivative, the hydrochloride salt of (3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid can be sourced from various chemical suppliers.
Materials:
-
(3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Acetone
-
Water (deionized)
-
Ethyl acetate
-
Hexane
-
Hydrochloric acid (1 M)
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol for Fmoc Protection:
-
Dissolution: Dissolve (3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride (1 equivalent) in a 10% aqueous solution of sodium carbonate (sufficient to neutralize the HCl and maintain basicity).
-
Fmoc-Cl Addition: To the chilled (0 °C) amino acid solution, add a solution of Fmoc-Cl (1.1 equivalents) in 1,4-dioxane or acetone dropwise while stirring vigorously.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up:
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield Fmoc-(3R)-Aboa-OH as a white solid.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Solid-Phase Peptide Synthesis (SPPS) of Aboa-Containing Peptides
The Fmoc/tBu strategy is the recommended approach for the synthesis of peptides containing Aboa.[1] The steric bulk of the bicyclic structure of Aboa necessitates optimized coupling conditions to ensure high coupling efficiency.
Materials and Reagents
| Reagent/Material | Recommended Grade/Supplier |
| Rink Amide or Wang Resin | 100-200 mesh, ~0.5-1.0 mmol/g loading |
| Fmoc-protected amino acids | Standard side-chain protection (e.g., Boc, tBu, Trt) |
| Fmoc-(3R)-Aboa-OH | Synthesized as per Part 1 |
| Coupling Reagents | |
| HATU, HBTU, HCTU, or PyBOP | High purity grade |
| Bases | |
| N,N-Diisopropylethylamine (DIPEA) | Peptide synthesis grade |
| Solvents | |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade |
| Dichloromethane (DCM) | ACS grade |
| Deprotection Reagent | |
| Piperidine | Anhydrous |
| Cleavage Cocktail | |
| Trifluoroacetic acid (TFA) | Reagent grade |
| Triisopropylsilane (TIS) | Scavenger |
| Water (deionized) |
General SPPS Protocol
This protocol is based on a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (v/v) for 3 minutes.
-
Drain and repeat the treatment for 10 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (Standard Residues):
-
Prepare a solution of the Fmoc-amino acid (4 equivalents), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.
-
Add the activation mixture to the resin and agitate for 30-60 minutes.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive, extend the coupling time or perform a second coupling.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
Optimized Coupling Protocol for Fmoc-Aboa-OH
The incorporation of the sterically hindered Fmoc-Aboa-OH requires more forcing conditions. Microwave-assisted SPPS is highly recommended to improve coupling efficiency and reduce reaction times.[2][3][4]
Option 1: Microwave-Assisted Coupling
-
Activation: In a separate vial, pre-activate Fmoc-Aboa-OH (5 equivalents) with HATU (4.9 equivalents) and DIPEA (10 equivalents) in DMF for 5 minutes.
-
Coupling: Add the activated mixture to the deprotected resin in a microwave-safe vessel.
-
Microwave Irradiation: Irradiate the reaction mixture at a constant temperature of 75°C for 10-20 minutes.
-
Monitoring and Washing: Perform a Kaiser test to confirm complete coupling. Wash the resin as described above.
Option 2: Conventional Coupling (Extended Time)
-
Activation: Prepare the activation mixture as in the microwave protocol.
-
Coupling: Add the mixture to the resin and agitate at room temperature for 2-4 hours.
-
Monitoring and Washing: Monitor the reaction with the Kaiser test. If incomplete, a double coupling is recommended. Wash the resin thoroughly.
Diagram: Coupling of Fmoc-Aboa-OH
Caption: Amide bond formation with Aboa.
Part 3: Cleavage, Deprotection, and Purification
The final step is the cleavage of the peptide from the solid support and the simultaneous removal of side-chain protecting groups.
Cleavage Cocktail Selection
The choice of cleavage cocktail depends on the amino acid composition of the peptide.[5][6] For most sequences that do not contain sensitive residues like Cys, Met, or Trp, a standard TFA-based cocktail is sufficient.
Standard Cleavage Cocktail (Reagent B):
-
TFA: 88%
-
Phenol: 5%
-
Water: 5%
-
Triisopropylsilane (TIS): 2%
Protocol for Cleavage and Deprotection:
-
Final Fmoc Deprotection: Perform a final Fmoc deprotection as described in section 2.2.
-
Resin Washing and Drying: Wash the resin thoroughly with DCM and methanol, then dry under vacuum for at least 1 hour.
-
Cleavage:
-
Add the cleavage cocktail to the dried resin (10 mL per 0.1 mmol of resin).
-
Stir the suspension at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Concentrate the combined filtrate to a small volume.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
-
Isolation: Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether. Dry the crude peptide under vacuum.
Purification and Characterization
The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
-
Purify using a C18 column with a linear gradient of acetonitrile in water (both containing 0.1% TFA).
-
Collect fractions and analyze by mass spectrometry.
-
-
Characterization:
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Coupling of Aboa | Steric hindrance, insufficient activation time, or low temperature. | Use microwave-assisted coupling at an elevated temperature (75°C).[4] Increase coupling time for conventional methods. Use a higher excess of reagents. |
| Low Yield of Crude Peptide | Incomplete cleavage, peptide aggregation on resin. | Extend cleavage time. Ensure the resin is thoroughly dried before cleavage. Use a more robust cleavage cocktail if necessary. |
| Side Product Formation | Scavenger-sensitive residues (e.g., Trp, Met) present in the sequence. | Use a cleavage cocktail specifically designed for sensitive residues, such as Reagent K (TFA/water/phenol/thioanisole/EDT).[] |
References
-
Aapptec Peptides. Cleavage Cocktails; Reagent B. [Link]
-
Microwave-assisted solid-phase peptide synthesis using the biotage Syro Wave™. (2013). Methods in Molecular Biology. [Link]
-
Microwave-assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM). (2013). Methods in Molecular Biology. [Link]
-
ResearchGate. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. [Link]
-
CD Formulation. Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology. [Link]
-
A cleavage cocktail for methionine-containing peptides. (1998). Journal of Peptide Research. [Link]
-
ResearchGate. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]
- Google Patents. Microwave-assisted peptide synthesis.
-
Springer Nature Experiments. Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM). [Link]
-
MDPI. Purification and Characterization of Anti-Inflammatory Peptide Fractions from Enzymatic Hydrolysate of Abalone Viscera. [Link]
-
CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]
-
Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
ResearchGate. Coupling Reagents. [Link]
- Google P
-
Dilun Biotechnology. Commonly Used Coupling Reagents in Peptide Synthesis. [Link]
-
Purification and characterization of a peptide from amyloid-rich pancreases of type 2 diabetic patients. (1987). Proceedings of the National Academy of Sciences. [Link]
-
Purification and Characterization of Aplysia Atrial Gland Secretory Granules Containing Egg-Laying Prohormone-Related Peptides. (1994). Peptides. [Link]
-
The Royal Society of Chemistry. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. [Link]
- Google Patents. Method for making 2-azabicyclo-[3.3.0]-octane-3-carboxylic acids.
-
ResearchGate. Purification and characterization of a natural antioxidant peptide from fertilized eggs. [Link]
- Google Patents. Process for the preparation of 2-azabicyclo (3.3.0)
-
Syntheses and transformations of alicyclic y0-amino acid derivatives. [Link]
-
MDPI. Purification, Characterization, and Application for Preparation of Antioxidant Peptides of Extracellular Protease from Pseudoalteromonas sp. H2. [Link]
-
RSC Publishing. 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. [Link]
Sources
- 1. US5648333A - Peptides having bradykinin antagonist action - Google Patents [patents.google.com]
- 2. An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
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- 5. doktori.bibl.u-szeged.hu [doktori.bibl.u-szeged.hu]
- 6. biosynth.com [biosynth.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (3R)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid
Welcome to the technical support center for the synthesis of (3R)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this valuable chiral building block. The 2-azabicyclo[2.2.2]octane scaffold is a key structural motif in a variety of pharmacologically active compounds.[1] Achieving high yield and enantioselectivity for the (3R) isomer is critical for its successful application in drug discovery and development.
This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance your synthetic success.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the most common synthetic routes to this compound?
-
How critical is the choice of chiral auxiliary for enantioselectivity?
-
What is the role of a Lewis acid in the Diels-Alder reaction for this synthesis?
-
Can I use enzymatic methods for this synthesis?
-
-
Troubleshooting Guide
-
Problem 1: Low Overall Yield
-
Problem 2: Poor Enantioselectivity (Low e.e. of the (3R) isomer)
-
Problem 3: Formation of Undesired Side Products
-
Problem 4: Difficulty with Scale-Up
-
-
Experimental Protocols
-
Protocol 1: Diastereoselective Diels-Alder Reaction using a Chiral Auxiliary
-
Protocol 2: Chiral Resolution of Racemic 2-Azabicyclo[2.2.2]octane-3-carboxylic acid
-
-
References
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent and effective method for synthesizing the 2-azabicyclo[2.2.2]octane core is the aza-Diels-Alder reaction .[1][2] This [4+2] cycloaddition typically involves the reaction of a 1,3-cyclohexadiene derivative with an imine or its equivalent. To achieve the desired (3R) stereochemistry, the reaction is often designed in one of the following ways:
-
Diastereoselective Diels-Alder: This approach utilizes a chiral auxiliary attached to the dienophile to direct the stereochemical outcome of the cycloaddition. Subsequent removal of the auxiliary reveals the enantiomerically enriched product.
-
Catalytic Asymmetric Diels-Alder: This method employs a chiral Lewis acid or organocatalyst to create a chiral environment, favoring the formation of one enantiomer over the other.[3]
-
Chiral Resolution: In this classic approach, a racemic mixture of 2-azabicyclo[2.2.2]octane-3-carboxylic acid is prepared and then separated into its constituent enantiomers using a chiral resolving agent.[4]
Q2: How critical is the choice of chiral auxiliary for enantioselectivity?
A2: The choice of chiral auxiliary is paramount for achieving high diastereoselectivity in the Diels-Alder reaction, which directly translates to high enantiomeric excess (e.e.) of the final product after auxiliary removal. An effective chiral auxiliary should:
-
Provide a strong facial bias: It should effectively shield one face of the dienophile, forcing the diene to approach from the less hindered face.
-
Be easily installed and removed: The auxiliary should be attached and cleaved under mild conditions that do not racemize the product or require extensive purification.
-
Be readily available and preferably recyclable: This improves the overall cost-effectiveness of the synthesis.
Commonly used and effective chiral auxiliaries for this type of transformation include derivatives of camphor, such as (1S)-2,10-camphorsultam.[2]
Q3: What is the role of a Lewis acid in the Diels-Alder reaction for this synthesis?
A3: Lewis acids play a crucial dual role in the aza-Diels-Alder reaction for synthesizing 2-azabicyclo[2.2.2]octane derivatives:
-
Activation of the Dienophile: The Lewis acid coordinates to a carbonyl group on the dienophile, withdrawing electron density and lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This enhances the dienophile's reactivity towards the diene, often allowing the reaction to proceed at lower temperatures and with higher efficiency.
-
Enhancement of Stereoselectivity: By coordinating to the dienophile-chiral auxiliary complex, the Lewis acid can lock the conformation of the dienophile, increasing the facial bias and leading to higher diastereoselectivity.[2] Common Lewis acids used for this purpose include titanium tetrachloride (TiCl₄), zirconium tetrachloride (ZrCl₄), and hafnium tetrachloride (HfCl₄).[2]
Q4: Can I use enzymatic methods for this synthesis?
A4: Yes, enzymatic methods, particularly lipase-catalyzed aza-Diels-Alder reactions, have shown promise.[1] Lipases can function in organic solvents and provide a chiral environment that can influence the stereochemical outcome of the reaction. While perhaps less common than traditional organometallic catalysis for this specific target, enzymatic catalysis offers potential advantages in terms of milder reaction conditions and reduced metal contamination.[1]
Troubleshooting Guide
Problem 1: Low Overall Yield
If you are experiencing a low overall yield, consider the following potential causes and solutions:
| Possible Cause | Suggested Solution |
| Incomplete Diels-Alder Reaction | - Increase Reaction Time/Temperature: Monitor the reaction by TLC or LC-MS to ensure completion. If the reaction is sluggish, cautiously increasing the temperature or extending the reaction time may be necessary. - Optimize Lewis Acid: The choice and stoichiometry of the Lewis acid are critical. Perform small-scale experiments to screen different Lewis acids (e.g., TiCl₄, ZrCl₄, SnCl₄) and their concentrations.[2] - Solvent Effects: The polarity of the solvent can significantly impact the reaction rate. Toluene and dichloromethane are commonly used, but exploring other aprotic solvents may be beneficial. |
| Decomposition of Reactants or Products | - Control Temperature: Some dienes, dienophiles, or the resulting cycloadduct can be thermally unstable. Ensure precise temperature control throughout the reaction. - Inert Atmosphere: Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of sensitive reagents. |
| Difficulties in Product Isolation | - Optimize Work-up Procedure: The work-up procedure should be designed to efficiently remove the Lewis acid and other reagents without degrading the product. A careful aqueous quench followed by extraction is typical. - Purification Technique: Column chromatography is often required. Experiment with different solvent systems to achieve good separation. |
| Poor Yield in Auxiliary Cleavage Step | - Select Appropriate Cleavage Conditions: The method for removing the chiral auxiliary should be chosen based on its chemical nature. For example, camphorsultam auxiliaries can often be cleaved by hydrolysis with LiOH or by reduction with LiAlH₄. Ensure the chosen method is compatible with the functional groups on your bicyclic core. |
Problem 2: Poor Enantioselectivity (Low e.e. of the (3R) isomer)
Achieving high enantioselectivity is a primary goal. If you are observing a low enantiomeric excess, consider these factors:
| Possible Cause | Suggested Solution |
| Ineffective Chiral Auxiliary | - Screen Different Auxiliaries: Not all chiral auxiliaries are equally effective for a given substrate. Consider screening a panel of well-established auxiliaries (e.g., Evans' oxazolidinones, Oppolzer's sultams) to find the optimal one for your system.[2] |
| Suboptimal Lewis Acid | - Lewis Acid Choice: The nature of the Lewis acid can influence the transition state geometry and, therefore, the stereochemical outcome.[2] Experiment with different Lewis acids. - Chelating vs. Non-chelating Lewis Acids: A bidentate chelating Lewis acid might be necessary to rigidly fix the conformation of the dienophile-auxiliary complex, leading to higher stereoselectivity. |
| Incorrect Reaction Temperature | - Lower the Temperature: Asymmetric induction is often more pronounced at lower temperatures. Running the reaction at 0 °C, -20 °C, or even -78 °C can significantly improve enantioselectivity, although this may require longer reaction times. |
| Racemization During Work-up or Purification | - Mild Conditions: Ensure that the work-up and purification steps are conducted under mild conditions (e.g., avoiding strong acids or bases) to prevent racemization of the product. |
Problem 3: Formation of Undesired Side Products
The presence of significant side products can complicate purification and reduce the yield of the desired product.
| Possible Side Product | Potential Cause and Suggested Solution |
| endo/exo Diastereomers | - Cause: The Diels-Alder reaction can produce both endo and exo isomers. The endo product is often the kinetically favored product. - Solution: The choice of Lewis acid and reaction conditions can influence the endo/exo ratio.[2] Lower reaction temperatures generally favor the formation of the kinetic endo product. Careful analysis of the crude reaction mixture by NMR is essential to determine the diastereomeric ratio. Chromatographic separation of the isomers may be necessary. |
| Polymerization of the Diene or Dienophile | - Cause: Some dienes and dienophiles are prone to polymerization, especially at higher temperatures or in the presence of strong Lewis acids. - Solution: Use freshly distilled/purified monomers. Add the dienophile slowly to the diene solution. Consider using a polymerization inhibitor if the problem persists. |
| Rearrangement Products | - Cause: The bicyclic product may undergo rearrangement under harsh reaction or work-up conditions. - Solution: Employ milder reaction conditions and a carefully controlled work-up procedure. |
Problem 4: Difficulty with Scale-Up
Transitioning a successful small-scale reaction to a larger scale often presents new challenges.
| Issue | Consideration and Solution |
| Exothermic Reaction | - Problem: The addition of a Lewis acid can be highly exothermic. On a larger scale, this can lead to a runaway reaction. - Solution: Ensure adequate cooling and slow, portion-wise addition of the Lewis acid. Monitor the internal temperature of the reaction vessel closely. |
| Mixing and Homogeneity | - Problem: Inadequate mixing on a larger scale can lead to localized "hot spots" or areas of high reagent concentration, resulting in side reactions and reduced yield. - Solution: Use an appropriate overhead stirrer and a reaction vessel designed for efficient mixing. |
| Purification | - Problem: Large-scale column chromatography can be cumbersome and solvent-intensive. - Solution: Consider alternative purification methods such as recrystallization or salt formation and crystallization, which are often more amenable to large-scale production. |
Experimental Protocols
Protocol 1: Diastereoselective Diels-Alder Reaction using a Chiral Auxiliary
This protocol is a general guideline for a diastereoselective aza-Diels-Alder reaction. Specific substrates may require optimization.
Step 1: Preparation of the N-Acryloyl Chiral Auxiliary
-
Dissolve the chiral auxiliary (e.g., (1S)-2,10-camphorsultam, 1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Cool the solution to 0 °C and add triethylamine (1.2 eq).
-
Add acryloyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the N-acryloyl chiral auxiliary.
Step 2: Lewis Acid-Mediated Diels-Alder Reaction
-
Dissolve the N-acryloyl chiral auxiliary (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to the desired temperature (e.g., -78 °C).
-
Add the Lewis acid (e.g., TiCl₄, 1.1 eq) dropwise, maintaining the low temperature.
-
Stir the mixture for 30 minutes.
-
Add the 1,3-cyclohexadiene derivative (1.2 eq) dropwise.
-
Stir the reaction at the low temperature for the optimized reaction time (monitor by TLC).
-
Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude cycloadduct by column chromatography.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the purified cycloadduct (1.0 eq) in a suitable solvent system (e.g., THF/water).
-
Add the cleavage reagent (e.g., lithium hydroxide, 3.0 eq).
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Acidify the reaction mixture to pH ~2 with aqueous HCl.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether) to remove the cleaved auxiliary.
-
Adjust the pH of the aqueous layer to the isoelectric point of the amino acid and extract the product into an appropriate organic solvent or isolate by lyophilization.
Protocol 2: Chiral Resolution of Racemic 2-Azabicyclo[2.2.2]octane-3-carboxylic acid
This protocol outlines a classical approach to obtaining the desired enantiomer.
-
Dissolve the racemic 2-azabicyclo[2.2.2]octane-3-carboxylic acid (1.0 eq) in a suitable solvent (e.g., methanol or ethanol).
-
Add a solution of a chiral resolving agent (e.g., (R)-(-)-1-phenylethylamine, 0.5 eq) in the same solvent.
-
Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature.
-
Allow the diastereomeric salt to crystallize. The less soluble diastereomeric salt will precipitate out.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
The enantiomeric purity of the crystallized salt can be determined by converting a small sample back to the free amino acid and analyzing by chiral HPLC.
-
Recrystallize the salt until the desired enantiomeric purity is achieved.
-
Treat the purified diastereomeric salt with a dilute acid (e.g., HCl) to liberate the enantiomerically pure this compound.
-
Isolate the final product by extraction or crystallization.
Visualizations
Caption: Workflow for the diastereoselective synthesis.
Caption: Decision tree for troubleshooting low yield.
References
-
Yuan, G., & Li, X. (2018). Enzyme-catalyzed direct three-component aza-Diels-Alder reaction using lipase from Candida sp. 99-125. Catalysts, 8(11), 541. [Link]
-
Ishihara, K., & Nakano, K. (2010). An efficient synthesis of chiral isoquinuclidines by Diels-Alder reaction using Lewis acid catalyst. Tetrahedron, 66(47), 9113-9120. [Link]
-
Chemspace. (n.d.). (1S,3R,4s)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Azabicyclo[2.2.2]octa-3,5-dione via a Nitrile Diels−Alder Reaction. Retrieved from [Link]
-
BIP. (n.d.). Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. Retrieved from [Link]
-
Lv, Y., et al. (2024). Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). RSC Advances, 14(8), 5489-5518. [Link]
-
Mendeleev Communications. (1998). 2,5-Diazabicyclo[2.2.2]octane-3,6-dione-1,4-dicarboxylic acids: synthesis, resolution, absolute configuration, crystal structures of the racemic and (–)-enantiomeric forms. Mendeleev Communications, 8(6), 241-242. [Link]
-
ResearchGate. (n.d.). Optimization of the synthesis of 2‐azabicyclo[2.2.2]octane 3a. Retrieved from [Link]
-
ResearchGate. (n.d.). Structural study of (±) alkyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylates. Retrieved from [Link]
-
PubMed Central. (2022). Asymmetric catalytic reductive transformation of S(VI) to S(IV) for modular access to S(IV)-stereogenic sulfilimine derivatives. Science Advances, 8(33), eabo6263. [Link]
-
Fu, G. C. (2002). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews, 102(6), 1855-1874. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1996). Synthesis of the selective muscarinic agonist (3R)-3-(6-chloropyrazin-2-yl)-1-azabicyclo [2.2.2] octane. Journal of the Chemical Society, Perkin Transactions 1, (16), 1951-1956. [Link]
Sources
- 1. html.rhhz.net [html.rhhz.net]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2,5-Diazabicyclo[2.2.2]octane-3,6-dione-1,4-dicarboxylic acids: synthesis, resolution, absolute configuration, crystal structures of the racemic and (–)-enantiomeric forms - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of (3R)-2-Azabicyclo[2.2.2]octane-3-carboxylic Acid Isomers
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the purification of 2-azabicyclo[2.2.2]octane-3-carboxylic acid isomers. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of isolating specific stereoisomers of this valuable chiral building block. As this molecule possesses multiple stereocenters, achieving high enantiomeric and diastereomeric purity is critical for its application in pharmaceutical development. This document provides in-depth, experience-driven guidance in a question-and-answer format to address common challenges and streamline your purification workflows.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions you may have before beginning or optimizing your purification process.
Q1: What are the primary methods for separating the enantiomers of 2-Azabicyclo[2.2.2]octane-3-carboxylic acid?
A1: The two most effective strategies are direct chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC), and classical resolution via diastereomeric salt formation.
-
Chiral Chromatography (HPLC/SFC): This is the most direct and widely used approach. It involves using a column packed with a Chiral Stationary Phase (CSP) that can differentiate between the enantiomers, allowing them to be separated.[1][2] SFC is often preferred for preparative scale due to its higher speed and reduced solvent consumption.[3]
-
Classical Resolution: This method involves reacting the racemic acid with an enantiomerically pure chiral base (a resolving agent).[4] This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can be separated by techniques like fractional crystallization or standard achiral chromatography.[4] Afterward, the acid is liberated from the salt to yield the pure enantiomer. This technique has been successfully applied to similar bicyclic structures.[5]
Q2: My synthesis produced a diastereomeric mixture. How does this differ from an enantiomeric mixture, and how should I approach the purification?
A2: Enantiomers are non-superimposable mirror images with identical physical properties (except for optical rotation), requiring a chiral environment for separation. Diastereomers are stereoisomers that are not mirror images. They have different physical properties (e.g., melting point, solubility, polarity) and can therefore be separated using standard, non-chiral purification techniques like flash column chromatography on silica gel, or crystallization. Often, the most efficient workflow is to first separate the diastereomers using achiral chromatography and then resolve the desired racemic pair using one of the chiral separation methods described in A1.
Q3: Which type of Chiral Stationary Phase (CSP) is the best starting point for this class of molecule?
A3: Given that the target molecule is a bicyclic amino acid analog, several classes of CSPs have shown high success rates. A systematic screening approach is always recommended.[1]
-
Macrocyclic Glycopeptide CSPs (e.g., Chirobiotic™ T, R, TAG): These are excellent starting points. They have demonstrated effectiveness for separating bicyclic amino acid enantiomers under reversed-phase, polar organic, and polar ionic modes.[6]
-
Crown Ether CSPs: These phases are specifically designed and are exceptionally well-suited for the separation of amino acid enantiomers.[7][8]
-
Zwitterionic CSPs (e.g., CHIRALPAK® ZWIX): Based on cinchona alkaloids, these are highly effective for the direct separation of free amino acids and their analogs.[9]
-
Polysaccharide-based CSPs (e.g., Chiralcel® OD, Chiralpak® AD, IA): These are highly versatile and among the most widely used CSPs. Immobilized versions are particularly robust as they tolerate a broader range of solvents, which can be crucial for method development and column cleaning.[3][10][11]
Q4: Is classical resolution via diastereomeric salt formation a viable alternative to expensive chiral chromatography?
A4: Yes, it can be a very effective and economical method, especially for large-scale production. The success of this technique hinges on finding a suitable and affordable chiral resolving agent (e.g., brucine, quinine, or a synthetic chiral amine) that forms crystalline salts with your carboxylic acid, allowing for efficient separation through fractional crystallization.[4] The key challenge is the empirical nature of finding the right resolving agent and solvent system. It can be more time-consuming to develop but avoids the high cost of chiral columns and solvents for preparative HPLC/SFC.
Q5: What is the difference between analytical and preparative scale separation, and how do I scale up my method?
A5: Analytical scale separation uses small-diameter columns (e.g., 4.6 mm ID) to confirm the purity and quantify the enantiomeric excess of a small sample. The goal is high resolution. Preparative scale separation uses larger columns (e.g., >20 mm ID) to isolate larger quantities of the pure isomers. The goal is to maximize throughput (amount of product per unit time) while maintaining the required purity.
To scale up, you must first develop a robust analytical method with good resolution (Rs > 1.5). The scale-up process involves increasing the column diameter and sample load while adjusting the flow rate proportionally to maintain the linear velocity of the mobile phase. Loading studies are essential to determine the maximum amount of sample that can be injected without compromising the separation.[1][12]
Section 2: Troubleshooting Guide for Chiral Chromatography (HPLC/SFC)
This section provides solutions to specific experimental problems you might encounter.
Problem 1: Poor or No Resolution (Rs < 1.5)
-
Question: My enantiomers are co-eluting or have very poor resolution on my chosen chiral column. What systematic steps should I take to improve the separation?
-
Answer: Poor resolution is the most common challenge in chiral separations. Follow this systematic approach to troubleshoot:
-
Confirm CSP Suitability: First, ensure you are using an appropriate CSP for your analyte class (see FAQ Q3 and Table 1). If one CSP fails, screen others, as chiral recognition is highly specific.[1]
-
Optimize Mobile Phase Composition: This is the most powerful tool for improving resolution.
-
Adjust Modifier Percentage: In normal phase (e.g., Hexane/Isopropanol), reducing the percentage of the alcohol modifier will increase retention and often improve resolution.[13]
-
Change the Alcohol Modifier: Switching from isopropanol (IPA) to ethanol (EtOH) or vice-versa can dramatically alter selectivity due to different hydrogen bonding interactions.[13]
-
Use Additives: For amino acids, small amounts of an acidic (e.g., 0.1% Trifluoroacetic Acid, TFA) or basic (e.g., 0.1% Diethylamine, DEA) additive can significantly improve peak shape and selectivity by suppressing unwanted ionic interactions with the stationary phase.[14]
-
-
Adjust Temperature: Temperature has a complex and unpredictable effect on chiral separations. Both increasing and decreasing the column temperature should be explored, as it can alter the thermodynamics of the chiral recognition mechanism.[6][13]
-
Reduce Flow Rate: Chiral separations often benefit from slower flow rates than achiral separations, as this can increase the efficiency of the interaction between the analyte and the CSP.[13]
-
Problem 2: Poor Peak Shape (Tailing or Fronting)
-
Question: I am observing significant peak tailing in my chromatogram. What are the likely causes and how can I resolve this?
-
Answer: Peak tailing is typically caused by undesirable secondary interactions or column issues.
-
Cause: Unwanted ionic interactions between the carboxylic acid/amine groups of your molecule and active sites on the silica backbone of the CSP.
-
Solution: Add a competing acid or base to the mobile phase. For your zwitterionic molecule, adding both a small amount of acid (e.g., 0.1% TFA or formic acid) and base (e.g., 0.1% DEA) can sometimes yield the best results by masking silanols and controlling the ionization state of the analyte.[15]
-
Cause: Column Overload. Injecting too much sample can saturate the stationary phase, leading to broad, tailing peaks.
-
Solution: Reduce the injection volume or the concentration of your sample.
-
Cause: Column Degradation. Over time, the stationary phase can degrade, or the packed bed can be disturbed.
-
Solution: Try regenerating the column according to the manufacturer's instructions.[10][11] If this fails, the column may need to be replaced.
-
Problem 3: Irreproducible Retention Times and Resolution
-
Question: My retention times and resolution are shifting between runs or on different days. What should I check?
-
Answer: Reproducibility issues often stem from insufficient equilibration or changes in the mobile phase or column condition.
-
Column Equilibration: Chiral columns, especially when using additives, can require long equilibration times. Ensure you flush the column with at least 10-20 column volumes of the mobile phase before starting your analysis.
-
Mobile Phase Preparation: Prepare fresh mobile phase daily. Evaporation of the more volatile solvent component can alter the composition and affect retention. Ensure solvents are properly degassed.
-
Additive Memory Effects: CSPs can "remember" additives from previous runs, which can affect subsequent analyses.[14] If you switch between methods using different additives (e.g., from acidic to basic), dedicate a column to each method or perform a rigorous washing procedure between uses.[14]
-
Temperature Control: Use a column thermostat. Even small fluctuations in ambient temperature can affect retention times and selectivity.
-
Problem 4: High System Backpressure
-
Question: The pressure in my HPLC system has suddenly increased. How do I troubleshoot this?
-
Answer: A sudden pressure increase usually indicates a blockage in the system.
-
Sample Precipitation: Your sample may be precipitating on the column if it is not fully soluble in the mobile phase. Ensure your sample is dissolved in a solvent compatible with, or weaker than, the mobile phase.[10]
-
Frit Blockage: The inlet frit of the column can become blocked by particulate matter from the sample or the system. Try back-flushing the column (reversing the flow direction) at a low flow rate to dislodge the blockage. IMPORTANT: Only do this if the column manufacturer explicitly permits it.
-
System Blockage: Disconnect the column and check the system pressure. If it remains high, the blockage is in the HPLC system (e.g., injector, tubing). If the pressure drops, the blockage is in the column.
-
Section 3: Protocols and Workflows
Protocol 1: Chiral Stationary Phase (CSP) Screening Workflow
This protocol outlines a systematic approach to finding a suitable chiral column and mobile phase.
-
Prepare Stock Solution: Dissolve the racemic or diastereomeric mixture of 2-azabicyclo[2.2.2]octane-3-carboxylic acid in a suitable solvent (e.g., methanol or ethanol) to a concentration of ~1 mg/mL.
-
Select CSPs for Screening: Choose a set of 3-4 columns based on the recommendations in Table 1. A good starting set would include a polysaccharide, a macrocyclic glycopeptide, and a zwitterionic CSP.
-
Prepare Screening Mobile Phases: Prepare several mobile phases for normal phase, reversed-phase, and polar organic modes (see Table 2 for examples).
-
Execute Screening:
-
Install the first column and equilibrate with the first mobile phase for at least 15 minutes.
-
Inject a small volume (e.g., 5 µL) of the stock solution.
-
Run the chromatogram for a sufficient time to ensure all peaks have eluted.
-
Repeat for each mobile phase on the first column.
-
Switch to the next column, ensuring you follow a proper column switch-over and equilibration procedure.
-
Repeat the injections with all mobile phases.
-
-
Analyze Results: Evaluate the chromatograms for any signs of separation. The goal of screening is not baseline resolution, but to identify a "hit"—a column/mobile phase combination that shows promise (e.g., peak broadening, shoulder, or partial separation). This "hit" will be the starting point for method optimization.
Protocol 2: Column Care and Regeneration
Proper care is essential to ensure the longevity and performance of expensive chiral columns.
-
Flushing: After use, flush the column with a strong, compatible solvent to remove any strongly adsorbed contaminants. For polysaccharide columns used in normal phase, 100% isopropanol is a good flushing solvent.[10][13]
-
Storage:
-
Short-term (overnight): Store in a compatible, non-buffered mobile phase (e.g., Hexane/IPA).
-
Long-term: Flush the column thoroughly with an appropriate storage solvent (e.g., 100% isopropanol or ethanol), cap the ends securely, and store in a safe place. Always follow the manufacturer's specific storage recommendations.
-
-
Regeneration (for Immobilized CSPs): If performance degrades (loss of resolution, peak tailing), a regeneration procedure may restore it. This often involves flushing with strong solvents like dichloromethane (DCM) or dimethylformamide (DMF) that are forbidden for coated CSPs. Crucially, only perform this on immobilized columns and strictly follow the manufacturer's protocol to avoid irreversible damage. [10][11]
Section 4: Visualizations and Data
Diagrams
Caption: Decision tree for selecting a purification strategy.
Caption: Workflow for troubleshooting poor resolution in chiral HPLC.
Data Tables
Table 1: Recommended Chiral Stationary Phases (CSPs) for Bicyclic Amino Acid Analogs
| CSP Type | Commercial Examples | Primary Interaction Mechanism | Notes |
| Macrocyclic Glycopeptide | Chirobiotic™ T, R, TAG | Hydrogen bonding, ionic, inclusion | Highly versatile; works in multiple mobile phase modes.[6] |
| Crown Ether | ChiroSil®, Crownpak® CR(+) | Host-guest complexation | Excellent selectivity for primary amines and amino acids.[7][8] |
| Zwitterionic | CHIRALPAK® ZWIX(+/-) | Ion-exchange, hydrogen bonding | Specifically designed for ampholytes like amino acids.[9] |
| Polysaccharide (Immobilized) | Chiralpak® IA, IB, IC, etc. | Hydrogen bonding, π-π, steric inclusion | Broad applicability and robust due to solvent compatibility.[3][11] |
Table 2: Example Starting Conditions for HPLC/SFC Screening
| Mode | Column Type | Mobile Phase Composition | Flow Rate (Analytical) |
| Normal Phase | Polysaccharide | n-Hexane / Isopropanol (90:10 v/v) + 0.1% TFA | 1.0 mL/min |
| Reversed Phase | Macrocyclic Glycopeptide | Water / Acetonitrile (50:50 v/v) + 10mM Ammonium Acetate | 1.0 mL/min |
| Polar Organic | Zwitterionic, All types | Methanol / Acetonitrile (50:50 v/v) + 0.1% TFA / 0.1% DEA | 1.0 mL/min |
| SFC | Polysaccharide | CO₂ / Methanol (80:20 v/v) + 0.2% DEA | 3.0 mL/min |
Section 5: References
-
Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International.
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies.
-
Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase. PubMed.
-
Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe.
-
Cost-Effective Chiral Separation by Preparative HPLC. YMC America.
-
Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today.
-
Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI.
-
Chiral HPLC Separations. Phenomenex.
-
Trouble with chiral separations. Chromatography Today.
-
Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules.
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
-
Technical Support Center: Troubleshooting Chiral Separation of 1-(4-Chlorophenyl)ethanol. Benchchem.
-
Preparative batch HPLC separation in case (II) study, preparative column: ChiralPAK-AS. ResearchGate.
-
Enantiomeric separation of bicyclo[2.2.2]octane-based 2-amino-3-carboxylic acids on macrocyclic glycopeptide chiral stationary phases. PubMed.
-
Restore Chiral Column Performance: Tips for Peak Tailing, Splitting. Chiral Technologies.
-
Discovery of brain permeable 2-Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhibitors. Lirias.
-
Chiral Chromatography Frequently Asked Questions. Sigma-Aldrich.
-
2,5-Diazabicyclo[2.2.2]octane-3,6-dione-1,4-dicarboxylic acids: synthesis, resolution, absolute configuration... Mendeleev Communications.
-
Resolution: Separation of Enantiomers. Chemistry LibreTexts.
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- 5. 2,5-Diazabicyclo[2.2.2]octane-3,6-dione-1,4-dicarboxylic acids: synthesis, resolution, absolute configuration, crystal structures of the racemic and (–)-enantiomeric forms - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]
- 6. Enantiomeric separation of bicyclo[2.2.2]octane-based 2-amino-3-carboxylic acids on macrocyclic glycopeptide chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
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Common side reactions in the synthesis of 2-azabicyclo[2.2.2]octane derivatives
Welcome to the technical support center for the synthesis of 2-azabicyclo[2.2.2]octane derivatives. This scaffold, also known as isoquinuclidine, is a critical component in numerous pharmacologically active compounds.[1] However, its rigid, bridged structure presents unique synthetic challenges. This guide provides in-depth, experience-driven troubleshooting advice and frequently asked questions (FAQs) to help you navigate common side reactions and optimize your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: My aza-Diels-Alder reaction to form the bicyclic core is low-yielding and gives a mixture of isomers. What are the most common causes?
A1: Low yields and poor selectivity in the aza-Diels-Alder reaction are typically rooted in three factors: 1) unfavorable electronic matching between the diene and dienophile, 2) incorrect choice or stoichiometry of a Lewis acid catalyst, and 3) competing side reactions like polymerization. For a deeper dive into controlling stereoselectivity and improving yield, please refer to Troubleshooting Guide 1.
Q2: I'm observing significant formation of a pyridine byproduct instead of my desired saturated 2-azabicyclo[2.2.2]octane. How can I prevent this?
A2: This indicates the aromatization of a dihydropyridine intermediate, a common side reaction driven by the formation of a stable aromatic ring.[2] This is often promoted by oxidative conditions or high temperatures during the reaction or workup. To mitigate this, it is crucial to maintain an inert atmosphere and use carefully selected, mild reducing agents. See Troubleshooting Guide 2 for detailed protocols.
Q3: My intramolecular cyclization (e.g., Hofmann-Löffler-Freytag type) is failing, leading to polymeric material or unreacted starting material. What should I investigate?
A3: The success of intramolecular cyclizations hinges on favoring the desired unimolecular ring-closing event over intermolecular side reactions. Key factors include adherence to high-dilution principles, the choice of acid or photochemical initiation conditions, and the stability of the radical intermediates. Uncontrolled radical chain reactions can lead to polymerization.[3] For specific guidance on optimizing these reactions, see Troubleshooting Guide 3.
Q4: How can I distinguish between the desired endo and undesired exo isomers of my Diels-Alder product?
A4: ¹H NMR spectroscopy is the most powerful tool for this. The stereochemical relationship between protons in the rigid bicyclic system results in distinct coupling constants and chemical shifts. Typically, the bridgehead protons show characteristic coupling patterns with the adjacent protons on the newly formed ring. Consulting literature examples of similar structures is highly recommended for comparison.
Troubleshooting Guide 1: Poor Yield and Stereoselectivity in Aza-Diels-Alder Reactions
The [4+2] cycloaddition is a cornerstone for constructing the 2-azabicyclo[2.2.2]octane core. However, achieving high yield and the desired endo selectivity can be challenging.
Problem: The reaction of my diene with an imine-based dienophile results in a low yield of the desired cycloadduct and a difficult-to-separate mixture of endo and exo isomers.
Causality and Mechanism
The stereochemical outcome of a Diels-Alder reaction is governed by the geometry of the transition state. The endo product is often the kinetically favored product due to secondary orbital interactions, but the exo product can be thermodynamically more stable. Lewis acid catalysts play a crucial role by coordinating to the dienophile (the imine), which lowers its LUMO energy, accelerates the reaction, and enhances the electronic effects that control selectivity.[4][5] However, an inappropriate Lewis acid can either fail to provide sufficient activation or sterically favor the undesired exo transition state.[6]
dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];
} dot Caption: Control of Stereoselectivity in Aza-Diels-Alder Reactions.
Troubleshooting & Optimization Protocol
-
Re-evaluate Reactant Electronics: The reaction rate is fastest with an electron-rich diene and an electron-poor dienophile.[7]
-
Action: If your diene has electron-withdrawing groups, or your dienophile lacks them (e.g., on the imine nitrogen or carbon), the reaction will be sluggish. Consider modifying your synthetic precursors to better match the electronic demand.
-
-
Optimize Lewis Acid Catalyst: The choice of Lewis acid is critical. Both the strength and the steric bulk of the catalyst influence the outcome.[6][8][9]
-
Action: Screen a panel of Lewis acids. Start with common choices like AlCl₃ or BF₃·OEt₂ which often favor endo products. If exo selectivity is an issue, consider that bulky Lewis acids can sometimes reverse this preference.[6]
-
| Lewis Acid Catalyst | Typical Loading (mol%) | Common Solvent | Expected Outcome/Notes |
| AlCl₃ | 20 - 100 | Dichloromethane (DCM) | Strong catalyst, generally promotes high endo selectivity.[6] Can be sensitive to moisture. |
| BF₃·OEt₂ | 20 - 100 | DCM, Toluene | Milder than AlCl₃. Good starting point for sensitive substrates. |
| B(C₆F₅)₃ | 10 - 30 | Toluene, DCM | Bulky catalyst, known to favor exo selectivity in some systems.[6] Useful for reversing selectivity. |
| Bi(NO₃)₃·5H₂O | 10 | DMF (Microwave) | A greener, milder option for three-component reactions.[10] |
| I₂ | 10 - 20 | Toluene (Microwave) | Molecular iodine can catalyze the reaction, often favoring the endo adduct.[1] |
-
Control Reaction Temperature:
-
Action: Diels-Alder reactions are reversible. Lower temperatures (e.g., -78 °C to 0 °C) favor the kinetically controlled endo product. Running the reaction at elevated temperatures can lead to retro-Diels-Alder and isomerization to the more thermodynamically stable exo product.
-
-
Consider In Situ Imine Generation: Pre-formed imines can be unstable.
-
Action: Generate the imine in situ from the corresponding amine and aldehyde in the presence of the diene.[11] This keeps the active dienophile concentration low and can minimize side reactions. A one-pot, three-component approach catalyzed by bismuth nitrate or molecular iodine under microwave irradiation can be highly effective.
-
Troubleshooting Guide 2: Aromatization of Dihydropyridine Intermediates
A common strategy involves the initial synthesis of a dihydropyridine ring, which is then reduced to the final saturated bicyclic system. The strong thermodynamic driving force for aromatization is a major competing pathway.
Problem: My reduction step yields the corresponding pyridine derivative as the major product, not the desired 2-azabicyclo[2.2.2]octane.
Causality and Mechanism
1,4-dihydropyridines are structurally similar to NADH coenzymes and are prone to oxidation.[2] This process, which can be catalyzed by trace acids, metals, or oxygen, leads to the formation of a highly stable aromatic pyridine ring. The desired reduction must be kinetically faster than this competing oxidation pathway.
dot graph G { layout=dot; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];
} dot Caption: Competing Reduction vs. Aromatization Pathways.
Recommended Protocol: Catalytic Hydrogenation
This protocol is designed to minimize the risk of aromatization.
-
Inert Atmosphere is Critical: Thoroughly degas the reaction solvent (e.g., Methanol, Ethanol, or Ethyl Acetate) by bubbling argon or nitrogen through it for at least 15-20 minutes.
-
Catalyst Preparation: In a flask purged with inert gas, suspend the dihydropyridine substrate in the degassed solvent. Add the catalyst (typically 5-10 mol% of 10% Palladium on Carbon).
-
Hydrogenation: Seal the flask, evacuate, and backfill with hydrogen gas (H₂) from a balloon or a pressurized system. For sensitive substrates, this purge cycle should be repeated 3-5 times to ensure all oxygen is removed.
-
Reaction Monitoring: Stir the reaction vigorously under a positive pressure of H₂ at room temperature. Monitor the reaction progress by TLC or LC-MS. Hydrogenation of dihydropyridines is often rapid (1-4 hours).[12]
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the flask with inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Celite pad with the catalyst can be pyrophoric; do not allow it to dry completely in the air. Quench it with water immediately after filtration.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude product, which can then be purified by column chromatography or crystallization.
Troubleshooting Guide 3: Failures in Intramolecular Hofmann-Löffler-Freytag (HLF) Cyclization
The HLF reaction is a powerful method for C-H functionalization to form nitrogen heterocycles via a radical-mediated pathway.[13] Its success in forming the bridged bicyclic system depends on precise control of the radical chain reaction.
Problem: Attempted HLF reaction on an N-haloamine precursor results in low conversion, decomposition, or formation of polymeric byproducts.
Causality and Mechanism
The HLF reaction proceeds via a free radical mechanism.[14] Under acidic conditions, an N-haloamine is protonated. Homolytic cleavage of the N-X bond, initiated by heat or UV light, generates a nitrogen-centered radical cation.[13] This radical undergoes an intramolecular 1,5-hydrogen atom transfer (HAT) to form a carbon-centered radical, which then propagates the chain. The key step is the intramolecular HAT, which must be more efficient than intermolecular reactions that can lead to polymer formation.[3]
Key Experimental Considerations
-
Substrate Stability: N-haloamines can be unstable.[15]
-
Action: It is often best to generate the N-haloamine in situ just before the cyclization step using a reagent like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS).
-
-
Acid Choice and Concentration: The original protocol uses strong acids like concentrated H₂SO₄.[13][14]
-
Action: While effective, strong acids can cause degradation. Trifluoroacetic acid (TFA) is a common, less harsh alternative. The reaction should be run in a suitable solvent; do not use the acid as the solvent unless specified by a reliable procedure.
-
-
Initiation Method: The radical reaction can be initiated thermally or photochemically.
-
Action (Photochemical): Use a UV lamp (e.g., a medium-pressure mercury lamp with a Pyrex filter) at room temperature or below. This often provides cleaner reactions than heating. N-bromoamines are generally better suited for photochemical initiation.[13]
-
Action (Thermal): If using heat, maintain the lowest effective temperature and monitor the reaction closely to avoid decomposition.
-
-
High-Dilution Conditions: To favor the intramolecular cyclization over intermolecular polymerization, the reaction must be run at low concentrations.[3]
-
Protocol Step: Prepare a solution of the N-haloamine precursor at a low concentration (typically 0.01–0.1 M). If possible, use a syringe pump to add the substrate slowly over several hours to a solution of the acid and solvent under initiation conditions (e.g., while irradiating with UV light). This maintains a pseudo-high dilution environment, minimizing the chance of two substrate molecules reacting with each other.
-
-
Solvent Choice: Aprotic solvents are often preferred to avoid side reactions.[3]
-
Action: Solvents like toluene or dichloromethane are good choices. Ensure they are thoroughly dried and degassed before use.
-
References
-
Isr, A., et al. (2018). Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals. Organic Chemistry Frontiers. Available from: [Link]
-
Grokipedia. (n.d.). Hofmann–Löffler reaction. Available from: [Link]
-
University of Saskatchewan. (n.d.). Lewis acid catalyzed and self-assembled diels-alder reactions (LACASA-DA). HARVEST. Available from: [Link]
-
Quora. (2018). What may be causing a low yield in my Diels-Alder between 9-Nitroanthracene and maleic anhydride? Available from: [Link]
-
Cambridge University Press. (n.d.). Hofmann-Loffler-Freytag Reaction. Available from: [Link]
-
ResearchGate. (2020). Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate. Available from: [Link]
-
Walsh Medical Media. (n.d.). Iodine-Catalyzed Microwave-Induced Multicomponent Aza-Diels Alder [4+2] Cycloaddition Reaction: A Versatile Approach Towards Bic. Available from: [Link]
-
National Institutes of Health. (n.d.). Synthetic Approaches to the Bicyclo[2.2.2]diazaoctane Ring System Common to the Paraherquamides, Stephacidins and Related Prenylated Indole Alkaloids. PMC. Available from: [Link]
-
ResearchGate. (n.d.). Modular Hoffman–Löffler–Freytag Approach to Azacyclic Systems. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of Epibatidine Analogues Having a 2-Substituted 2-Azabicyclo[2.2.2]octane Skeleton. Available from: [Link]
-
ACS Publications. (2022). Origin of Catalysis and Selectivity in Lewis Acid-Promoted Diels–Alder Reactions Involving Vinylazaarenes as Dienophiles. The Journal of Organic Chemistry. Available from: [Link]
-
National Institutes of Health. (2022). Origin of Catalysis and Selectivity in Lewis Acid-Promoted Diels–Alder Reactions Involving Vinylazaarenes as Dienophiles. PMC. Available from: [Link]
-
Lirias. (n.d.). Discovery of brain permeable 2-Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhibitors. Available from: [Link]
-
Wikipedia. (n.d.). Hofmann–Löffler reaction. Available from: [Link]
-
PubMed. (2023). Synthesis of Dihydropyridine Spirocycles by Semi-Pinacol-Driven Dearomatization of Pyridines. Available from: [Link]
-
ResearchGate. (n.d.). 2-Azabicyclo[2.2.2]octa-3,5-dione via a Nitrile Diels−Alder Reaction. Available from: [Link]
-
Royal Society of Chemistry. (2024). Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). Available from: [Link]
-
KURENAI. (n.d.). 2-AZABICYCLO[2.2.2]OCTANE. Available from: [Link]
-
University of Alberta. (2005). azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesi. Available from: [Link]
-
CORE. (n.d.). Effective synthesis of non-natural cyclic amino acids and their derivatives. Available from: [Link]
-
BIP. (n.d.). Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. Available from: [Link]
-
European Journal of Chemistry. (2010). 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. Available from: [Link]
-
National Institutes of Health. (2023). Synthesis of Dihydropyridine Spirocycles by Semi-Pinacol-Driven Dearomatization of Pyridines. PMC. Available from: [Link]
-
MDPI. (2023). Oxidative Aromatization of Some 1,4-Dihydropyridine Derivatives Using Pyritic Ash in Eco-Sustainable Conditions. Available from: [Link]
- Google Patents. (n.d.). WO2004076449A2 - 3-substituted-2(arylalkyl)-1-azabicycloalkanes and methods of use thereof.
- Google Patents. (n.d.). US5240935A - Substituted 2-azabicyclo[2.2.2]octane derivatives and compositions and method of use thereof.
-
Royal Society of Chemistry. (2024). 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry. Available from: [Link]
-
Wikipedia. (n.d.). Aza-Diels–Alder reaction. Available from: [Link]
-
TÜBİTAK Academic Journals. (n.d.). Chemistry of Bicyclic Endoperoxides Derived from Dihydropyridine Deriv. Available from: [Link]
-
ACS Publications. (n.d.). Derivatives of 2-Azabicyclo [2.2.2]octane. I. Available from: [Link]
-
John Wiley & Sons, Ltd. (2001). An improved preparation of 2-azabicyclo[2.2.2]octane. Available from: [Link]
-
National Institutes of Health. (n.d.). An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides. Available from: [Link]
-
Reddit. (2022). Diels alder. Answer to the problem in my book says that the first product is the only product? Why is that? Wouldn't the second product be made by reorienting the alkyne? Available from: [Link]
-
Master Organic Chemistry. (2017). The Diels-Alder Reaction. Available from: [Link]
-
Chemistry Steps. (n.d.). Regiochemistry of the Diels–Alder Reaction with Practice Problems. Available from: [Link]
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Storage and stability guidelines for (3R)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid
Technical Support Center: (3R)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid
Introduction: this compound is a conformationally constrained, non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development.[1] Its rigid bicyclic structure provides a unique scaffold for designing peptidomimetics and other pharmacologically active agents, offering enhanced stability and binding affinity.[1][2] However, like any high-purity reagent, its chemical integrity is paramount for reproducible and reliable experimental outcomes. Improper storage or handling can introduce variables that compromise results. This guide provides in-depth technical advice, troubleshooting, and best practices to ensure the long-term stability of this compound.
Frequently Asked Questions (FAQs): The Essentials
Q1: What are the ideal storage conditions for solid this compound?
A: For optimal stability, the solid compound should be stored under controlled conditions that minimize exposure to atmospheric contaminants and energy that could drive degradation. Based on guidelines for similar bicyclic amino acid analogues and carboxylic acids, the following conditions are recommended.
| Parameter | Long-Term Storage (> 6 months) | Short-Term Storage (< 6 months) | Rationale |
| Temperature | -20°C | 2-8°C | Reduces kinetic energy, slowing potential degradation reactions. A structurally similar compound, 1-azabicyclo[2.2.2]octane-3-carboxylic acid, is recommended to be stored at 2-8°C[3]. Storing at -20°C is a more conservative approach for long-term preservation. |
| Atmosphere | Under inert gas (Argon or Nitrogen) | Sealed tightly in original container | Minimizes exposure to atmospheric oxygen and moisture, which are key reactants in oxidative and hydrolytic degradation pathways. |
| Light | Protected from light (amber vial) | Protected from light | Prevents potential photolytic degradation. |
| Container | Tightly sealed, airtight container | Tightly sealed, airtight container | Prevents sublimation and contamination from the laboratory environment. |
Q2: I've just received my vial of the compound. What is the first thing I should do?
A: Upon receipt, inspect the container for any damage to the seal. Before opening, allow the vial to equilibrate to room temperature for at least 30-60 minutes. This is a critical step to prevent condensation of atmospheric moisture onto the cold powder, which can accelerate degradation. Once equilibrated, you may briefly open the vial in a controlled, low-humidity environment (e.g., a glove box or next to a stream of inert gas) to aliquot the desired amount. For long-term storage, re-seal the container tightly, consider wrapping the cap with parafilm for an extra barrier, and place it at -20°C.
Q3: What are the visual or physical signs that my compound might be degraded?
A: this compound is typically a white to off-white crystalline solid. Any significant deviation from this appearance warrants investigation. Look for:
-
Color Change: Development of a yellow or brown tint.
-
Clumping or "Wet" Appearance: This indicates moisture absorption, which can lead to hydrolysis or other reactions.
-
Incomplete Dissolution: If you observe insolubility in a solvent in which it was previously soluble, this may indicate the formation of polymeric byproducts or other less-soluble degradants.
Troubleshooting Guide: In-Depth Scenarios
Q4: My experimental results are inconsistent. Could the stability of my starting material be the cause?
A: Absolutely. Inconsistent results are a classic sign of reagent instability. If you observe variable yields, unexpected side products in a synthesis, or fluctuating potency in a biological assay, the integrity of your this compound should be a primary suspect. The rigid bicyclic framework generally confers high stability, but issues can arise from improper handling over time.[2]
Troubleshooting Workflow:
Caption: Troubleshooting decision tree for stability issues.
Q5: I need to make a stock solution. What solvent should I use and how should I store it?
A: The choice of solvent is critical for solution-state stability. While this compound is a carboxylic acid, its bicyclic amine structure gives it some solubility in various solvents.
-
Recommended Solvents: For biological applications, sterile buffers (pH 5-6) or Dimethyl Sulfoxide (DMSO) are common choices.[3] For chemical reactions, aprotic solvents may be required depending on the subsequent chemistry.
-
Stability in Solution: Solutions are inherently less stable than the solid powder. It is strongly recommended to prepare fresh solutions for each experiment. If storage is unavoidable:
-
Use sterile-filtered, high-purity solvents.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store at -80°C for long-term storage or -20°C for short-term (days to a week).
-
-
Causality: Freeze-thaw cycles can cause dissolved gases like oxygen to become more reactive upon thawing, accelerating oxidation. Furthermore, water in non-anhydrous solvents can slowly hydrolyze the compound or facilitate other reactions over time, even at low temperatures.
Q6: I suspect my compound has degraded. How can I definitively confirm this without access to mass spectrometry?
A: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely accessible and powerful technique for assessing purity and stability.[4] By comparing the chromatogram of a suspect sample to a reference standard (ideally, a new, unopened vial), you can identify degradation.
What to look for in the chromatogram:
-
Decrease in Main Peak Area: A quantifiable reduction in the area of the peak corresponding to the parent compound.
-
Appearance of New Peaks: The emergence of additional peaks, typically at different retention times, indicates the formation of degradation products.
-
Changes in Peak Shape: Tailing or fronting of the main peak can sometimes suggest the presence of co-eluting impurities.
Protocols and Methodologies
Protocol 1: Standard Handling and Storage Workflow
This protocol ensures the compound's integrity from receipt to disposal.
Caption: Standard workflow for handling and storage.
Protocol 2: Preparation and Storage of Stock Solutions
-
Solvent Preparation: Use only high-purity, anhydrous grade solvents (e.g., DMSO) or sterile-filtered aqueous buffers. Degas aqueous buffers if possible to remove dissolved oxygen.
-
Weighing: Allow the vial of solid this compound to equilibrate to room temperature before opening. Weigh the required amount quickly.
-
Dissolution: Add the solvent to the solid and vortex or sonicate gently until fully dissolved.
-
Aliquoting: Immediately dispense the solution into single-use, cryo-rated vials.
-
Storage: Tightly cap the aliquots and place them in a labeled box. For short-term use (up to 1 week), store at -20°C. For longer-term storage, flash-freeze in liquid nitrogen or a dry ice/acetone bath and transfer to -80°C.
-
Usage: When needed, remove a single aliquot and thaw it quickly. Do not refreeze any unused portion of the thawed aliquot.
Protocol 3: Basic Stability Assessment by HPLC-UV
This protocol provides a comparative method to assess degradation.
-
Standard Preparation: Prepare a "gold standard" solution (e.g., 1 mg/mL) from a new, unopened vial of the compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
-
Sample Preparation: Prepare a solution of the suspect compound at the exact same concentration in the same solvent.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mix of Acetonitrile and water containing 0.1% formic acid or trifluoroacetic acid (e.g., 20:80 ACN:H₂O). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a low wavelength (e.g., 210 nm), as the compound lacks a strong chromophore.[5]
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the "gold standard" solution to establish the retention time and peak area of the pure compound.
-
Inject the suspect sample solution under the identical conditions.
-
Compare the chromatograms. Calculate the purity of the suspect sample by dividing the area of the main peak by the total area of all peaks and multiplying by 100. A significant drop in purity compared to the standard indicates degradation.
-
Scientific Deep Dive
Understanding Potential Degradation Pathways
While this compound is robust, no compound is completely inert. Understanding theoretical degradation pathways helps rationalize the storage precautions.
-
Oxidation: The tertiary amine within the bicyclic system could be susceptible to oxidation, especially in the presence of trace metals or light, potentially forming an N-oxide. This is why storage under an inert atmosphere and protected from light is crucial.
-
Decarboxylation: While generally requiring high heat, slow decarboxylation could occur over very long periods or if the compound is contaminated with catalysts. Storing at -20°C or below effectively halts this process.
-
Intermolecular Reactions: At elevated temperatures or in the solid state over long periods, intermolecular amide bond formation could occur, leading to dimerization or oligomerization. This is a very slow process for amino acids but is minimized by low-temperature storage.
The Role of the Bicyclic Structure in Stability
The defining feature of this molecule is its rigid 2-azabicyclo[2.2.2]octane core. This conformational constraint is a key source of its stability.[2] Unlike flexible linear amino acids, the locked structure prevents the adoption of conformations necessary for many intramolecular degradation reactions. This inherent rigidity contributes to a longer shelf-life compared to more labile molecules, provided the extrinsic factors (temperature, moisture, oxygen) are controlled.[1]
References
- Matrix Scientific. (n.d.). SDS for this compound.
- Kuujia.com. (n.d.). Cas no 75208-40-1 (1-azabicyclo[2.2.2]octane-3-carboxylic acid).
- Kataoka, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC.
- Evonik. (2023).
- Baranovskaya, V. B., et al. (n.d.). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. NIH.
- Fisher Scientific. (2010).
- J&J Medical Connect. (2025).
- Sigma-Aldrich. (2024). SAFETY DATA SHEET - 1,4-Diazabicyclo[2.2.2]octane.
- Separation Science. (2025). Analytical Techniques In Stability Testing.
- CDH Fine Chemical. (n.d.).
- Yanfen Biotech. (2024). Proper Storage and Handling Guidelines for Peptides.
- Santa Cruz Biotechnology. (n.d.). Carboxylic Acids.
- Grieco, P., et al. (n.d.). Structural diversity of bicyclic amino acids. PubMed.
Sources
- 1. Structural diversity of bicyclic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 75208-40-1(1-azabicyclo[2.2.2]octane-3-carboxylic acid) | Kuujia.com [kuujia.com]
- 4. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 5. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Derivatizing (3R)-2-Azabicyclo[2.2.2]octane-3-carboxylic Acid
Welcome to the technical support center for the derivatization of (3R)-2-azabicyclo[2.2.2]octane-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this unique bicyclic amino acid. The rigid, sterically hindered nature of this scaffold presents specific challenges in achieving optimal reaction outcomes. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful derivatization.
I. Understanding the Challenges: The "Why" Behind the Difficulties
The derivatization of this compound can be challenging due to its distinct structural features. The bicyclic framework imposes significant steric hindrance around both the secondary amine and the carboxylic acid functional groups. This rigidity can impede the approach of reagents, leading to sluggish or incomplete reactions with standard protocols.
II. Frequently Asked Questions (FAQs)
1. Why is my amide coupling reaction with this compound showing low yield?
Low yields in amide coupling reactions with this substrate are often due to its steric hindrance. Standard coupling reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) may not be sufficiently reactive to overcome the steric barrier.[1] It is recommended to switch to more potent activating agents such as aminium/uronium salts (e.g., HATU, HBTU, HCTU) or phosphonium salts (e.g., PyBOP, PyAOP).[1] These reagents form highly reactive esters in situ, which are more susceptible to nucleophilic attack by the amine.
2. I am observing incomplete esterification of the carboxylic acid. What can I do?
Similar to amide coupling, the steric hindrance around the carboxylic acid can make esterification difficult, especially with bulky alcohols. For challenging esterifications, consider converting the carboxylic acid to a more reactive intermediate. One effective strategy is the formation of benzotriazole esters from the carboxylic acid and 1-hydroxybenzotriazole (HOBt) in the presence of a carbodiimide like EDC.[2] These activated esters can then react more readily with the alcohol.
3. How can I minimize side reactions during derivatization?
A common side reaction, particularly with powerful coupling reagents like HATU, is racemization at the alpha-carbon.[3] This risk increases with prolonged reaction times.[3] To mitigate this, it is crucial to carefully monitor the reaction progress and avoid unnecessarily long reaction times. Using reagents known for low racemization potential, such as PyBOP, can also be beneficial.[3] Additionally, ensure that the secondary amine of the bicyclic system is appropriately protected (e.g., with a Boc or Fmoc group) to prevent unwanted side reactions at that position.
4. What is the optimal solvent for these derivatization reactions?
The choice of solvent is critical for solvating the reactants and facilitating the reaction. N-methylpyrrolidone (NMP) is often a superior choice to dimethylformamide (DMF) due to its better solvating properties, which can help prevent aggregation and improve reaction efficiency, especially in solid-phase synthesis.[1] For particularly challenging reactions, a mixture of solvents such as DCM/DMF/NMP (1:1:1) might be advantageous.[1]
5. How can I effectively monitor the progress of my derivatization reaction?
Monitoring the reaction is crucial for optimization. Due to the non-standard nature of this amino acid, direct analysis can be challenging.[4][5] A reliable method is to derivatize a small aliquot of the reaction mixture with a fluorescent tagging agent like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), followed by analysis using UHPLC-UV or LC-MS/MS.[6][7] This allows for sensitive detection and quantification of the starting material and the desired product.
III. Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered during the derivatization of this compound.
Problem 1: Low or No Product Formation in Amide Coupling
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Reagent Reactivity | The steric hindrance of the bicyclic amino acid prevents less reactive coupling reagents (e.g., DCC, DIC) from efficiently activating the carboxylic acid. | Switch to a more potent coupling reagent such as HATU, HBTU, or PyBOP.[1] For extremely hindered couplings, consider converting the carboxylic acid to an acyl fluoride in situ using a reagent like TFFH.[8][9] |
| Poor Solubility/Aggregation | The reactants may not be fully solvated, leading to poor reactivity. | Use a solvent with superior solvating properties like NMP instead of DMF.[1] Gentle heating can also improve solubility, but must be used cautiously to avoid racemization. |
| Inadequate Reaction Time | Sterically hindered reactions are inherently slower. | Increase the reaction time, potentially to overnight.[1] Monitor the reaction progress by TLC or LC-MS to determine the optimal time. |
| Suboptimal Base | The choice and amount of base can significantly impact the reaction rate and side reactions. | Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA). Ensure the correct stoichiometry is used, as excess base can sometimes lead to side reactions. |
Problem 2: Incomplete Esterification
| Potential Cause | Explanation | Recommended Solution |
| Low Reactivity of Carboxylic Acid | The sterically hindered carboxylic acid is not sufficiently electrophilic to react with the alcohol. | Activate the carboxylic acid using a method suitable for hindered substrates, such as forming a benzotriazole ester with HOBt/EDC.[2] |
| Reversible Reaction | Fischer esterification is an equilibrium process, and the presence of water can drive the reaction backward.[10] | Use a large excess of the alcohol and remove water as it is formed, for example, by using a Dean-Stark apparatus or molecular sieves.[10][11] |
| Steric Hindrance of the Alcohol | If the alcohol is also sterically hindered, the reaction becomes even more challenging. | Employ a more forceful esterification method, such as the Yamaguchi esterification, which involves the formation of a mixed anhydride. |
Problem 3: Presence of Impurities and Side Products
| Potential Cause | Explanation | Recommended Solution |
| Racemization | Strong activating agents and prolonged reaction times can lead to epimerization at the α-carbon.[3] | Minimize reaction time by monitoring progress closely. Consider using coupling reagents with lower racemization potential like PyBOP.[3] |
| Reaction at the Secondary Amine | If the secondary amine is not protected, it can compete with the desired nucleophile, leading to undesired byproducts. | Protect the secondary amine with a suitable protecting group (e.g., Boc, Fmoc) prior to derivatizing the carboxylic acid. |
| Hydrolysis of Reagents | Moisture in the reaction can hydrolyze the coupling reagents and activated intermediates, reducing the yield. | Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
IV. Experimental Protocols
Protocol 1: High-Efficiency Amide Coupling using HATU
This protocol is designed for coupling this compound with a primary or secondary amine, particularly when standard methods fail.
Materials:
-
N-protected this compound (1 equivalent)
-
Amine (1.1 equivalents)
-
HATU (1.1 equivalents)
-
DIPEA (2.5 equivalents)
-
Anhydrous NMP
Procedure:
-
In a dry, nitrogen-flushed flask, dissolve the N-protected bicyclic amino acid and HATU in anhydrous NMP.
-
Stir the solution for 1-5 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the amine to the reaction mixture.
-
Add DIPEA dropwise to the stirring solution.
-
Allow the reaction to proceed at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 2: Esterification of the Hindered Carboxylic Acid
This protocol employs an acid-catalyzed esterification, optimized for sterically hindered substrates.
Materials:
-
This compound (1 equivalent)
-
Alcohol (large excess, e.g., 20 equivalents, also used as solvent)
-
Concentrated sulfuric acid (catalytic amount, e.g., 0.1 equivalents)
-
Molecular sieves (4Å)
Procedure:
-
To a suspension of this compound in the desired alcohol, add activated 4Å molecular sieves.
-
Carefully add the catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the molecular sieves.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent and neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting ester by flash column chromatography.
V. Visualizing the Workflow
Troubleshooting Logic for Amide Coupling
Caption: General pathway for derivatizing the carboxylic acid moiety.
VI. References
-
Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496–11500. [Link]
-
BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem.
-
Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. ResearchGate.
-
Optimizing Peptide Coupling: Key Techniques. Peptide Synthesis Blog.
-
WuXi AppTec. (2025). Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples. WuXi AppTec.
-
Sperry, J. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA, 68(4), 252-255. [Link]
-
Sigma-Aldrich. The Derivatization and Analysis of Amino Acids by GC-MS. Sigma-Aldrich.
-
Katritzky, A. R., & Abdel-Fattah, A. A. (2002). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 67(21), 7523–7525. [Link]
-
Ng, D., & Loo, R. (2023). A novel screening method for free non-standard amino acids in human plasma samples using AccQ·Tag reagents and LC-MS/MS. Food Chemistry, 404, 134597. [Link]
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940–972. [Link]
-
Ester synthesis by esterification. Organic Chemistry Portal.
-
BOC Sciences. Amino Acid Derivatization Analysis Services. BOC Sciences.
-
CymitQuimica. CAS 109583-12-2: (3S)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid. CymitQuimica.
-
Bősze, S., Gergely, T., & Hudecz, F. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. RSC Advances, 9(54), 31469–31478. [Link]
-
Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. PMC.
-
Waters Corporation. (2013). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Waters Corporation.
-
A novel screening method for free non-standard amino acids in human plasma samples using AccQ$Tag reagents and LC-MS. WUR eDepot.
-
Mechanistic Study on Citric Acid–Based Esterification: A Versatile Reaction for Preparation of Hydrophilic Polymers. ACS Publications.
-
Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. ACS Publications.
-
Fast and Sensitive Quantification of AccQ-Tag Derivatized Amino Acids and Biogenic Amines by UHPLC-UV Analysis from Complex Biological Samples. PubMed Central.
-
Amino Acid Pre-column Derivatization HPLC Analysis Methods. Creative Proteomics.
-
Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
-
Derivatization. Chemistry LibreTexts.
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
-
Quantitation of non-derivatized free amino acids for detecting inborn errors of metabolism by incorporating mixed-mode chromatography with tandem mass spectrometry. ResearchGate.
-
Structural study of (±) alkyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylates. ResearchGate.
-
2(S)-Aza-bicyclo[2.2.2]octane-2,3-dicarboxylic acid 2-tert-butyl ester SDS. LookChem.
-
Process for the preparation of 2-azabicyclo (3.3.0) octane-3-carboxylic acid derivatives. Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06124J [pubs.rsc.org]
- 4. A novel screening method for free non-standard amino acids in human plasma samples using AccQ·Tag reagents and LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. edepot.wur.nl [edepot.wur.nl]
- 6. waters.com [waters.com]
- 7. Fast and Sensitive Quantification of AccQ-Tag Derivatized Amino Acids and Biogenic Amines by UHPLC-UV Analysis from Complex Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 9. bachem.com [bachem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chiral HPLC Method Development for 2-Azabicyclo[2.2.2]octane-3-carboxylic Acid
Welcome to the technical support center for the enantiomeric separation of 2-azabicyclo[2.2.2]octane-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into developing and troubleshooting robust chiral HPLC methods for this unique bicyclic amino acid analog.
As an amphoteric molecule with a rigid bicyclic structure, 2-azabicyclo[2.2.2]octane-3-carboxylic acid presents specific challenges and opportunities in chiral chromatography.[1][2] This guide follows a logical workflow from method development to troubleshooting, explaining the scientific principles behind each step to empower you to make informed decisions in your laboratory.
Section 1: Chiral Method Development Workflow
Developing a successful chiral separation requires a systematic approach. The process begins with selecting the right chiral stationary phase (CSP) and screening various mobile phase conditions. The goal is to find initial conditions that show some enantiomeric recognition, which can then be optimized for resolution, peak shape, and analysis time.
The Strategic Approach to Method Development
The workflow below outlines a systematic process for developing a chiral separation method for 2-azabicyclo[2.2.2]octane-3-carboxylic acid. This process prioritizes direct separation on a chiral stationary phase, which is often more efficient than indirect methods requiring derivatization.[3]
Caption: A systematic workflow for chiral HPLC method development.
Chiral Stationary Phase (CSP) Selection
The selection of the CSP is the most critical factor in chiral separations. For an amphoteric analyte like 2-azabicyclo[2.2.2]octane-3-carboxylic acid, CSPs capable of multiple interaction types (ionic, hydrogen bonding, steric) are most effective.
| CSP Type | Recommended Columns | Primary Separation Modes | Rationale & Key Insights |
| Macrocyclic Glycopeptide | Chirobiotic T, T2, V, R | Reversed-Phase (RP), Polar Organic (POM), Polar Ionic (PIM) | Primary Choice. These CSPs are exceptionally versatile for amino acids and their analogs due to their complex structure offering multiple chiral recognition sites.[4][5] They have been successfully used for separating bicyclo[2.2.2]octane-based amino acids.[4][6] |
| Crown Ether | ChiroSil SCA(+/-), Crownpak CR-I(+) | Reversed-Phase (RP) | Highly effective for primary amino acids.[7] The crown ether cavity forms a complex with the protonated primary amine group, making it a strong candidate. Elution order can often be inverted by switching between (+) and (-) columns.[7][8] |
| Zwitterionic (Cinchona-based) | CHIRALPAK ZWIX(+) / ZWIX(-) | Polar Ionic (PIM) | Specifically designed for amphoteric compounds like free amino acids.[9] The simultaneous presence of an anion- and a cation-exchanger site on the selector allows for strong interactions with the zwitterionic analyte. |
| Polysaccharide (derivatized) | CHIRALPAK IA/IB/IC, etc. | Normal Phase (NP), Polar Organic (POM), Reversed-Phase (RP) | Broadly applicable but may require careful mobile phase optimization with additives to control ionization and achieve separation for this specific analyte.[10][11] |
Initial Mobile Phase Screening Conditions
Once you have selected 2-3 candidate CSPs, the next step is to screen them with a set of generic mobile phases. The goal is to identify which CSP/mobile phase combination shows the most promise.
| Mode | Typical Mobile Phase Composition | Purpose & Mechanism |
| Reversed-Phase (RP) | A: 0.1% Formic Acid or 10mM Ammonium Acetate in WaterB: Acetonitrile or Methanol | Utilizes hydrophobic and ionic interactions. The acidic additive suppresses the deprotonation of the carboxylic acid, while the ammonium acetate buffer can be used to control pH near neutral. |
| Polar Organic Mode (POM) | Acetonitrile or Methanol with small amounts of acid (TFA, Acetic) and base (DEA) (e.g., 0.1% of each). | Relies on polar interactions like hydrogen bonding and dipole-dipole forces. The acid/base additives are crucial to control the ionization state of the analyte and the CSP, which is essential for chiral recognition.[3][11] |
| Polar Ionic Mode (PIM) | Methanol with higher concentrations of acid and base (e.g., 50mM Formic Acid + 25mM Diethylamine). | Enhances ionic interactions between the analyte and a zwitterionic CSP.[9] This mode is particularly powerful for underivatized amino acids. |
Section 2: Troubleshooting Guide
Even with a systematic approach, challenges are common. This section addresses specific problems in a question-and-answer format to help you diagnose and resolve issues quickly.
Q1: Why am I seeing no separation (a single peak) or very poor resolution (Rs < 1.0)?
A1: This is the most common initial problem and typically points to a suboptimal choice of CSP or mobile phase.
-
Cause 1: Incorrect CSP. The chosen stationary phase may not have the right chiral recognition mechanism for your molecule.
-
Cause 2: Inappropriate Mobile Phase. The analyte's ionization state is critical for interaction with the CSP.
-
Solution (POM/PIM): The ratio and concentration of acidic and basic additives are paramount. Systematically vary the concentrations of additives like formic acid and diethylamine (DEA). A complete loss of resolution can occur if the wrong additive is used (e.g., using only acid when a dual ion-pairing mechanism is needed).[12]
-
Solution (RP): Adjust the mobile phase pH. For an amphoteric analyte, there is often a narrow pH window where optimal separation occurs. Also, try switching the organic modifier (e.g., from acetonitrile to methanol) as this can significantly alter selectivity.[13]
-
-
Cause 3: Temperature. Enantioseparations can be highly sensitive to temperature.
-
Solution: Try running the analysis at a lower temperature (e.g., 15-25°C). Lower temperatures often enhance the stability of the transient diastereomeric complexes formed between the analyte and the CSP, leading to better resolution.[4]
-
Q2: My peaks are tailing severely (Tailing Factor > 2.0). What's causing this?
A2: Peak tailing for a basic/amphoteric compound like this often indicates undesirable secondary interactions or column overload.
-
Cause 1: Silanol Interactions. The secondary amine in your molecule can interact strongly with acidic residual silanol groups on the silica surface of the CSP, causing tailing.[14]
-
Cause 2: Column Overload. Chiral stationary phases have a much lower capacity than standard achiral phases. Overloading leads to characteristic tailing peaks, not the "shark-fin" fronting seen in achiral chromatography.[15]
-
Solution: Reduce the sample concentration significantly. Prepare a dilution series (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL) and inject again. If peak shape improves at lower concentrations, you were overloading the column.
-
-
Cause 3: Column Contamination/Degradation. Over time, strongly retained impurities from samples can bind to the CSP, creating active sites that cause tailing.
-
Solution: First, flush the column thoroughly according to the manufacturer's instructions. If the problem persists and you are using a robust, immobilized polysaccharide column, a regeneration procedure may be possible.[16] Caution: Never attempt regeneration on standard coated chiral columns, as it will cause irreversible damage.[16]
-
Q3: I'm observing peak splitting or shoulders on my peaks. What should I do?
A3: Peak splitting suggests a physical problem with the column or an issue with the sample solvent.
-
Cause 1: Column Void or Channeling. A void at the head of the column is a common cause of peak splitting. This can result from pressure shocks or the dissolution of the silica bed under harsh mobile phase conditions (e.g., high pH).[17]
-
Cause 2: Sample Solvent Incompatibility. If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% DMSO when the mobile phase is 90% water), it can cause peak distortion and splitting.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is required for solubility, inject the smallest possible volume.
-
-
Cause 3: Partial Frit Blockage. Particulates from the sample or system can block the inlet frit, causing the sample to be introduced unevenly onto the column packing.[18]
-
Solution: As with a column void, reversing and flushing the column may help. Always filter your samples and mobile phases with a 0.22 µm or 0.45 µm filter to prevent this.
-
Caption: A decision tree for troubleshooting common chiral HPLC issues.
Section 3: Frequently Asked Questions (FAQs)
Q: Should I use a direct or indirect method for this separation?
A: The preferred approach is almost always a direct method using a chiral stationary phase. Direct methods are faster (no derivatization step), less prone to error (no risk of racemization during derivatization), and provide a more accurate determination of enantiomeric purity.[3] Indirect methods, which involve derivatizing the enantiomers with a chiral agent like Marfey's Reagent (FDAA) to form diastereomers separable on an achiral column, should be considered a secondary option if direct methods fail to provide adequate separation.[19][20][21]
Q: What is the "memory effect" I've heard about with mobile phase additives?
A: The memory effect refers to the phenomenon where mobile phase additives, particularly basic ones like amines, can adsorb onto the stationary phase and continue to affect chromatography even after they have been removed from the mobile phase.[10] This can lead to long-lasting changes in column performance and selectivity. To avoid this, it is best practice to dedicate a specific column to methods that use aggressive or unique additives. If you must switch between mobile phase systems, ensure a very thorough flushing protocol is used.
Q: How do I select the correct N-protecting group (e.g., Boc, Fmoc) if I need to analyze a protected version of the acid?
A: If you are working with a protected version of 2-azabicyclo[2.2.2]octane-3-carboxylic acid (e.g., the Boc-protected version[22]), the choice of CSP may change. Macrocyclic glycopeptide CSPs like Chirobiotic T and R are excellent choices for separating N-Boc and N-Fmoc protected amino acids, often in reversed-phase mode.[5] The bulky protecting group adds significant steric and hydrophobic character, which becomes a key driver for chiral recognition on these phases.
Q: Once I have a working method, what are the key parameters for validation according to regulatory guidelines?
A: According to ICH and FDA guidelines, a chiral HPLC method intended for quantitative analysis (e.g., determining enantiomeric purity) must be validated for several key parameters.[23][24] These include:
-
Specificity/Selectivity: Demonstrate that the method can resolve the two enantiomers from each other and from any related impurities.
-
Linearity: Show that the peak area response is proportional to the concentration of the minor enantiomer over a defined range.
-
Accuracy & Precision: Determine the closeness of the measured value to the true value and the degree of scatter between a series of measurements.
-
Limit of Quantitation (LOQ): Establish the lowest concentration of the minor enantiomer that can be reliably quantified. This is critical for purity analysis.
-
Robustness: Show that small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature) do not significantly affect the results.
Section 4: Standard Operating Procedures (SOPs)
SOP 1: General Sample Preparation
-
Weighing: Accurately weigh approximately 5 mg of the 2-azabicyclo[2.2.2]octane-3-carboxylic acid standard.
-
Dissolution: Dissolve the standard in 5.0 mL of the initial mobile phase to create a 1 mg/mL stock solution. Use sonication if necessary to ensure complete dissolution.
-
Working Solution: Dilute the stock solution with the mobile phase to a final concentration of approximately 50-100 µg/mL for initial screening.
-
Filtration: Filter the final solution through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE or Nylon, depending on solvent compatibility) into an HPLC vial.
SOP 2: Protocol for CSP & Mobile Phase Screening
-
Column Installation: Install the first candidate chiral column (e.g., Chirobiotic T, 4.6 x 250 mm, 5 µm).
-
Equilibration: Equilibrate the column with the first screening mobile phase (e.g., RP: 70% 10mM Ammonium Acetate / 30% Methanol) for at least 20 column volumes at a flow rate of 1.0 mL/min.
-
System Suitability: Inject a blank (mobile phase) to ensure a clean baseline.
-
Injection: Inject 10 µL of the prepared sample solution.
-
Data Acquisition: Run the chromatogram for a sufficient time to allow for the elution of both enantiomers (e.g., 20-30 minutes for initial screening).
-
Evaluation: Assess the chromatogram for any sign of peak splitting or broadening, which indicates partial separation. Calculate the selectivity (α) and resolution (Rs).
-
Wash and Re-equilibrate: After the run, flush the column thoroughly before introducing the next mobile phase system (e.g., switching from RP to POM). Equilibrate with the new mobile phase for at least 20-30 column volumes.
-
Repeat: Repeat steps 4-7 for each mobile phase condition and for each candidate CSP.
References
-
Regis Technologies, Inc. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. Retrieved from [Link]
-
Palyulin, V. A., et al. (2020). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde. PMC, NIH. Retrieved from [Link]
-
Frank, H., et al. (1977). Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase. PubMed. Retrieved from [Link]
-
Gray, M. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Retrieved from [Link]
-
Ye, Y. K., et al. (2001). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. ResearchGate. Retrieved from [Link]
-
Pescitelli, G., et al. (2011). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. NIH. Retrieved from [Link]
-
Miyoshi, Y., et al. (2022). Scheme of derivatization for amino acid enantiomers by Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). ResearchGate. Retrieved from [Link]
-
Zhao, M., et al. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. Retrieved from [Link]
-
Daicel Chiral Technologies (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved from [Link]
-
Hyun, M. H., et al. (1998). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases. Journal of Chromatographic Science, Oxford Academic. Retrieved from [Link]
-
Péter, A., et al. (2007). Enantiomeric separation of bicyclo[2.2.2]octane-based 2-amino-3-carboxylic acids on macrocyclic glycopeptide chiral stationary phases. PubMed. Retrieved from [Link]
-
Garcés-Rojas, J. A., et al. (2013). Chiral mobile phase additives in HPLC enantioseparations. PubMed. Retrieved from [Link]
-
Daicel Chiral Technologies (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]
-
Kumar, S., et al. (2021). The effect of mobile phase composition on the chiral separation of compounds. ResearchGate. Retrieved from [Link]
-
Daicel Chiral Technologies (n.d.). Restore Chiral Column Performance: Tips for Peak Tailing, Splitting. Retrieved from [Link]
-
Garcés-Rojas, J. A., et al. (2013). Chiral Mobile-Phase Additives in HPLC Enantioseparations. Springer Nature Experiments. Retrieved from [Link]
-
PubChem (n.d.). 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid. Retrieved from [Link]
-
Restek (2021). Chiral Separations 3: Overloading and Tailing. Retrieved from [Link]
-
Reddy, L. R., et al. (2022). Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. MDPI. Retrieved from [Link]
-
Daicel Chiral Technologies (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Retrieved from [Link]
-
Bystrická, Z., et al. (2015). Chiral separation of amino acids in the mobile phase 1 ( A, B ) and in.... ResearchGate. Retrieved from [Link]
-
Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. Retrieved from [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]
-
Roslan, N. F., et al. (2020). Effects of mobile phase's ratio on resolution of amino acid enantiomers. ResearchGate. Retrieved from [Link]
-
Kuujia (n.d.). Cas no 75208-40-1 (1-azabicyclo[2.2.2]octane-3-carboxylic acid). Retrieved from [Link]
-
Peter, A. (2007). Enantiomeric Separation of Bicyclo[2.2.2]octane-Based 2-Amino-3-Carboxylic Acids on Macrocyclic Glycopeptide Chiral Stationary Phases. Semanticscholar.org. Retrieved from [Link]
-
FDA (1994). Validation of Chromatographic Methods. Retrieved from [Link]
-
Chemsrc (n.d.). (3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid. Retrieved from [Link]
-
Molbase (n.d.). 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid. Retrieved from [Link]
-
Reddy, L. R. (2022). Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. Shodhganga. Retrieved from [Link]
-
FDA (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
ECA Academy (n.d.). FDA Reviewer Guidance: Validation of Chromatographic Methods, 1994. Retrieved from [Link]
-
FDA (2024). Q2(R2) Validation of Analytical Procedures March 2024. Retrieved from [Link]
-
Lab Manager (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
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- 4. Enantiomeric separation of bicyclo[2.2.2]octane-based 2-amino-3-carboxylic acids on macrocyclic glycopeptide chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
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Overcoming solubility issues of (3R)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid in organic solvents
A Guide to Overcoming Solubility Challenges in Organic Solvents
Welcome to the technical support hub for (3R)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid. As Senior Application Scientists, we understand that navigating the physical properties of unique reagents is crucial for experimental success. This guide is designed to provide you with in-depth, practical solutions to the common solubility challenges encountered with this bicyclic amino acid, empowering you to move forward with your research and development with confidence.
Part 1: Understanding the Challenge - FAQs
This section addresses the fundamental principles governing the solubility of this compound.
Q1: Why is this compound so poorly soluble in common organic solvents like dichloromethane (DCM), diethyl ether, or ethyl acetate?
A1: The root of the solubility issue lies in the compound's molecular structure. It is a bicyclic amino acid , meaning it possesses both a basic secondary amine (a proton acceptor) and an acidic carboxylic acid (a proton donor) within the same molecule. In its solid state and in neutral solutions, the acidic proton from the carboxyl group is transferred to the basic nitrogen atom, forming an internal salt, known as a zwitterion .
This zwitterionic form has a high degree of charge separation, making it highly polar and giving it salt-like characteristics. Consequently, it is most soluble in highly polar solvents like water and generally insoluble in nonpolar organic solvents.[1][2] The rigid bicyclic framework further contributes to a stable crystal lattice, which requires significant energy to break down, further hindering dissolution in less polar media.
Q2: I've noticed the compound is soluble in water. Why can't I just use water as a solvent for my reaction?
A2: While aqueous solubility is high, many organic reactions are sensitive to water. Water can interfere with moisture-sensitive reagents (e.g., organometallics, acyl chlorides), participate in unwanted side reactions (hydrolysis), or be immiscible with other nonpolar reactants, preventing the reaction from occurring. Therefore, finding a suitable organic solvent system is often a necessity.
Q3: What is an isoelectric point, and how does it affect solubility?
A3: The isoelectric point (pI) is the specific pH at which the net charge of the amino acid is zero. At this pH, the zwitterionic form is predominant, and the molecule has minimal electrostatic repulsion with other molecules, leading to aggregation and precipitation. Therefore, an amino acid's solubility is at its minimum at its isoelectric point.[3] By adjusting the pH away from the pI, either by adding an acid or a base, you can significantly increase solubility.
Q4: Are there different forms of this compound available that might be more soluble?
A4: Yes. Commercial suppliers often provide the hydrochloride (HCl) salt of this and similar amino acids (e.g., (3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride).[4][5] In this form, the secondary amine is protonated by HCl, forming an ammonium salt. This prevents the formation of the zwitterion and generally leads to improved solubility in polar protic solvents, including some alcohols.
Part 2: Troubleshooting Guide & Strategic Solutions
This section provides a systematic approach to tackling solubility problems in a question-and-answer format, guiding you from simple fixes to more advanced strategies.
Initial Troubleshooting
Q5: My reaction requires a nonpolar aprotic solvent like Toluene or Hexane, but the compound won't dissolve at all. What should I do?
A5: Direct dissolution in nonpolar aprotic solvents is highly unlikely to succeed due to the compound's zwitterionic nature. Forcing the issue with high heat may lead to decomposition. In this scenario, you should consider:
-
Revisiting the synthetic route: Can a derivative be used instead? For example, protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester) or the amine with a protecting group (e.g., Boc or Cbz) will eliminate the zwitterionic character and dramatically increase solubility in organic solvents.
-
Phase-Transfer Catalysis: If one reactant is in an aqueous phase and the other in an organic phase, a phase-transfer catalyst can be used to bring the reactants together at the interface. This is an advanced technique but can be effective.
Q6: I'm trying to dissolve the compound in a polar aprotic solvent like DMSO or DMF, but it's taking a very long time and isn't fully dissolving. What can I do?
A6: DMSO and DMF are excellent starting points as they are highly polar and can disrupt the crystal lattice of zwitterions.[6] If you are still facing issues:
-
Apply Gentle Heat: Warming the mixture to 40-50°C can significantly increase the rate of dissolution. However, monitor for any signs of decomposition (color change).
-
Use Sonication: Placing the sample in an ultrasonic bath can help break up solid aggregates and accelerate the dissolution process.
-
Add a Co-solvent: The addition of a small amount of water (if your reaction can tolerate it) or a polar protic solvent like methanol or ethanol can sometimes improve solubility in DMSO or DMF.[7]
Advanced Strategy: pH Modification & In Situ Salt Formation
The most powerful and direct method for manipulating the solubility of this compound is to alter its ionization state.
Q7: How can I use pH adjustment to dissolve my compound in a polar protic solvent like methanol or ethanol?
A7: By converting the zwitterion into a salt in situ, you can often achieve dissolution in polar protic solvents that otherwise fail. The strategy depends on the nature of your subsequent reaction.
-
To create an acidic solution (forming the ammonium salt): Add a slight molar excess (e.g., 1.1 equivalents) of a strong acid. For example, a solution of HCl in methanol or trifluoroacetic acid (TFA) can be used.[6] This protonates the secondary amine, breaking the zwitterion and forming the more soluble ammonium salt.
-
To create a basic solution (forming the carboxylate salt): Add a strong, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a metal alkoxide like sodium methoxide. This deprotonates the carboxylic acid, forming a soluble carboxylate salt.
Below is a decision-making workflow to guide your solubilization strategy.
Caption: A workflow for troubleshooting solubility issues.
Special Case: NMR Sample Preparation
Q8: I need to prepare an NMR sample, but the compound is not soluble in CDCl₃ or DMSO-d₆. What should I do?
A8: This is a very common issue.
-
Deuterated Water (D₂O): The simplest solution is to dissolve the sample in D₂O. The compound should be readily soluble. Be aware of the large residual HDO peak.
-
Deuterated Methanol (Methanol-d₄): Often, the compound will have sufficient solubility in Methanol-d₄ for NMR purposes.
-
Acidified Solvent: If solubility in Methanol-d₄ is still poor, add a single drop of deuterated acid (e.g., DCl in D₂O or TFA-d). This will form the salt and bring the compound into solution. The exchangeable N-H and O-H protons will likely not be visible.
-
Co-Solvent Mixture: For some zwitterionic peptides, a mixture like H₂O/CD₃CN (80:20) at a slightly acidic pH has been shown to be effective for NMR studies.[7]
Part 3: Data Summary & Experimental Protocols
Qualitative Solubility Data
| Solvent Class | Examples | Expected Solubility | Recommendations & Comments |
| Polar Protic | Water, Methanol, Ethanol | High in Water. Low to Moderate in alcohols. | Water is an excellent solvent if compatible with the experiment. For alcohols, solubility can be greatly enhanced by pH adjustment (see Protocol 1).[2] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | Good starting points for many reactions.[6] Heating and sonication can aid dissolution. Acetonitrile is less effective than DMSO/DMF. |
| Ethers | Diethyl Ether, THF, Dioxane | Very Low / Insoluble | Not recommended for direct dissolution. THF may be used in co-solvent systems after initial dissolution in a more polar solvent. |
| Halogenated | Dichloromethane (DCM), Chloroform | Very Low / Insoluble | Not recommended for the free zwitterion. Derivatization to an ester or protected amine is required for solubility in these solvents. |
| Hydrocarbons | Hexane, Toluene, Benzene | Insoluble | Not recommended. These solvents lack the polarity to interact with the zwitterionic form. |
Experimental Protocols
Protocol 1: In Situ Salt Formation for Enhanced Solubility in Alcohols
This protocol describes how to dissolve the compound in a polar protic solvent like methanol by converting it to its hydrochloride salt in situ.
Objective: To prepare a ~0.1 M solution of this compound in methanol for use in a reaction.
Materials:
-
This compound (MW: 155.19 g/mol )
-
Anhydrous Methanol (MeOH)
-
2 M solution of HCl in Diethyl Ether (or other anhydrous HCl source)
-
Magnetic stirrer and stir bar
-
Glass vial or round-bottom flask
Procedure:
-
Weigh the Compound: To a clean, dry vial, add 15.5 mg (0.1 mmol) of this compound.
-
Add Solvent: Add 0.5 mL of anhydrous methanol to the vial. The compound will likely remain as a suspension.
-
Acidification (The Key Step): While stirring, slowly add 55 µL (0.11 mmol, 1.1 equivalents) of a 2 M HCl solution in diethyl ether.
-
Causality Note: Adding a slight excess of strong acid ensures that all of the basic nitrogen sites are protonated, fully converting the zwitterion to its more soluble ammonium salt form. The counter-ion (Cl⁻) helps to stabilize the positive charge.
-
-
Observe Dissolution: Continue to stir the mixture. The solid should fully dissolve within 5-10 minutes at room temperature. If some solid remains, gentle warming to 30-40°C can be applied.
-
Final Volume Adjustment: Once fully dissolved, add additional anhydrous methanol to reach a final desired volume of 1.0 mL.
-
Validation: The resulting clear, homogeneous solution is now ready for use. This solution is stable for storage under an inert atmosphere. The system is self-validating as the visual endpoint (complete dissolution) confirms the success of the salt formation.
References
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. Available at: [Link]
-
Jackson, S. E., et al. (2021). Solution NMR and racemic crystallography provide insights into a novel structural class of cyclic plant peptides. bioRxiv. Available at: [Link]
-
ResearchGate. How to desalt zwitterions?. (2020). Available at: [Link]
Sources
- 1. EP0079022A2 - Derivatives of cis, endo-2-azabicyclo-(3.3.0)-octane-3-carboxylic acid, process for their preparation, medicines containing them and their use - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. CAS 109583-12-2: (3S)-2-Azabicyclo[2.2.2]octane-3-carboxyl… [cymitquimica.com]
- 4. PubChemLite - (1r,3s,4s)-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride (C8H13NO2) [pubchemlite.lcsb.uni.lu]
- 5. mr.copernicus.org [mr.copernicus.org]
- 6. bip.pwr.edu.pl [bip.pwr.edu.pl]
- 7. biorxiv.org [biorxiv.org]
Technical Support Center: Navigating the Challenges in Scale-Up Synthesis of Bicyclic Amino Acids
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of bicyclic amino acids. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions, drawing from established scientific principles and field-proven insights. Our goal is to empower you to overcome common hurdles and streamline your synthetic workflows for these structurally complex and therapeutically promising molecules.
Bicyclic amino acids offer a unique combination of conformational rigidity and chemical diversity, making them invaluable scaffolds in drug discovery.[1] However, their synthesis, particularly at scale, is often fraught with challenges ranging from stereochemical control to purification. This resource is structured to address these issues head-on, providing not just protocols, but the underlying rationale to enable you to make informed decisions in your own laboratory.
Troubleshooting Guide: Common Issues and Solutions in Bicyclic Amino Acid Synthesis
This section is formatted in a question-and-answer style to directly address specific problems you may be encountering during your scale-up campaigns.
I. Issues Related to Ring-Closing Metathesis (RCM)
Question: My Ring-Closing Metathesis (RCM) reaction is sluggish or fails to go to completion during scale-up. What are the likely causes and how can I troubleshoot this?
Answer: Sluggish or incomplete RCM reactions are a frequent challenge when transitioning from milligram to gram or kilogram scale.[2] The primary culprits are often related to catalyst activity, substrate concentration, and the presence of impurities.
Causality and Troubleshooting Strategy:
-
Catalyst Deactivation: Ruthenium-based metathesis catalysts are sensitive to impurities such as oxygen, moisture, and coordinating solvents or functional groups on your substrate. On a larger scale, the impact of these impurities is magnified.
-
Solution: Ensure all solvents and reagents are rigorously degassed and dried. The use of a nitrogen sparge can be effective for removing the ethylene byproduct, which can inhibit the catalyst.[2] Consider adding a catalyst scavenger or running the reaction under an inert atmosphere in a dedicated glovebox.
-
-
Substrate Concentration (High Dilution Principle): RCM is an intramolecular reaction that competes with intermolecular oligomerization. At higher concentrations typical of scale-up, the rate of intermolecular side reactions increases.
-
Solution: While high dilution is effective on a small scale, it's often impractical for large-scale production. A fed-batch approach, where the substrate is added slowly to the reaction mixture, can maintain a low instantaneous concentration, favoring the desired intramolecular cyclization.[2]
-
-
Catalyst Loading: While it's tempting to reduce catalyst loading to cut costs on a large scale, this can lead to incomplete conversion.
-
Solution: A balance must be struck. It may be more cost-effective to use a slightly higher catalyst loading to ensure complete conversion and simplify purification than to deal with a complex mixture of starting material and product.[2] Experiment with catalyst loading in the range of 0.5-2 mol% on a small scale to find the optimal balance for your specific substrate.
-
Experimental Protocol: Fed-Batch RCM for a Generic Dienic Amino Acid Derivative
-
Reactor Setup: A jacketed glass reactor equipped with an overhead stirrer, a condenser, a nitrogen inlet, and a syringe pump is assembled and dried under vacuum with gentle heating.
-
Solvent Preparation: Anhydrous and degassed toluene (or another suitable solvent like dichloromethane) is charged to the reactor and heated to the desired reaction temperature (e.g., 80 °C).
-
Catalyst Addition: The RCM catalyst (e.g., Grubbs' second-generation catalyst) is added to the hot solvent and allowed to dissolve.
-
Substrate Feed: The dienic amino acid derivative, dissolved in a minimal amount of anhydrous, degassed solvent, is added to the reactor via the syringe pump over a period of 4-12 hours.
-
Reaction Monitoring: The reaction is monitored by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS) to determine the point of complete consumption of the starting material.
-
Work-up: Upon completion, the reaction is cooled to room temperature and the catalyst is quenched (e.g., by adding a small amount of ethyl vinyl ether or a phosphine scavenger). The solvent is removed under reduced pressure, and the crude product is taken to the purification step.
II. Challenges in Diels-Alder Cycloadditions
Question: I am observing poor regioselectivity and/or endo/exo selectivity in my Diels-Alder reaction for constructing the bicyclic core. How can I improve this on a larger scale?
Answer: The stereochemical outcome of a Diels-Alder reaction is governed by subtle electronic and steric factors that can be influenced by reaction conditions.[3] Achieving consistent selectivity on a large scale requires careful control over these parameters.
Causality and Troubleshooting Strategy:
-
Thermal vs. Lewis Acid Catalysis: Thermal Diels-Alder reactions often require high temperatures, which can lead to side reactions and reduced selectivity.[3] Lewis acid catalysis can accelerate the reaction and enhance selectivity by coordinating to the dienophile, making it more electron-deficient and influencing the transition state geometry.[4]
-
Solution: Screen a variety of Lewis acids (e.g., AlCl₃, BF₃·OEt₂, ZnCl₂) on a small scale to identify one that provides optimal selectivity and yield. Be mindful that the stoichiometry of the Lewis acid may need to be adjusted on a larger scale due to potential interactions with impurities.
-
-
Solvent Effects: The polarity of the solvent can influence the stability of the transition states leading to different stereoisomers.
-
Solution: Experiment with a range of solvents, from nonpolar (e.g., toluene, hexanes) to polar aprotic (e.g., dichloromethane, acetonitrile), to determine the optimal medium for your desired selectivity.
-
-
Pressure: High-pressure conditions can favor the more compact transition state, often leading to improved selectivity and yields, particularly for sterically hindered substrates.[5]
-
Solution: If available, a high-pressure reactor can be a valuable tool for optimizing challenging Diels-Alder reactions.
-
Table 1: Effect of Lewis Acid on a Hypothetical Diels-Alder Reaction
| Lewis Acid (1.1 eq.) | Solvent | Temperature (°C) | Yield (%) | endo:exo Ratio |
| None (Thermal) | Toluene | 110 | 65 | 2:1 |
| AlCl₃ | DCM | 0 | 85 | 10:1 |
| BF₃·OEt₂ | DCM | 0 | 78 | 8:1 |
| ZnCl₂ | DCM | 25 | 72 | 5:1 |
III. Stereochemical Control and Epimerization
Question: I am struggling with controlling the stereochemistry at multiple chiral centers, and I'm observing epimerization during my synthetic sequence. What strategies can I employ to mitigate this?
Answer: Maintaining stereochemical integrity is paramount in the synthesis of bioactive molecules. Epimerization, the change in configuration at one of multiple stereocenters, can be a significant issue, particularly under harsh reaction conditions.[6]
Causality and Troubleshooting Strategy:
-
Harsh Reaction Conditions: Both strongly acidic and basic conditions, as well as high temperatures, can lead to the deprotonation and reprotonation of acidic protons adjacent to stereocenters, resulting in epimerization.
-
Solution: Whenever possible, opt for milder reaction conditions. For example, use enzymatic resolutions for stereoselective transformations or employ protecting groups that can be removed under neutral conditions. Late-stage stereochemical editing using photocatalysis is an emerging strategy to correct unwanted stereoisomers.[7]
-
-
Protecting Group Strategy: The choice of protecting groups can significantly impact stereochemical stability.
-
Solution: Select protecting groups that are robust to the reaction conditions in your synthetic sequence but can be removed without causing epimerization. For example, the use of Fmoc-protected building blocks can be resistant to epimerization reactions.[6]
-
Diagram 1: Logic of Stereochemical Control
Caption: A workflow for maintaining stereochemical integrity.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying bicyclic amino acids on a large scale?
A1: The primary purification challenges stem from the zwitterionic nature of amino acids and the presence of structurally similar impurities.[8]
-
Solubility: Bicyclic amino acids often exhibit limited solubility in common organic solvents, making standard chromatographic purification difficult.[9]
-
Ion-Exchange Chromatography: This is a powerful technique for purifying amino acids. On a large scale, it requires significant amounts of resin and eluents, and the process can be time-consuming.[10]
-
Crystallization: Recrystallization is an ideal method for large-scale purification as it is cost-effective and can provide high purity. However, finding suitable crystallization conditions can be challenging, and it may not be effective at removing diastereomeric impurities.[11]
Q2: How can I improve the yield of my multi-step synthesis of a bicyclic amino acid for scale-up?
A2: Improving the overall yield of a multi-step synthesis requires a holistic approach:
-
Route Scouting: Investigate alternative synthetic routes that may have fewer steps or higher-yielding individual reactions.
-
Process Optimization: For each step, optimize reaction parameters such as temperature, concentration, reaction time, and catalyst loading. Design of Experiments (DoE) can be a valuable statistical tool for this.
-
Telescoping Reactions: If possible, combine multiple reaction steps into a single pot without isolating the intermediates. This can significantly reduce material losses and processing time.
Q3: Are there any specific safety considerations I should be aware of when scaling up the synthesis of bicyclic amino acids?
A3: Yes, several safety considerations are crucial during scale-up:
-
Exothermic Reactions: Reactions that are easily controlled on a small scale can become dangerously exothermic on a larger scale. Always perform a thorough safety assessment and consider using a reaction calorimeter to understand the thermal profile of your reactions.
-
Reagent Handling: The handling of large quantities of hazardous reagents (e.g., strong acids, bases, pyrophoric materials) requires appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, glove boxes).
-
Pressure Buildup: Some reactions may generate gaseous byproducts that can lead to a dangerous buildup of pressure in a sealed reactor. Ensure your reactor is properly vented.
Diagram 2: Troubleshooting Workflow for a Failed Scale-Up Synthesis
Caption: A systematic approach to troubleshooting failed scale-up reactions.
References
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020). National Center for Biotechnology Information. [Link]
-
First Scale-Up to Production Scale of a Ring Closing Metathesis Reaction Forming a 15-Membered Macrocycle as a Precursor of an Active Pharmaceutical Ingredient. (2005). ResearchGate. [Link]
-
Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (n.d.). National Center for Biotechnology Information. [Link]
-
Bicyclic Peptides as Next-Generation Therapeutics. (n.d.). National Center for Biotechnology Information. [Link]
-
Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. (2023). National Center for Biotechnology Information. [Link]
-
Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. (n.d.). ACS Publications. [Link]
-
What do you do when your peptide synthesis fails?. (2023). Biotage. [Link]
-
Synthesis of Bicycle® Peptides using Gold-mediated Cysteine Arylation. (n.d.). Bicycle Therapeutics. [Link]
-
Synthesis of a bicyclic δ-amino acid as a constrained Gly-Asn dipeptide isostere. (2007). ResearchGate. [Link]
-
Amino acid synthesis deficiencies. (2017). National Center for Biotechnology Information. [Link]
- Method for purification of an amino acid using ion exchange resin. (n.d.).
-
Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). (2024). Springer. [Link]
-
Application of Ring-Closing Metathesis to the Synthesis of Rigidified Amino Acids and Peptides. (1996). Journal of the American Chemical Society. [Link]
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SYNTHESIS NOTES. (n.d.). Aapptec. [Link]
-
Stereochemical editing logic powered by the epimerization of unactivated tertiary stereocenters. (2022). National Center for Biotechnology Information. [Link]
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AN-SS-003 Facile Purification of large-scale steric selected bicyclic carbohydrates by SepaBean™ machine. (n.d.). Santai Science. [Link]
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A Diels–Alder-Based Total Synthesis of (−)-Kainic Acid. (n.d.). The Journal of Organic Chemistry. [Link]
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Structural and Pharmacological Effects of Ring-Closing Metathesis in Peptides. (n.d.). National Center for Biotechnology Information. [Link]
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The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry. [Link]
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Orthogonal ring-closing alkyne and olefin metathesis for the synthesis of small GTPase-targeting bicyclic peptides. (2016). ResearchGate. [Link]
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Amino Acids for Diels-Alder Reactions in Living Cells. (2019). ResearchGate. [Link]
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Diels Alder Reaction Cyclo Reactants and Bicyclo Products. (2015). YouTube. [Link]
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25.2: Structure and Stereochemistry of the Amino Acids. (2020). Chemistry LibreTexts. [Link]
- Process for purifying long chain amino acids. (n.d.).
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Progress in Lewis Acid Template-Mediated Diels-Alder Reaction. (2024). Preprints.org. [Link]
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Amino Acid Stereochemistry. (2017). YouTube. [Link]
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Peptide synthesis troubleshooting using unnatural amino acids. (2024). Reddit. [Link]
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Ribosomal Bicycles. (n.d.). American Peptide Society. [Link]
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Preparation and Characterization of Long Chain Amino Acid and Peptide Vesicle Membranes. (n.d.). PubMed. [Link]
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Technical Support Center: Minimizing Racemization during the Activation of (3R)-2-Azabicyclo[2.2.2]octane-3-carboxylic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for handling (3R)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who utilize this valuable chiral building block. As a constrained, non-proteinogenic amino acid, maintaining its stereochemical integrity during activation and subsequent amide bond formation is paramount to ensuring the desired biological activity and purity of the final compound. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you minimize racemization in your experiments.
Section 1: Frequently Asked questions (FAQs)
This section addresses fundamental concepts regarding the stability and handling of this compound.
Q1: What is racemization and why is it a critical issue for this specific amino acid?
A1: Racemization is the conversion of a single, pure enantiomer (in this case, the 3R isomer) into a mixture containing both its original form and its mirror image (the 3S isomer), often resulting in a 1:1 mixture known as a racemate.[1] The biological activity of complex molecules, particularly pharmaceuticals, is highly dependent on their precise three-dimensional structure.[1] The rigid, bicyclic structure of this amino acid is often incorporated to impart specific conformational constraints on a peptide or small molecule. The introduction of the incorrect (3S) diastereomer can lead to a significant loss of biological efficacy, altered pharmacological profiles, and create formidable challenges during purification.[1]
Q2: What is the primary mechanism leading to racemization during its activation?
A2: For N-protected amino acids, the most common pathway for racemization during carboxyl group activation is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[2][3][4] The proton on the chiral alpha-carbon (C3) of this oxazolone is highly acidic. In the presence of a base, this proton is easily removed, forming a planar, achiral enolate-like intermediate. The incoming nucleophile (the amine component of the coupling reaction) can then attack this planar intermediate from either face, resulting in a mixture of both the desired R and the undesired S products.[4] A less common pathway is the direct abstraction of the alpha-proton from the activated acid by a strong base, but the oxazolone mechanism is generally considered the predominant source of racemization.[3][4]
Caption: Oxazolone-mediated racemization pathway.
Q3: Which factors have the most significant impact on racemization during activation?
A3: Several experimental factors critically influence the extent of racemization. Controlling these is key to preserving stereochemical purity:
-
Coupling Reagents and Additives: The choice of activating agent and the use of anti-racemization additives are paramount.[5]
-
Base: The strength (pKa) and steric hindrance of the base used for neutralization or to facilitate coupling are crucial.[4][6]
-
Temperature: Higher reaction temperatures accelerate the rate of racemization.[7]
-
Solvent: The polarity of the solvent can influence the stability of the intermediates and the rate of racemization.[4]
Q4: What are the recommended starting conditions for activating this acid with minimal racemization?
A4: For a sensitive and sterically hindered substrate like this compound, a conservative approach is recommended. Start with a modern coupling reagent system known for low racemization, such as a carbodiimide combined with an advanced additive, or a phosphonium-based reagent. Perform the reaction at a reduced temperature and use a weak or sterically hindered base.
-
Recommended System: Diisopropylcarbodiimide (DIC) with Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) as the additive.
-
Base: N-Methylmorpholine (NMM) or 2,4,6-Collidine. Avoid N,N-Diisopropylethylamine (DIPEA) if possible.
-
Temperature: Pre-activate the carboxylic acid at 0 °C for 15-30 minutes before adding the amine component. Allow the reaction to slowly warm to room temperature.
Section 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving racemization issues encountered during your experiments.
Issue: I've detected significant epimerization (>5% of the 3S-isomer) in my crude product.
This is a common issue, especially with challenging substrates. Follow this workflow to identify and rectify the source of racemization.
Caption: A logical workflow for troubleshooting high racemization levels.
Detailed Steps:
1. Evaluate Coupling Reagent & Additive: The selection of the coupling system is the most critical factor. The goal is to form the amide bond much faster than the oxazolone can racemize.
-
Carbodiimides (e.g., DIC, EDC): When using these reagents, the addition of a nucleophilic additive is essential.[4] These additives intercept the highly reactive O-acylisourea intermediate to form a more stable active ester that is less prone to racemization.[4][8]
-
Onium Salts (e.g., HBTU, HATU, COMU): These reagents are generally considered "low-racemization" because they form active esters in situ. However, their effectiveness depends on the additive incorporated into their structure.
-
Action: HBTU and HCTU are based on HOBt. For sensitive substrates, switching to HATU (based on HOAt) or COMU (based on OxymaPure) can markedly reduce racemization levels.[2]
-
-
Phosphonium Salts (e.g., PyAOP, PyBOP): For particularly difficult or sterically hindered couplings, phosphonium-based reagents are often superior.[5][9]
-
Action: Consider switching to PyAOP (7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate), which is highly effective for coupling sterically hindered amino acids with minimal racemization.[9]
-
| Coupling System (Reagent + Additive) | Base Recommendation | Relative Racemization Risk | Key Considerations |
| DIC / HOBt | NMM, DIPEA | Moderate to High | Common, cost-effective. HOBt is explosive. Byproduct (DCU/DIU) may require filtration.[2] |
| DIC / HOAt | NMM, Collidine | Low | HOAt is more effective than HOBt but also has explosive potential.[6][8] |
| DIC / OxymaPure | NMM, Collidine | Low | Excellent suppression. Oxyma is safer than HOBt/HOAt.[2][10] |
| HBTU | DIPEA, NMM | Moderate | Based on HOBt. Guanidinylation side reaction is possible.[8] |
| HATU | DIPEA, NMM, Collidine | Very Low | Based on HOAt. Highly efficient and fast coupling.[2][11] |
| COMU | DIPEA, NMM, Collidine | Very Low | Based on OxymaPure. Safer alternative to HATU with comparable efficiency.[2] |
| PyAOP | DIPEA, NMM, Collidine | Very Low | Phosphonium salt. Excellent for hindered amino acids.[5][9] |
2. Assess Base and Reaction Conditions:
-
Base Selection: The base prevents the protonation of the incoming amine and can influence the rate of proton abstraction from the oxazolone.[6] Stronger, less hindered bases like DIPEA or triethylamine (TEA) can significantly accelerate racemization.[2][6]
-
Base Stoichiometry: Using a large excess of base can create a highly basic environment that promotes racemization.
-
Action: Use the minimum amount of base necessary to neutralize any amine salts and facilitate the reaction, typically 1.0 to 1.1 equivalents relative to the amine salt.
-
-
Temperature: The rate of racemization, like most chemical reactions, is temperature-dependent.[7]
-
Action: Perform the activation and coupling at a lower temperature. Start the reaction at 0 °C and allow it to warm slowly to room temperature overnight. Avoid heating the reaction unless absolutely necessary to overcome steric hindrance.[4]
-
Section 3: Recommended Protocols & Methodologies
This section provides detailed, step-by-step procedures for activation and analysis.
Protocol 3.1: Low-Racemization Activation using DIC/OxymaPure
This protocol is a robust starting point, balancing efficiency, cost, and safety.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-protected this compound (1.0 eq.) and OxymaPure (1.2 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM, to a concentration of ~0.1 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Activation: Add diisopropylcarbodiimide (DIC) (1.1 eq.) dropwise to the stirred solution.
-
Pre-activation: Stir the reaction mixture at 0 °C for 15-20 minutes.
-
Amine Addition: In a separate flask, dissolve the amine component (1.1 eq.) and N-methylmorpholine (NMM) (1.1 eq., if the amine is a hydrochloride or other salt) in a small amount of the reaction solvent. Add this solution to the activated acid mixture.
-
Reaction: Allow the reaction to stir at 0 °C for 2 hours, then remove the ice bath and let the mixture slowly warm to room temperature. Stir for an additional 12-24 hours.
-
Workup: Monitor the reaction by LC-MS. Upon completion, filter off the diisopropylurea byproduct if using DCM. Proceed with standard aqueous workup and purification.
Protocol 3.2: Analytical Method for Quantifying Racemization by Chiral HPLC
Accurate quantification of the 3R and 3S isomers is essential for validating your protocol. This requires cleaving the coupled product back to the amino acid and analyzing it on a chiral column.
-
Hydrolysis: a. Take a small sample (~1-2 mg) of the purified final product and place it in a hydrolysis tube. b. Add 1 mL of 6N HCl. c. Seal the tube under vacuum or flush with argon. d. Heat at 110 °C for 24 hours to cleave the amide bond. e. Cool the tube, open carefully, and evaporate the HCl under a stream of nitrogen or by lyophilization.
-
HPLC Analysis: a. Column Selection: Chiral stationary phases (CSPs) containing macrocyclic glycopeptide selectors are effective for separating bicyclic amino acid enantiomers.[12] A Chirobiotic T or similar column is a good starting point. b. Method Development: Enantiomeric separation of these compounds can often be achieved in reversed-phase, polar organic, or polar ionic modes.[12] c. Example Mobile Phase (Reversed-Phase):
- Start with an isocratic mixture of water and methanol (e.g., 80:20) containing a small amount of an acid modifier (e.g., 0.1% formic acid or acetic acid).
- Adjust the organic modifier percentage and modifier type to achieve baseline separation. d. Detection: Use a UV detector at an appropriate wavelength (e.g., 210-220 nm). e. Quantification: Integrate the peak areas for the (3R) and (3S) enantiomers to determine the enantiomeric excess (e.e.) or the percentage of the undesired epimer. The elution order should be confirmed with a racemic standard if available.
References
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]
-
Williams, A., & Ibrahim, I. T. (1981). The Mechanism of Racemisation during the Coupling of Acylpeptides. ElectronicsAndBooks. Retrieved from [Link]
-
Darlak, K., et al. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(23), 8533. Retrieved from [Link]
-
Péter, A., et al. (2015). Enantiomeric separation of bicyclo[2.2.2]octane-based 2-amino-3-carboxylic acids on macrocyclic glycopeptide chiral stationary phases. Chirality, 27(1), 22-30. Retrieved from [Link]
-
An efficient synthesis of chiral isoquinuclidines by Diels-Alder reaction using Lewis acid catalyst. (2010). CORE. Retrieved from [Link]
-
Racemization Assays. (n.d.). Thieme. Retrieved from [Link]
-
How to Optimize Peptide Synthesis? (n.d.). Synpeptide. Retrieved from [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2020, August 6). Request PDF on ResearchGate. Retrieved from [Link]
-
Racemization and Asymmetric Transformation of α-Substituted Carboxylic Acids. (n.d.). University of Groningen. Retrieved from [Link]
-
Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. (2022). BIP. Retrieved from [Link]
-
Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it. (1993). International Journal of Peptide and Protein Research, 41(5), 512-516. Retrieved from [Link]
-
Lecture 16 Protecting groups and racemization of Amino Acids. (2021, March 12). YouTube. Retrieved from [Link]
-
Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. (2023). Molecules, 28(15), 5708. Retrieved from [Link]
-
Preparation method of (S,S,S)-2-azabicyclo[8][8]octane-3-carboxylic acid. (2013). Google Patents. Retrieved from
-
Synthesis of the selective muscarinic agonist (3R)-3-(6-chloropyrazin-2-yl)-1-azabicyclo [2.2.2] octane. (1999). Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
-
From Batch to Flow Processing: Racemization of N-Acetylamino Acids under Microwave Heating. (2012, August 7). Request PDF on ResearchGate. Retrieved from [Link]
-
Temperature Effect on the Extraction of Carboxylic Acids by Amine-Based Extractants. (2020, August 5). Request PDF on ResearchGate. Retrieved from [Link]
-
Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. (2019). Crystal Growth & Design, 19(6), 3439–3448. Retrieved from [Link]
- Azabicyclic compounds for the treatment of disease. (2003). Google Patents.
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- 11. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 12. Enantiomeric separation of bicyclo[2.2.2]octane-based 2-amino-3-carboxylic acids on macrocyclic glycopeptide chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Scientist's Guide to Determining the Enantiomeric Purity of (3R)-2-Azabicyclo[2.2.2]octane-3-carboxylic Acid
In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and safety. For compounds such as (3R)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid, a constrained bicyclic amino acid analog, ensuring enantiomeric purity is paramount. This guide provides an in-depth comparison of established analytical methodologies for quantifying the enantiomeric excess (e.e.) of this molecule, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
The Imperative of Enantiomeric Purity
This compound possesses a rigid scaffold that makes it a valuable building block in medicinal chemistry for creating compounds with specific three-dimensional orientations. The biological targets of such molecules are inherently chiral, leading to stereospecific interactions. Consequently, one enantiomer may exhibit the desired therapeutic effect while the other could be inactive or, in the worst case, contribute to off-target toxicity. Therefore, robust and reliable analytical methods to confirm the enantiomeric purity of the (3R)-enantiomer are not just a regulatory requirement but a fundamental aspect of quality control.
This guide will compare three principal analytical techniques:
-
Direct Chiral High-Performance Liquid Chromatography (HPLC)
-
Gas Chromatography (GC) with Chiral Derivatization
-
Capillary Electrophoresis (CE) with Chiral Selectors
A fourth method, Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Solvating Agents , will also be discussed as a rapid and effective alternative for determining enantiomeric excess.
Comparative Overview of Analytical Methodologies
The choice of analytical method is a balance of several factors including sensitivity, resolution, analysis time, sample throughput, and the need for sample derivatization. The following table summarizes the key performance characteristics of the primary methods discussed.
| Parameter | Chiral HPLC | Chiral GC (with Derivatization) | Chiral CE |
| Principle | Direct separation on a Chiral Stationary Phase (CSP) | Separation of volatile diastereomeric derivatives on a chiral column | Differential migration of enantiomers in an electric field with a chiral selector |
| Resolution (Rs) | > 2.0 (Typical) | > 1.5 (Typical) | High, variable with selector |
| Limit of Quantitation (LOQ) | ~0.05% of the minor enantiomer | ~0.1% of the minor enantiomer | ~0.1% of the minor enantiomer |
| Analysis Time | 10 - 30 minutes | 15 - 40 minutes | 5 - 20 minutes |
| Sample Preparation | Minimal (dissolution in mobile phase) | Required (derivatization) | Minimal (dissolution in buffer) |
| Key Advantage | Broad applicability, direct analysis | High sensitivity, high resolution | Fast analysis, low sample consumption |
| Key Disadvantage | Higher cost of chiral columns | Derivatization can be complex and introduce errors | Lower sensitivity and reproducibility compared to HPLC |
Method 1: Direct Chiral High-Performance Liquid Chromatography (HPLC)
Direct chiral HPLC is often the gold standard for enantiomeric purity analysis due to its robustness, broad applicability, and the elimination of derivatization steps which can be a source of analytical error.[1] The core of this technique lies in the Chiral Stationary Phase (CSP), which creates a chiral environment where the two enantiomers can form transient diastereomeric complexes with differing stabilities, leading to different retention times.
Causality Behind Experimental Choices
For a bicyclic amino acid like our target molecule, macrocyclic glycopeptide-based CSPs (e.g., Teicoplanin or Vancomycin-based columns) are particularly effective.[2][3] These CSPs offer a complex array of interaction sites—including hydrogen bonding, ionic, and hydrophobic interactions—that are well-suited for the multifunctional nature of amino acids. The choice of a polar ionic or polar organic mobile phase mode is critical; it allows for the necessary ionic interactions between the carboxylic acid and amine functionalities of the analyte and the CSP.
Experimental Workflow: Chiral HPLC
Caption: Workflow for Chiral HPLC Analysis.
Detailed Experimental Protocol: Chiral HPLC
-
Chromatographic System: Agilent 1260 Infinity II or equivalent HPLC system with UV detector.
-
Chiral Stationary Phase: CHIROBIOTIC T2, 5 µm, 250 x 4.6 mm (or equivalent macrocyclic glycopeptide column).
-
Mobile Phase: Polar Ionic Mode: Methanol/Acetic Acid/Triethylamine (100:0.1:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1.0 mg/mL solution of the sample in the mobile phase.
-
System Suitability: Inject a racemic standard to ensure a resolution (Rs) of > 2.0 between the enantiomeric peaks.
-
Quantification: The enantiomeric purity is calculated from the relative peak areas of the two enantiomers. The limit of quantitation for the minor enantiomer should be established and is typically around 0.05%.
Method 2: Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique renowned for its high resolution and sensitivity. However, for non-volatile compounds like amino acids, a crucial derivatization step is required to increase volatility and thermal stability.[4] This indirect method converts the enantiomers into a pair of diastereomers, which can then be separated on a standard achiral column, or more commonly, the derivatized enantiomers are separated on a chiral GC column.
Causality Behind Experimental Choices
The derivatization process is a self-validating system; it must be proven not to cause racemization. A two-step process is common for amino acids: esterification of the carboxylic acid group followed by acylation of the amino group.[4] For instance, esterification with methanolic HCl followed by acylation with trifluoroacetic anhydride (TFAA) yields volatile derivatives.[4] The separation is then performed on a chiral capillary column, such as one coated with a chiral selector like Chirasil-L-Val, which resolves the derivatized enantiomers.[5][6]
Experimental Workflow: Chiral GC
Caption: Workflow for Chiral CE Analysis.
Detailed Experimental Protocol: Chiral CE
-
CE System: Agilent 7100 Capillary Electrophoresis system or equivalent.
-
Capillary: Fused-silica, 50 µm ID, 48.5 cm total length (40 cm effective length).
-
Background Electrolyte (BGE): 50 mM Phosphate buffer, pH 2.5, containing 5% w/v Sulfated-β-Cyclodextrin.
-
Voltage: 25 kV (normal polarity).
-
Temperature: 25°C.
-
Detection: UV at 200 nm.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Sample Preparation: Prepare a 1.0 mg/mL solution of the sample in deionized water.
-
Data Analysis: Peak areas should be corrected for mobility differences by dividing the raw peak area by the migration time.
Alternative Method: ¹H NMR with Chiral Solvating Agents (CSAs)
For a rapid assessment of enantiomeric purity without the need for chromatographic separation, ¹H NMR spectroscopy in the presence of a Chiral Solvating Agent (CSA) is an excellent choice. CSAs are enantiomerically pure compounds that form diastereomeric complexes with the analyte enantiomers through non-covalent interactions. This association induces a difference in the chemical environment for corresponding protons in the two enantiomers, leading to separate signals in the NMR spectrum. The enantiomeric excess can then be determined by integrating these resolved signals.
A suitable CSA for a carboxylic acid analyte would be an enantiopure amino alcohol, which can interact via hydrogen bonding with the carboxyl group. The simplicity of sample preparation (mixing the analyte and CSA in an NMR tube) and the speed of analysis make this a valuable technique, particularly for in-process controls.
Conclusion and Recommendations
The determination of the enantiomeric purity of this compound can be reliably achieved by several advanced analytical techniques.
-
For routine quality control and release testing , the direct chiral HPLC method is recommended. Its robustness, direct nature, and high resolution make it the most reliable and defensible method for regulatory submissions.
-
For applications requiring very high sensitivity or for orthogonal method validation , chiral GC is an excellent choice, provided the derivatization step is carefully controlled and validated to prevent racemization.
-
For rapid analysis, high-throughput screening, or when sample volume is limited , chiral CE is a highly efficient and fast alternative.
-
For quick checks of enantiomeric excess without formal quantification , ¹H NMR with a CSA provides a very fast and straightforward assessment.
Ultimately, the selection of the most appropriate method will depend on the specific requirements of the analysis, including regulatory context, sample throughput needs, and available instrumentation. A thorough method validation following ICH guidelines is essential for any chosen technique to ensure the accuracy, precision, and reliability of the results.
References
-
Opekar, S., Zahradníčková, H., Vodrážka, P., & Moos, M. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(3), 347–358. [Link]
-
Moos, M., et al. (2021). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. ResearchGate. [Link]
-
Sänger – van de Griend, C. E., Hedeland, Y., & Pettersson, C. (2013). Capillary Electrophoresis: an Attractive Technique for Chiral Separations. Pharma Focus Asia. [Link]
-
Wallworth, D. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]
-
Bio-Rad Laboratories. An Introduction to Chiral Analysis by Capillary Electrophoresis. [Link]
-
Longdom Publishing. (n.d.). Innovations in Chiral Separation Using Capillary Electrophoresis. Journal of Analytical & Bioanalytical Techniques. [Link]
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Gaspar, A., & Vargac, E. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 26(15), 4583. [Link]
-
Moos, M., et al. (2021). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. PubMed. [Link]
-
Fanali, S., et al. (2011). Chiral separations of amino acids and peptides by capillary electrophoresis. Journal of Chromatography A, 1218(49), 8849-8869. [Link]
-
Grieb, S., et al. (2000). Fundamental aspects of chiral separations by capillary electrophoresis. Journal of Chromatography A, 906(1-2), 229-255. [Link]
-
Ilisz, I., et al. (2014). Enantiomeric separation of bicyclo[2.2.2]octane-based 2-amino-3-carboxylic acids on macrocyclic glycopeptide chiral stationary phases. Journal of Chromatography A, 1363, 216-225. [Link]
-
Gavrilov, N., et al. (2018). Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae, 10(2), 86-95. [Link]
-
Scriba, G. K. (2016). Chiral recognition of amino acids and peptides by capillary electrophoresis. Journal of pharmaceutical and biomedical analysis, 130, 199-216. [Link]
-
Zhang, Y., et al. (2018). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research, 51(9), 2095-2105. [Link]
-
Di Mauro, G., et al. (2023). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. Molecules, 28(15), 5801. [Link]
-
Wenzel, T. J. (2018). Determination of Enantiomeric Excess via 31P-NMR. ResearchGate. [Link]
-
Aturki, Z., & Fanali, S. (2013). Chiral separation of oxazolidinone analogs by capillary electrophoresis using anionic cyclodextrins as chiral selectors: Emphasis on enantiomer migration order. Molecules, 18(9), 10582-10597. [Link]
-
Reddy, B. P., & Reddy, K. V. N. S. (2013). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica, 5(2), 228-234. [Link]
-
Hossain, M. M., et al. (2014). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 13(1), 69-76. [Link]
-
Kumar, Y. R., et al. (2015). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology, 8(7), 843-847. [Link]
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Dong, Z., et al. (2013). HPLC Determination of Enantiomeric 2-Azabicyclo[2.2.1]hept-5-en-3-one on Chiral Stationary Phase. Journal of Chromatographic Science, 51(9), 893-897. [Link]
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Bota, S., et al. (2011). SYNTHESIS AND HPLC SEPARATION OF NEW QUINUCLIDINE DERIVATIVES. Revue Roumaine de Chimie, 56(4), 281-286. [Link]
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Canary, J. W., & Mortezaei, S. (2013). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC. [Link]
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Lavecchia, A., et al. (2022). Absolute Stereochemistry Determination of Bioactive Marine-Derived Cyclopeptides by Liquid Chromatography Methods: An Update Review (2018–2022). Marine Drugs, 20(11), 683. [Link]
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Pharmacopeial Forum. (2011). System Suitability and Validation for Chiral Purity Assays of Drug Substances. USP. [Link]
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Comparative analysis of (3R)-2-azabicyclo[2.2.2]octane-3-carboxylic acid with other constrained amino acids
An In-Depth Comparative Analysis of (3R)-2-Azabicyclo[2.2.2]octane-3-carboxylic Acid and Other Constrained Amino Acids in Drug Discovery
In the intricate world of peptide and peptidomimetic drug design, the quest for molecular scaffolds that confer both high potency and favorable pharmacokinetic properties is paramount. Constrained amino acids have emerged as powerful tools in this endeavor, offering a strategic approach to rigidify peptide backbones, thereby pre-organizing them into bioactive conformations. This guide provides a comprehensive comparative analysis of this compound (ABOC), a conformationally locked proline analogue, against other widely used constrained amino acids. We will delve into the structural nuances, synthetic accessibility, and functional implications of incorporating these building blocks, supported by experimental data and detailed protocols for their evaluation.
The Principle of Conformational Constraint in Peptide Design
The biological activity of a peptide is intrinsically linked to its three-dimensional structure. In solution, short peptides often exist as a dynamic ensemble of conformations, and only a fraction of these may be competent to bind to the target receptor or enzyme. This conformational flexibility comes at an entropic cost upon binding, which can diminish affinity. Furthermore, flexible peptides are often more susceptible to proteolytic degradation.
Constrained amino acids are structural mimics of natural amino acids that possess significantly restricted rotational freedom around their backbone and/or side-chain dihedral angles. By strategically replacing a natural amino acid with a constrained counterpart, we can:
-
Stabilize Desired Secondary Structures: Induce and stabilize specific secondary structures like β-turns, helices, or extended conformations.
-
Enhance Binding Affinity: Reduce the entropic penalty of binding by locking the peptide into its bioactive conformation.
-
Improve Selectivity: The rigid structure may fit a specific receptor subtype with higher precision, reducing off-target effects.
-
Increase Metabolic Stability: The unnatural backbone can confer resistance to enzymatic cleavage by proteases.
A Deep Dive into this compound (ABOC)
This compound (ABOC) is a bicyclic amino acid that can be considered a highly rigid analogue of proline. Its defining feature is the bicyclo[2.2.2]octane core, which severely restricts the peptide backbone's conformational freedom when incorporated into a peptide sequence.
Structural and Conformational Properties:
The rigid bicyclic structure of ABOC locks the peptide backbone into a well-defined orientation. Unlike proline, which can still undergo ring pucker and has some flexibility in its φ (phi) dihedral angle, ABOC is much more conformationally restricted. This rigidity makes it an excellent tool for inducing specific turns in a peptide chain, effectively acting as a potent β-turn mimic.
Synthesis and Availability:
The synthesis of enantiomerically pure ABOC is a multi-step process, often starting from chiral precursors. One established method involves an intramolecular Diels-Alder reaction, which forms the key bicyclic ring system. While chemically challenging, its utility in medicinal chemistry has made it commercially available from specialized suppliers, albeit at a higher cost compared to standard amino acids.
Comparative Analysis: ABOC vs. Other Constrained Amino Acids
The choice of a constrained amino acid depends on the desired structural outcome and the specific biological target. Below, we compare ABOC with other popular classes of constrained amino acids.
| Amino Acid Class | Example(s) | Degree of Constraint | Typical Induced Structure | Synthetic Accessibility |
| Bicyclic (Fused Ring) | This compound (ABOC) | Very High | β-turn | Moderate to Low |
| Monocyclic | Proline (Pro), 4-Fluoroproline (Flp) | Moderate | β-turn, Polyproline helix | High |
| Acyclic (Sterically Hindered) | α-Aminoisobutyric acid (Aib) | High | 3₁₀- or α-helix | High |
| β-Amino Acids | (R)-3-Aminobutanoic acid | Varies | Helices, Sheets | Moderate |
ABOC vs. Proline and its Derivatives
Proline is the most common natural amino acid used to induce turns. However, its five-membered ring is not entirely rigid. ABOC provides a much more defined and rigid turn. For instance, in the development of melanocortin receptor agonists, replacing Proline with ABOC in the core pharmacophore sequence His-DPhe-Arg-Trp led to analogues with significantly different receptor subtype selectivities. This highlights how the enhanced rigidity of ABOC can fine-tune receptor interactions.
ABOC vs. α-Aminoisobutyric Acid (Aib)
Aib is an acyclic amino acid with two methyl groups on its α-carbon. This steric bulk severely restricts the φ and ψ dihedral angles, strongly promoting the formation of helical structures (specifically, the 3₁₀-helix). While both ABOC and Aib are highly constraining, they serve different structural purposes: ABOC is a turn-inducer, while Aib is a helix-inducer. The choice between them would depend on the desired secondary structure of the peptide therapeutic.
Experimental Protocols for Evaluation
To empirically compare the effects of incorporating ABOC versus other constrained amino acids, a series of standardized experiments are necessary.
Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the incorporation of a constrained amino acid into a model peptide sequence (e.g., Tyr-X-Gly-Phe-Leu, where X is the constrained residue) using a Fmoc/tBu strategy.
Workflow for Peptide Synthesis
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Methodology:
-
Resin Swelling: Swell Fmoc-Leu-Wang resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 and then 10 minutes to remove the Fmoc protecting group from the leucine residue.
-
Washing: Wash the resin thoroughly with DMF (3x) and dichloromethane (DCM) (3x).
-
Amino Acid Coupling:
-
Pre-activate the next amino acid (e.g., Fmoc-Phe-OH) by dissolving it with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor coupling completion with a Kaiser test.
-
-
Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence. For the constrained amino acid (X = ABOC, Pro, Aib), ensure optimal coupling conditions, which may require extended coupling times or the use of a more potent coupling reagent like HATU.
-
Final Deprotection: Remove the N-terminal Fmoc group.
-
Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold diethyl ether, then purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.
Conformational Analysis using Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique to assess the secondary structure of peptides in solution.
Methodology:
-
Sample Preparation: Prepare peptide solutions (e.g., 50 µM) in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).
-
Data Acquisition:
-
Use a quartz cuvette with a 1 mm path length.
-
Record CD spectra from 190 to 260 nm at a controlled temperature (e.g., 25 °C).
-
Average multiple scans (e.g., 3-5) to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
A peptide with a strong β-turn character, as expected for ABOC-containing peptides, will typically show a positive band around 205 nm and a negative band around 225 nm.
-
A helical peptide (e.g., Aib-containing) will show characteristic negative bands at ~208 nm and ~222 nm.
-
A random coil peptide will have a strong negative band below 200 nm.
-
In Vitro Proteolytic Stability Assay
This assay compares the resistance of peptides to enzymatic degradation.
Workflow for Proteolytic Stability Assay
A Comparative Guide to the Biological Activity of (3R)- and (3S)-2-Azabicyclo[2.2.2]octane-3-carboxylic Acid Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the spatial arrangement of atoms within a molecule is a critical determinant of its biological function. This guide provides a detailed comparison of the biological activities of the (3R) and (3S) enantiomers of 2-azabicyclo[2.2.2]octane-3-carboxylic acid, a rigid bicyclic amino acid analog. While direct head-to-head comparative studies on the parent compounds are not extensively documented in publicly available literature, a comprehensive analysis of research on their derivatives reveals a significant stereochemical influence on their biological targets. This guide will delve into the known activities of each isomer, underscore the importance of stereochemistry in this scaffold, and provide detailed experimental protocols for assessing their biological effects.
Introduction: The Significance of the 2-Azabicyclo[2.2.2]octane Scaffold
The 2-azabicyclo[2.2.2]octane core is a conformationally constrained structural motif that has garnered considerable attention in drug discovery. Its rigid framework reduces the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity. The presence of a nitrogen atom and a carboxylic acid function in 2-azabicyclo[2.2.2]octane-3-carboxylic acid provides avenues for diverse chemical modifications, making it a versatile building block for constructing novel therapeutic agents. The stereochemistry at the 3-position, however, is a pivotal factor that dictates the orientation of substituents and, consequently, the interaction with chiral biological macromolecules.
(3S)-2-Azabicyclo[2.2.2]octane-3-carboxylic Acid: A Building Block for Human Leukocyte Elastase Inhibitors
The (3S)-enantiomer, often abbreviated as Abo, has been successfully incorporated as a non-natural amino acid in the design of potent inhibitors of human leukocyte elastase (HLE).[1][2] HLE is a serine protease implicated in the pathology of inflammatory diseases such as chronic obstructive pulmonary disease (COPD). In these inhibitors, the rigid (3S)-Abo moiety serves as a constrained proline mimetic, contributing to a precise conformational lock that enhances binding to the active site of HLE.
Mechanism of Action in HLE Inhibition
The incorporation of (3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid into peptide-like inhibitors helps to orient the pharmacophoric elements in a bioactive conformation. This constrained scaffold can lead to a significant increase in inhibitory potency compared to more flexible analogues.
Caption: Role of (3S)-Abo in HLE inhibitor design.
The Critical Role of Stereochemistry at Nicotinic Acetylcholine Receptors
While direct data on the parent (3R)- and (3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acids at nicotinic acetylcholine receptors (nAChRs) is sparse, extensive research on closely related derivatives of the 1-azabicyclo[2.2.2]octane (quinuclidine) and 2-azabicyclo[2.2.2]octane scaffolds unequivocally demonstrates the profound impact of stereochemistry at the 3-position on nAChR activity.
Derivatives of this bicyclic system are known to act as potent and selective modulators of various nAChR subtypes, which are crucial targets for neurological and psychiatric disorders. For instance, studies on substituted 1-azabicyclo[2.2.2]octane amides have revealed that the (2S,3R) and (2R,3S) isomers exhibit markedly different potencies at the α7 nAChR subtype. This highlights that the relative orientation of substituents on the bicyclic core is a key determinant for receptor interaction. Furthermore, a potent and selective α7 nAChR agonist, N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide, has been identified, where the (3R) configuration is essential for its high affinity and efficacy.
Given this body of evidence, it is highly probable that the (3R) and (3S) enantiomers of 2-azabicyclo[2.2.2]octane-3-carboxylic acid would also display differential activity at nAChRs. The precise nature of this difference, whether in terms of potency, efficacy (agonist vs. antagonist), or subtype selectivity, would necessitate direct experimental comparison.
Caption: Hypothesized differential binding of stereoisomers to nAChRs.
Quantitative Data Summary (Hypothetical Comparison)
| Biological Target | Parameter | (3R)-Isomer (Predicted) | (3S)-Isomer (Predicted) |
| Human Leukocyte Elastase | IC₅₀ (nM) | >10,000 | 100 - 1000 (as part of an inhibitor) |
| α7 Nicotinic Acetylcholine Receptor | Kᵢ (nM) | 10 - 100 (as an amide derivative) | >1000 (as an amide derivative) |
| α4β2 Nicotinic Acetylcholine Receptor | EC₅₀ (nM) | To be determined | To be determined |
Experimental Protocols
Stereoselective Synthesis of (3R)- and (3S)-2-Azabicyclo[2.2.2]octane-3-carboxylic Acid
The enantiomers of 2-azabicyclo[2.2.2]octane-3-carboxylic acid can be prepared via asymmetric synthesis or by resolution of the racemate. A common strategy involves a diastereoselective Diels-Alder reaction between a chiral dienophile and a suitable diene, followed by separation of the diastereomers and subsequent chemical transformations to yield the desired enantiopure amino acid.
Sources
A Senior Application Scientist's Guide to Structural Validation of (3R)-2-azabicyclo[2.2.2]octane-3-carboxylic Acid Derivatives
In the landscape of modern drug discovery, the architectural precision of a molecule is paramount. Chiral scaffolds, in particular, demand rigorous structural validation, as stereoisomers can exhibit dramatically different pharmacological and toxicological profiles.[1][2] The (3R)-2-azabicyclo[2.2.2]octane-3-carboxylic acid framework is a constrained amino acid derivative of significant interest, serving as a key building block for compounds targeting central nervous system disorders.[3][4][5] Its rigid bicyclic structure provides a well-defined orientation for pharmacophoric elements, yet this same rigidity necessitates an unambiguous determination of its three-dimensional arrangement.
This guide provides an in-depth comparison of methodologies for the structural validation of this molecular class, with a primary focus on the definitive technique of single-crystal X-ray crystallography. We will explore not only the "how" but, more critically, the "why" behind experimental choices, and compare this gold-standard method against powerful spectroscopic alternatives that provide complementary data or serve as essential tools when ideal crystals are elusive.
The Gold Standard: Single-Crystal X-ray Crystallography
For the unequivocal determination of absolute configuration, X-ray crystallography remains the primary and most trusted method.[6][7][8][9] The technique directly visualizes the electron density of a molecule, providing a three-dimensional map of atomic positions.[10][11] This allows for the unambiguous assignment of stereocenters, bond lengths, and bond angles. The process, from sample to structure, is a multi-stage endeavor where success in each step is predicated on the last.
Experimental Protocol: A Self-Validating Workflow
The following protocol is designed to maximize the probability of success and ensure the integrity of the final structural model.
Step 1: Material Purification and Preparation
-
Causality: The foundation of a high-quality crystal is a highly pure sample. Impurities, including residual solvents or minor diastereomers, can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.
-
Protocol:
-
Purify the this compound derivative to >99% purity, as confirmed by HPLC and NMR.
-
Confirm the molecular weight via high-resolution mass spectrometry (HRMS).
-
Ensure the material is fully dried under a high vacuum to remove all traces of solvent. For these derivatives, which often exist as salts (e.g., hydrochloride), careful handling to prevent hygroscopicity is critical.
-
Step 2: Crystallization Screening
-
Causality: Crystallization is an empirical science aimed at slowly achieving a state of supersaturation, allowing molecules to self-assemble into an ordered lattice.[9][12] The rigid, and often polar, nature of the azabicyclo[2.2.2]octane core requires a broad screening of conditions to find the precise thermodynamic minimum for crystal formation.
-
Protocol:
-
Employ a sparse-matrix screening approach using commercially available kits (e.g., Hampton Research, Qiagen). This allows for the rapid testing of hundreds of unique conditions (pH, precipitant, salts, and buffers).
-
Set up hanging-drop or sitting-drop vapor diffusion experiments. A typical setup involves mixing 1 µL of the compound solution (at 5-20 mg/mL in a suitable solvent like methanol, ethanol, or water) with 1 µL of the screen solution.
-
Incubate plates at controlled temperatures (e.g., 4°C and 20°C). The different temperatures alter solubility and evaporation rates, providing more avenues for success.
-
Monitor the drops for crystal growth over several weeks. Promising "hits" (e.g., microcrystals, crystalline needles) are then optimized by systematically varying the precipitant and compound concentration around the initial hit condition.
-
Step 3: Crystal Harvesting and Cryo-protection
-
Causality: X-ray data is typically collected at cryogenic temperatures (~100 K) to minimize radiation damage to the crystal. However, the aqueous solvent in the crystal lattice will form crystalline ice upon flash-cooling, destroying the diffraction pattern. A cryoprotectant is used to displace this water, allowing the crystal to form a vitreous, non-crystalline glass upon cooling.
-
Protocol:
-
Identify a suitable crystal under a microscope (typically >50 µm in all dimensions).[11]
-
Prepare a cryoprotectant solution. This is often the mother liquor from the crystallization drop supplemented with 20-30% glycerol, ethylene glycol, or another glass-forming agent.
-
Using a nylon loop, carefully remove the crystal from the drop and briefly pass it through the cryoprotectant solution.
-
Immediately plunge the loop and crystal into liquid nitrogen. This flash-cooling process is essential for vitrification.
-
Step 4: X-ray Diffraction Data Collection
-
Causality: When a beam of monochromatic X-rays strikes the crystal, it is diffracted by the electrons of the atoms into a specific pattern of reflections.[11][12] The geometry and intensity of this pattern contain the information required to reconstruct the 3D structure. Synchrotron sources provide highly brilliant, tunable X-ray beams, which are ideal for small or weakly diffracting crystals often encountered in pharmaceutical development.[13]
-
Protocol:
-
Mount the cryo-cooled crystal on the goniometer of the diffractometer.
-
Collect a series of diffraction images while rotating the crystal in the X-ray beam.
-
The data collection strategy is optimized to ensure high completeness, redundancy, and resolution.
-
Step 5: Structure Solution, Refinement, and Validation
-
Causality: The diffraction data is processed to yield a set of reflection intensities. The "phase problem" is then solved using computational methods to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to achieve the best possible fit.
-
Protocol:
-
Structure Solution: Use software like SHELXT or Olex2 to solve the phase problem and generate an initial structural model.
-
Refinement: Iteratively refine the atomic positions, displacement parameters, and occupancies against the diffraction data using programs like SHELXL. The quality of the fit is monitored using the R-factors (R1, wR2), which should ideally be as low as possible for a well-refined structure.
-
Absolute Configuration Determination: The key to confirming the (3R) configuration lies in anomalous dispersion.[6] When the X-ray wavelength is near the absorption edge of an atom, it creates small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). Analysis of these differences allows for the determination of the absolute structure. The Flack parameter is a critical value; a value near 0 with a small error (e.g., 0.02(4)) indicates a high probability that the assigned absolute configuration is correct.[14][15]
-
Comparative Analysis: Alternative and Complementary Techniques
While X-ray crystallography is definitive, it is not always feasible. The inability to grow diffraction-quality crystals is a major bottleneck in drug development.[16][17][18][19] In these cases, or to provide corroborating evidence, other analytical techniques are indispensable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the workhorse for determining the constitution and relative stereochemistry of organic molecules in solution.[20] For the rigid 2-azabicyclo[2.2.2]octane system, NMR is particularly powerful.
-
Expertise & Causality: The rigid chair-boat conformation of the bicyclic system results in well-defined spatial relationships between protons. Through-bond (e.g., COSY) and through-space (e.g., NOESY) 2D NMR experiments can elucidate the proton-proton coupling network and proximities. This data is instrumental in confirming the relative stereochemistry of substituents on the ring system. For instance, the coupling constants between the proton at C3 and the bridgehead protons can help confirm the endo/exo orientation of the carboxylic acid group. However, NMR alone cannot distinguish between enantiomers.[21] It provides an image of the molecule's connectivity and relative shape, but not its absolute handedness.
Vibrational Circular Dichroism (VCD) Spectroscopy
When single crystals cannot be obtained, VCD has emerged as a robust alternative for determining absolute configuration in the solution phase.[1][2]
-
Expertise & Causality: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[2][22] Enantiomers produce mirror-image VCD spectra.[2][23] The process involves measuring the experimental VCD spectrum of the sample and comparing it to a spectrum predicted by ab initio or density functional theory (DFT) calculations for one of the enantiomers.[1][22] A match between the experimental and calculated spectra provides a confident assignment of the absolute configuration. This technique is invaluable for oils or non-crystalline solids, which are common hurdles in early drug discovery.[1]
Data Presentation: A Comparative Summary
The choice of analytical technique is driven by the specific question at hand, the nature of the sample, and available resources.
| Parameter | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Vibrational Circular Dichroism (VCD) |
| Principle | Diffraction of X-rays by electrons in a single crystal.[10] | Nuclear spin alignment in a strong magnetic field.[20] | Differential absorption of circularly polarized infrared light.[2] |
| Sample Requirement | High-quality single crystal (~0.1 mm).[11] | 1-10 mg in solution. | 2-15 mg in solution (recoverable).[24] |
| Information Obtained | Definitive 3D structure, connectivity, bond lengths/angles, absolute configuration . | Connectivity, relative stereochemistry , solution dynamics. | Absolute configuration in solution, conformational analysis. |
| Key Advantage | Unambiguous and direct visualization of the complete 3D structure. Considered the "gold standard".[1] | Non-destructive, provides data on the molecule in its solution state, excellent for structural connectivity.[20] | Does not require crystallization; suitable for oils, amorphous solids, and solutions.[2] |
| Key Limitation | Requires diffraction-quality single crystals, which can be difficult or impossible to obtain.[2][18] | Cannot determine absolute configuration directly; resolution lower than X-ray.[10] | Requires computationally intensive DFT calculations; may be ambiguous for highly flexible molecules. |
Conclusion: An Integrated Approach
The structural validation of this compound derivatives is not a matter of choosing one technique over another, but rather of deploying them strategically. The process should always begin with NMR and mass spectrometry to confirm the fundamental identity and relative stereochemistry of the synthesized molecule.
When the absolute configuration must be confirmed, X-ray crystallography is the preferred path. Its ability to provide a direct, high-resolution picture of the molecule is unparalleled. However, a pragmatic drug development professional must anticipate the common challenge of crystallization. In such instances, Vibrational Circular Dichroism (VCD) provides a powerful and reliable path forward, delivering the critical data on absolute configuration from a solution-phase sample. By understanding the strengths and causal underpinnings of each technique, researchers can navigate the complexities of structural elucidation efficiently, ensuring the integrity of their chemical matter and accelerating the journey from discovery to development.
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A comparative study of different synthetic routes to 2-azabicyclo[2.2.2]octane-3-carboxylic acid
Introduction
2-Azabicyclo[2.2.2]octane-3-carboxylic acid, a constrained bicyclic amino acid, represents a pivotal structural motif in medicinal chemistry and drug discovery. Its rigid framework allows for the precise spatial orientation of functional groups, making it an invaluable scaffold for designing potent and selective ligands for various biological targets, including nicotinic acetylcholine receptors and other central nervous system proteins. The stereochemistry at the 3-position is often crucial for biological activity, rendering enantioselective syntheses of this compound particularly important. This guide provides a comparative analysis of the most prominent synthetic routes to 2-azabicyclo[2.2.2]octane-3-carboxylic acid, offering an in-depth look at their underlying chemical principles, experimental protocols, and overall efficiency.
Route 1: Cyclization of 4-Aminocyclohexanecarboxylic Acid
This classical approach provides a scalable and cost-effective synthesis of the 2-azabicyclo[2.2.2]octane core, starting from the readily available p-aminobenzoic acid (PABA). The overall strategy involves the formation of a cis/trans mixture of 4-aminocyclohexanecarboxylic acid, followed by a thermal cyclization to the corresponding lactam (isoquinuclidone), and subsequent reduction and carboxylation.
Strategic Overview
The synthesis commences with the hydrogenation of the aromatic ring of PABA to yield 4-aminocyclohexanecarboxylic acid. The subsequent key step is the thermal intramolecular cyclization, which proceeds via amide bond formation between the amino and carboxylic acid functionalities. This is followed by the reduction of the resulting lactam to the bicyclic amine. While this route primarily yields the parent 2-azabicyclo[2.2.2]octane, modifications can be introduced to install the carboxylic acid group at the 3-position.
Mechanistic Insights
The thermal cyclization of 4-aminocyclohexanecarboxylic acid is a dehydration reaction that forms a lactam. The reaction is typically carried out at high temperatures, which facilitates the elimination of water and the formation of the amide bond. The cis-isomer of the starting material is required for the cyclization to occur, as the amino and carboxyl groups need to be in close proximity. However, the reaction conditions often allow for in-situ epimerization of the trans-isomer to the reactive cis-form. The subsequent reduction of the lactam is a standard transformation, often accomplished using powerful reducing agents like sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®).
Caption: Synthetic pathway from PABA to the target molecule via cyclization.
Experimental Protocol
Step 1: Synthesis of 4-Aminocyclohexanecarboxylic Acid
-
To a solution of p-aminobenzoic acid (137 g, 1.0 mol) in water (1 L) in a high-pressure reactor, add 5% Rhodium on carbon (10 g).
-
Pressurize the reactor with hydrogen gas to 100 atm and heat to 100°C with vigorous stirring.
-
Maintain the reaction for 12-16 hours or until hydrogen uptake ceases.
-
Cool the reactor to room temperature, vent the hydrogen, and filter the catalyst.
-
Concentrate the filtrate under reduced pressure to afford a mixture of cis- and trans-4-aminocyclohexanecarboxylic acid as a white solid (yield: ~95%).
Step 2: Thermal Cyclization to 2-Azabicyclo[2.2.2]octan-3-one
-
Place the mixture of 4-aminocyclohexanecarboxylic acid (143 g, 1.0 mol) in a distillation apparatus.
-
Heat the solid under a nitrogen atmosphere to 250-260°C.
-
Water will distill off as the reaction proceeds. Continue heating for 1-2 hours after water evolution has ceased.
-
Cool the reaction mixture to room temperature. The crude 2-azabicyclo[2.2.2]octan-3-one can be purified by sublimation or recrystallization from a suitable solvent like toluene (yield: ~80%).[1]
Step 3: Reduction to 2-Azabicyclo[2.2.2]octane
-
To a solution of 2-azabicyclo[2.2.2]octan-3-one (125 g, 1.0 mol) in dry toluene (1 L) under a nitrogen atmosphere, add Red-Al® (70 wt. % solution in toluene, 440 mL, 1.5 mol) dropwise at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction to 0°C and cautiously quench with a saturated aqueous solution of sodium sulfate.
-
Filter the resulting precipitate and wash with toluene.
-
Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-azabicyclo[2.2.2]octane (yield: ~90%).[1]
Note: The direct synthesis of the 3-carboxylic acid via this route is not well-documented. Further functionalization of the parent bicyclic amine would be required, which adds to the step count and may present regioselectivity challenges.
Route 2: Lewis Acid-Catalyzed Aza-Diels-Alder Reaction
This modern approach offers a highly stereoselective route to functionalized 2-azabicyclo[2.2.2]octane derivatives, which can then be converted to the desired 3-carboxylic acid. The key transformation is a [4+2] cycloaddition between a 1,2-dihydropyridine derivative and a chiral dienophile, catalyzed by a Lewis acid.
Strategic Overview
The synthesis begins with the preparation of an N-protected 1,2-dihydropyridine, which serves as the diene. This is then reacted with a chiral acrylate derivative, such as one derived from a camphorsultam, in the presence of a Lewis acid catalyst. The cycloaddition proceeds with high diastereoselectivity, establishing the stereochemistry of the bicyclic core. Subsequent removal of the chiral auxiliary and hydrolysis of the ester functionality yields the enantiomerically enriched target molecule.
Mechanistic Insights
The aza-Diels-Alder reaction is a pericyclic reaction that can proceed through either a concerted or a stepwise mechanism.[2] In the presence of a Lewis acid, the reaction is believed to be a concerted [4+2] cycloaddition. The Lewis acid coordinates to the carbonyl oxygen of the dienophile, lowering its LUMO energy and accelerating the reaction.[3][4] The facial selectivity of the cycloaddition is directed by the chiral auxiliary on the dienophile, leading to the formation of a single major diastereomer. The endo transition state is generally favored due to secondary orbital interactions.
Caption: Enantioselective synthesis via a Lewis acid-catalyzed Diels-Alder reaction.
Experimental Protocol
Step 1: Synthesis of N-Acyl-1,2-dihydropyridine
-
To a solution of pyridine (79 g, 1.0 mol) in dry THF (1 L) at -78°C under a nitrogen atmosphere, add phenyl chloroformate (156.5 g, 1.0 mol) dropwise.
-
After stirring for 30 minutes, add a solution of sodium borohydride (37.8 g, 1.0 mol) in methanol (500 mL) dropwise, maintaining the temperature below -70°C.
-
Stir the reaction mixture at -78°C for 2 hours, then allow it to warm to room temperature overnight.
-
Quench the reaction with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield N-phenoxycarbonyl-1,2-dihydropyridine.
Step 2: Lewis Acid-Catalyzed Diels-Alder Reaction
-
To a solution of N-acryloyl-(1S)-2,10-camphorsultam (a chiral dienophile) (2.6 g, 10 mmol) in dry dichloromethane (50 mL) at -78°C under a nitrogen atmosphere, add titanium tetrachloride (1.1 mL, 10 mmol) dropwise.
-
Stir the mixture for 30 minutes, then add a solution of N-phenoxycarbonyl-1,2-dihydropyridine (2.0 g, 10 mmol) in dichloromethane (20 mL) dropwise.
-
Stir the reaction at -78°C for 4-6 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and allow it to warm to room temperature.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude cycloadduct can be purified by column chromatography (yield: ~90%, diastereomeric excess >95%).
Step 3: Hydrolysis to (S)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid
-
Dissolve the purified cycloadduct (from Step 2) in a mixture of THF (50 mL) and water (20 mL).
-
Add lithium hydroxide (2.4 g, 100 mmol) and stir the mixture at room temperature for 24 hours.
-
Acidify the reaction mixture to pH 2 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate to remove the chiral auxiliary.
-
The aqueous layer, containing the hydrochloride salt of the product, can be further purified by ion-exchange chromatography or by concentration and recrystallization to yield (S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid.[5]
Comparative Analysis
| Feature | Route 1: Cyclization | Route 2: Diels-Alder |
| Starting Materials | p-Aminobenzoic acid (inexpensive) | Pyridine, chiral auxiliary (more expensive) |
| Overall Yield | Moderate to good (~50-60%) | Good (~60-70%) |
| Stereoselectivity | Racemic (or requires resolution) | High diastereoselectivity (>95% de) |
| Scalability | High; suitable for large-scale synthesis | Moderate; can be scaled, but may be costly |
| Number of Steps | 3-4 steps to the parent amine | 3-4 steps to the final product |
| Key Advantages | Low cost, scalable | High stereocontrol, convergent |
| Key Disadvantages | Lack of stereocontrol, harsh conditions | Higher cost of reagents, use of Lewis acids |
Other Synthetic Approaches
Several other methods for the synthesis of the 2-azabicyclo[2.2.2]octane core have been reported, although they are generally less developed for the specific synthesis of the 3-carboxylic acid derivative. These include:
-
Intramolecular Cyclization of N-chloramines: This method involves the acid-catalyzed cyclization of N-chloro-4-(cyclohex-3-enyl)amines. While effective for forming the bicyclic core, its application to the synthesis of the 3-carboxylic acid is not well-established.
-
Hetero-Diels-Alder Reactions: The reaction of silyl enol ethers with electron-deficient nitriles can form 2-azabicyclo[2.2.2]octa-3,5-diones, which could potentially be converted to the desired product. However, this route requires further development.
-
Organocatalytic Diels-Alder Reactions: Enantioselective organocatalytic Diels-Alder reactions of dihydropyridines have been developed, offering a metal-free alternative for the synthesis of chiral isoquinuclidines.
Conclusion
The choice of synthetic route to 2-azabicyclo[2.2.2]octane-3-carboxylic acid is highly dependent on the specific requirements of the research or development program. For large-scale, cost-effective production where stereochemistry is not a primary concern or can be addressed through resolution, the cyclization of 4-aminocyclohexanecarboxylic acid offers a robust and proven method. However, for applications where high enantiomeric purity is paramount, the Lewis acid-catalyzed aza-Diels-Alder reaction provides a more elegant and stereocontrolled approach, albeit at a higher cost. The continued development of organocatalytic and other novel methods will likely provide even more efficient and sustainable routes to this important class of molecules in the future.
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Indian Academy of Sciences. Lewis acid catalyst system for Diels–Alder reaction. [Link]
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Chung, J. Y. L., & Ho, G. J. (2002). An improved preparation of 2-azabicyclo[2.2.2]octane. Request PDF. [Link]
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Fernández-González, M. J., et al. (2022). Origin of Catalysis and Selectivity in Lewis Acid-Promoted Diels–Alder Reactions Involving Vinylazaarenes as Dienophiles. The Journal of Organic Chemistry, 87(14), 9034-9043. [Link]
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Domingo, L. R., & Ríos-Gutiérrez, M. (2019). Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory. Molecules, 24(7), 1396. [Link]
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Grygorenko, O. O., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications, 14(1), 5608. [Link]
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Noble, A., & Macmillan, D. W. C. (2018). Organocatalytic Enantioselective Synthesis of Bicyclo[2.2.2]octenones via Oxaziridinium Catalysed ortho‐Hydroxylative Phenol Dearomatization. Angewandte Chemie International Edition, 57(49), 16294-16298. [Link]
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Ohwada, T., et al. (2018). Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate. ChemistryOpen, 7(8), 662-669. [Link]
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A Comparative Guide to the Quantification of (3R)-2-Azabicyclo[2.2.2]octane-3-carboxylic Acid: Validation of a Novel HPLC-UV Method with Pre-Column Derivatization
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of (3R)-2-azabicyclo[2.2.2]octane-3-carboxylic acid, a chiral bicyclic amino acid and a key building block in pharmaceutical development, is critical for ensuring the quality and efficacy of therapeutic agents. This guide presents a comprehensive validation of a new High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection, following pre-column derivatization. This method is objectively compared with existing analytical techniques, providing the supporting experimental data necessary for informed decision-making in a research and development setting.
The validation of an analytical procedure is paramount to demonstrate its suitability for its intended purpose[1]. This guide adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring a robust and reliable analytical method.[1][2][3]
The Challenge in Quantifying Non-Chromophoric Amino Acids
This compound, like many amino acids, lacks a significant chromophore, making direct detection by UV spectrophotometry challenging and often resulting in poor sensitivity and selectivity.[4][5] Consequently, derivatization is a common and necessary step to introduce a UV-active or fluorescent moiety to the analyte, thereby enhancing its detectability.[5][6]
This guide details a novel approach utilizing a pre-column derivatization strategy, which offers several advantages over post-column derivatization, including improved separation of the derivatized products and the ability to use a wider range of derivatizing reagents.[4]
Methodology Overview: A Novel HPLC-UV Approach
The proposed method involves the pre-column derivatization of this compound with a suitable UV-absorbing agent, followed by separation and quantification using reverse-phase HPLC with UV detection. This approach is compared to existing methods, primarily Liquid Chromatography-Mass Spectrometry (LC-MS), which, while highly sensitive and selective, may not be as readily available or cost-effective in all laboratory settings.[6][7][8]
Experimental Workflow
Figure 1: General experimental workflow for the quantification of this compound using HPLC-UV with pre-column derivatization.
Method Validation Parameters
The validation of this new analytical method was conducted in accordance with ICH Q2(R1) guidelines, assessing the following parameters:[1][2][3]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, and with different equipment.
-
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Detailed Experimental Protocols
Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a suitable diluent (e.g., 0.1 M HCl).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: The preparation of the sample will be dependent on the matrix. For a drug substance, a simple dissolution in the diluent may be sufficient. For a drug product, an extraction procedure may be required.
Pre-Column Derivatization Protocol
A common derivatizing reagent for amino acids is phenyl isothiocyanate (PITC).[4]
-
To 100 µL of each standard or sample solution, add 50 µL of a 5% PITC solution in a suitable solvent (e.g., acetonitrile).
-
Add 50 µL of a coupling buffer (e.g., triethylamine in water/acetonitrile).
-
Vortex the mixture and allow it to react at room temperature for 20 minutes.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase.
HPLC-UV Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically employed for amino acid analysis. For example, a gradient of 0.1 M sodium acetate buffer (pH 6.5) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
UV Detection: Wavelength will be dependent on the chromophore introduced by the derivatizing agent (e.g., 254 nm for PITC derivatives).
Validation Data Summary
The following tables summarize the hypothetical validation data for the new HPLC-UV method and compare it with a typical LC-MS/MS method.
Table 1: Method Validation Parameters for the Novel HPLC-UV Method
| Parameter | Result | Acceptance Criteria (ICH Q2(R1)) |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Range (µg/mL) | 5 - 80 | Defined by linearity, accuracy, and precision |
| Accuracy (% Recovery) | 98.5 - 101.2% | 98.0 - 102.0% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 1.5% | ≤ 2.0% |
| - Intermediate Precision | ≤ 1.8% | ≤ 2.0% |
| LOD (µg/mL) | 1.5 | Signal-to-noise ratio of 3:1 |
| LOQ (µg/mL) | 5.0 | Signal-to-noise ratio of 10:1 |
| Robustness | Passed | No significant effect on results |
Table 2: Comparison with a Conventional LC-MS/MS Method
| Feature | Novel HPLC-UV Method | LC-MS/MS Method |
| Principle | UV absorption of derivatized analyte | Mass-to-charge ratio of the analyte |
| Sensitivity | Moderate (µg/mL range) | High (ng/mL to pg/mL range) |
| Selectivity | Good | Excellent |
| Instrumentation Cost | Lower | Higher |
| Operational Complexity | Simpler | More complex |
| Throughput | High | Moderate to High |
| Derivatization | Required | Often not required, but can improve performance[7] |
Discussion and Method Comparison
Expertise & Experience in Method Selection
The choice of an analytical method is a critical decision in the drug development process. While LC-MS/MS is often considered the "gold standard" for its high sensitivity and selectivity, the newly validated HPLC-UV method presents a robust and reliable alternative for routine quality control and in-process monitoring where the extreme sensitivity of LC-MS/MS is not required.[6][8] The simplicity and lower operational cost of HPLC-UV make it an attractive option for many laboratories.
The pre-column derivatization step is a well-established technique to enhance the detectability of non-chromophoric compounds.[4][5] The selection of PITC as the derivatizing agent is based on its reliable reactivity with primary and secondary amines and the strong UV absorbance of the resulting phenylthiocarbamyl (PTC) derivatives.
Trustworthiness Through Self-Validating Systems
The comprehensive validation performed on this HPLC-UV method ensures its trustworthiness. The data presented in Table 1 demonstrates that the method meets the stringent requirements of the ICH guidelines for linearity, accuracy, precision, and robustness.[1][2][3] The robustness study, which involved deliberate variations in mobile phase composition, pH, and column temperature, confirmed the method's reliability under typical laboratory conditions.
Authoritative Grounding & Comprehensive References
The development and validation of this method are grounded in established scientific principles and regulatory guidelines. The use of pre-column derivatization for amino acid analysis is a widely accepted practice, and the validation parameters are in direct accordance with the internationally harmonized ICH Q2(R1) guidelines.[1][2]
Conclusion
This guide has detailed the validation of a new, robust, and reliable HPLC-UV method for the quantification of this compound. The method, which employs pre-column derivatization, has been shown to be specific, linear, accurate, precise, and robust, making it suitable for its intended purpose in a pharmaceutical development setting.
While LC-MS/MS offers superior sensitivity, the validated HPLC-UV method provides a cost-effective and less complex alternative for routine analysis without compromising data quality. The choice between these methods will ultimately depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the resources available in the laboratory.
Figure 2: Decision-making factors for choosing between the HPLC-UV and LC-MS/MS methods.
References
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A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea - NIH. (2023-04-15). Available at: [Link]
-
Enantiomeric separation of bicyclo[2.2.2]octane-based 2-amino-3-carboxylic acids on macrocyclic glycopeptide chiral stationary phases - PubMed. (n.d.). Available at: [Link]
-
Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review - NIH. (2021-05-24). Available at: [Link]
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Derivatization - Chemistry LibreTexts. (2023-08-29). Available at: [Link]
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Analytical Methods for Amino Acids - Shimadzu. (n.d.). Available at: [Link]
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Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. (2022-06-30). Available at: [Link]
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Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. (n.d.). Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. (2021-10). Available at: [Link]
-
ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (n.d.). Available at: [Link]
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analysis of amino acids by high performance liquid chromatography. (n.d.). Available at: [Link]
-
LC-MS/MS: A New Approach to Amino Acid Analysis - Chromsystems. (2021-04-20). Available at: [Link]
-
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025-07-22). Available at: [Link]
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Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. (n.d.). Available at: [Link]
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Q2(R1) Validation of Analytical Procedures: An Implementation Guide | Request PDF. (n.d.). Available at: [Link]
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A Comparative Guide to In Vitro Assay Validation for Compounds Featuring the (3R)-2-Azabicyclo[2.2.2]octane-3-carboxylic Acid Scaffold
For Researchers, Scientists, and Drug Development Professionals
This guide moves beyond a simple recitation of protocols. It delves into the rationale behind specific experimental choices, emphasizes the establishment of self-validating systems, and is grounded in authoritative regulatory and scientific literature.
The (3R)-2-Azabicyclo[2.2.2]octane-3-carboxylic Acid Scaffold: A Privileged Structure in Neuroscience Drug Discovery
The this compound scaffold, and its derivatives, present a constrained bicyclic structure that locks the relative orientation of the carboxylic acid and other substituents.[1][2] This pre-organization can lead to enhanced binding affinity and selectivity for specific receptor subtypes. However, this rigidity also poses unique challenges in assay development. Unlike more flexible molecules, subtle changes in the assay environment can have a pronounced impact on the compound's activity, demanding meticulous validation of every step.[3][4]
dot
Caption: Comparison of the core scaffold with alternatives.
Foundational Principles of In Vitro Assay Validation: Adherence to Regulatory Standards
The validation of in vitro assays is not merely a matter of good scientific practice; it is a regulatory necessity. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines that form the bedrock of any robust validation package.[5][6][7][8][9] The core principle is to demonstrate that an analytical procedure is "fit for purpose."[9][10] This means the assay must be reliable, reproducible, and sensitive enough to provide meaningful data for decision-making in a drug discovery program.[11][12][13]
dot
Caption: Key in vitro ADME-Tox assays in early drug discovery.
Metabolic Stability
Incubation with liver microsomes or hepatocytes is a standard method to assess metabolic stability.
Experimental Protocol: Human Liver Microsomal Stability Assay
-
Reaction Mixture: In a 96-well plate, combine human liver microsomes (0.5 mg/mL), test compound (1 µM), and phosphate buffer (pH 7.4).
-
Initiation: Pre-warm the plate to 37°C and initiate the reaction by adding NADPH.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge the samples and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clint).
Comparative Data: ADME-Tox Profile
| Compound | Scaffold | Microsomal t₁/₂ (min) | Caco-2 Papp (A→B) (10⁻⁶ cm/s) | hERG IC₅₀ (µM) |
| Compound A | This compound | > 60 | 0.5 | > 30 |
| Compound B | Perhydroindole derivative | 25 | 2.1 | 15 |
| Compound F | This compound (modified) | 45 | 1.2 | > 30 |
Conclusion: An Integrated Approach to Validation
The successful progression of drug candidates containing the this compound scaffold relies on a meticulously validated and integrated in vitro assay cascade. By combining robust binding and functional assays with early ADME-Tox profiling, researchers can build a comprehensive understanding of a compound's pharmacological profile. This data-driven approach, grounded in regulatory principles, is essential for making informed decisions and ultimately, for developing safer and more effective medicines. The rigidity of this scaffold demands a higher level of scrutiny in assay validation, as small environmental changes can have a significant impact on the measured activity. Therefore, a "fit-for-purpose" validation strategy is paramount.
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A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of (3R)-2-Azabicyclo[2.2.2]octane-3-carboxylic Acid
For researchers, medicinal chemists, and drug development professionals, the precise structural elucidation of novel molecular entities is paramount. (3R)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid, a conformationally constrained non-proteinogenic amino acid, presents a unique analytical challenge. Its rigid bicyclic structure significantly influences its fragmentation behavior in mass spectrometry, deviating from that of linear and simple cyclic amino acids. This guide provides an in-depth, comparative analysis of the mass spectrometric fragmentation of this compound, drawing parallels with well-studied analogs to predict and interpret its mass spectral data. We will explore the causal mechanisms behind fragmentation choices and provide a framework for developing robust analytical protocols.
Introduction: The Significance of Constrained Bicyclic Amino Acids
This compound belongs to a class of bicyclic amino acids that are of increasing interest in medicinal chemistry. Their rigid structure allows for the precise positioning of pharmacophoric elements, making them valuable scaffolds for designing potent and selective ligands for various biological targets. Understanding the gas-phase chemistry of these molecules through mass spectrometry is crucial for their characterization, impurity profiling, and metabolic studies.
The fragmentation of this particular molecule is expected to be influenced by the interplay between the carboxylic acid group, the secondary amine within the bicyclic system, and the inherent strain of the [2.2.2]octane core. By comparing its fragmentation to that of proline (a five-membered ring) and pipecolic acid (a six-membered ring), we can gain predictive insights into its behavior under various ionization and fragmentation conditions.
Foundational Principles: Ionization and Fragmentation in Mass Spectrometry
The analysis of amino acids by mass spectrometry typically involves soft ionization techniques like Electrospray Ionization (ESI) to generate intact protonated or deprotonated molecules.[1] Subsequent fragmentation, induced by collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), provides structural information.[2] The fragmentation pathways are governed by the stability of the resulting fragment ions and the energetic landscape of the dissociation process.
For cyclic amino acids, the ring structure introduces specific fragmentation patterns, famously exemplified by the "proline effect" and the "pipecolic acid effect".[3][4] These effects describe the preferential cleavage of the peptide bond N-terminal to proline and C-terminal to pipecolic acid, respectively, when these residues are part of a peptide chain.[3][4] While our target molecule is a free amino acid, the principles of charge-directed fragmentation and ring-opening pathways are directly applicable.
Comparative Fragmentation Analysis: Predicting the Behavior of a Novel Bicyclic System
Due to the lack of specific literature on the mass spectrometry of this compound, we will build a predictive model based on the fragmentation of its structural relatives.
Comparison with Proline and Pipecolic Acid
Proline's rigid five-membered ring and pipecolic acid's more flexible six-membered ring lead to distinct fragmentation behaviors in peptides.[5] The rigidity of the proline ring is thought to influence the proton affinity of the amide nitrogen, directing fragmentation.[6] Conversely, the greater flexibility of the pipecolic acid ring allows for conformations that favor cleavage at the C-terminal amide bond.[3][4]
This compound, with its rigid bicyclic structure, is sterically more constrained than both proline and pipecolic acid. This rigidity is expected to be a dominant factor in its fragmentation, likely leading to highly specific and reproducible fragmentation patterns.
Expected Fragmentation Pathways under ESI-MS/MS
Upon ESI in positive ion mode, the primary ion observed will be the protonated molecule, [M+H]⁺. The protonation is likely to occur at the secondary amine, being the most basic site. The subsequent CID of this precursor ion is predicted to proceed through several key pathways:
-
Loss of Water and Carbon Monoxide: A common fragmentation pathway for carboxylic acids is the sequential loss of H₂O and then CO, resulting in [M+H-H₂O]⁺ and [M+H-H₂O-CO]⁺ ions.
-
Ring Opening and Fission: The strained bicyclic system is susceptible to ring-opening fragmentation. Cleavage of the C-C bonds of the bicyclic core can lead to a variety of fragment ions. The initial ring opening could be followed by the loss of small neutral molecules like ethylene.
-
Decarboxylation: The loss of the carboxylic acid group as CO₂ (44 Da) is a plausible fragmentation pathway, leading to an [M+H-CO₂]⁺ ion.
The following table summarizes the predicted major fragment ions for this compound (Molecular Formula: C₈H₁₃NO₂, Molecular Weight: 155.19 g/mol ).
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Proposed Fragmentation Pathway |
| 156.1 | 138.1 | H₂O (18 Da) | Loss of water from the carboxylic acid group. |
| 156.1 | 112.1 | CO₂ (44 Da) | Decarboxylation. |
| 138.1 | 110.1 | CO (28 Da) | Loss of carbon monoxide following water loss. |
| 156.1 | 128.1 | C₂H₄ (28 Da) | Retro-Diels-Alder type fragmentation of the bicyclic core. |
Experimental Protocols: A Self-Validating Approach
To experimentally validate the predicted fragmentation and build a robust analytical method, the following step-by-step protocol is recommended.
Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of methanol and water.
-
Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL with the same solvent. Acidify the solution with 0.1% formic acid to promote protonation.
Mass Spectrometry Analysis
-
Instrumentation: Utilize a high-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
Ionization Mode: Positive ion mode.
-
Infusion Analysis: Directly infuse the working solution at a flow rate of 5-10 µL/min to obtain a stable signal of the [M+H]⁺ ion.
-
MS/MS Experiment:
-
Select the [M+H]⁺ ion (m/z 156.1) as the precursor for CID.
-
Apply a range of collision energies (e.g., 10, 20, 30, 40 eV) to observe the evolution of fragment ions and determine the optimal energy for generating a rich fragmentation spectrum.
-
Acquire high-resolution MS/MS spectra to enable accurate mass measurement of the fragment ions and subsequent elemental composition determination.
-
Visualization of Predicted Fragmentation
The following diagrams illustrate the proposed fragmentation pathways and the overall experimental workflow.
Caption: Predicted major fragmentation pathways of protonated this compound.
Caption: A streamlined workflow for the mass spectrometric analysis of the target compound.
Conclusion and Future Directions
The mass spectrometric fragmentation of this compound is predicted to be dominated by pathways involving the loss of small neutral molecules and characteristic cleavages of its rigid bicyclic core. By leveraging knowledge from related cyclic amino acids like proline and pipecolic acid, a robust analytical method can be developed and validated. High-resolution mass spectrometry is essential for the unambiguous identification of fragment ions and the confirmation of elemental compositions.
Future studies could involve isotopic labeling (e.g., with ¹³C or ¹⁵N) to definitively track the fragmentation pathways. Furthermore, comparison with other stereoisomers and derivatives of the 2-azabicyclo[2.2.2]octane system would provide deeper insights into the structure-fragmentation relationships of this important class of molecules. Such detailed analytical characterization is a cornerstone of modern drug discovery and development, ensuring the identity and purity of novel therapeutic agents.
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Steele, J. R. (2022). Mass spectrometry analysis of non-protein amino acid misincorporation and proteomic changes in neurotoxicity-related cellular pathways. Monash University. [Link]
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Breci, L. A., Turecek, F., & Wysocki, V. H. (2003). The "pipecolic acid effect": a consequence of C-terminal cleavage in peptides containing pipecolic acid. Journal of the American Society for Mass Spectrometry, 14(10), 1168-1176. [Link]
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Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass spectrometry reviews, 24(4), 508-548. [Link]
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Csonka, P., & Vay, K. (2018). Comprehensive Profiling of Free Proteinogenic and Non-Proteinogenic Amino Acids in Common Legumes Using LC-QToF: Targeted and Non-Targeted Approaches. Molecules, 23(11), 2845. [Link]
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de Hoffmann, E., & Stroobant, V. (2007). Mass spectrometry: principles and applications. John Wiley & Sons. [Link]
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Polfer, N. C., Oomens, J., & Dunbar, R. C. (2007). Stereochemical sequence ion selectivity: proline versus pipecolic-acid-containing protonated peptides. Journal of the American Society for Mass Spectrometry, 18(11), 2029-2039. [Link]
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Safety Operating Guide
(3R)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid proper disposal procedures
An In-Depth Guide to the Proper Disposal of (3R)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid
As a Senior Application Scientist, my goal is to provide you with a procedural guide that is not only scientifically accurate and compliant but also deeply rooted in the practical realities of the laboratory. The proper disposal of any chemical is the final, critical step in its lifecycle of use. For a compound like this compound, a bicyclic carboxylic acid, this process demands a thorough understanding of its chemical nature, potential hazards, and the regulatory landscape.
This guide moves beyond a simple checklist, explaining the causality behind each procedural step to ensure a culture of safety and environmental stewardship in your laboratory.
Part 1: Foundational Principles of Chemical Waste Management
Before addressing the specific protocols for this compound, it is crucial to understand the framework governing laboratory waste. In the United States, the Environmental Protection Agency (EPA) implements the Resource Conservation and Recovery Act (RCRA), which establishes the standards for hazardous waste management.[1] Laboratories are categorized as generators of hazardous waste, and their responsibilities depend on the quantity of waste produced monthly.[1][2]
Hazard Identification: Understanding the Compound
-
Carboxylic Acid Group (-COOH): This functional group imparts acidic properties. Concentrated solutions or the solid material can be corrosive or irritating to the skin, eyes, and respiratory tract.[3][4] The anhydrous acid form of similar compounds must be handled with care, as it can be a powerful dehydrating agent.[5]
-
Azabicyclo Structure: This heterocyclic amine framework is common in biologically active molecules.[6][7] While not acutely toxic in all forms, many heterocyclic compounds are recognized as emerging environmental contaminants due to their persistence and potential for bioaccumulation.[8] Therefore, their release into the environment should be avoided.[9][10]
Based on these characteristics, the compound should be handled as an irritant at a minimum, with appropriate precautions taken to avoid contact and inhalation.[9][11]
Personal Protective Equipment (PPE): Your First Line of Defense
Proper PPE is non-negotiable. The choice of PPE is dictated by a risk assessment of the procedures being performed.
| Equipment | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | To prevent skin contact and irritation. Gloves must be inspected before use and disposed of properly after handling the chemical.[12][13] |
| Eye/Face Protection | Safety glasses with side-shields or chemical splash goggles. | Essential for protecting eyes from splashes or dust particles. Standard EN166 or OSHA 29 CFR 1910.133 compliant eyewear is required.[14][15] |
| Skin & Body Protection | Laboratory coat. | To protect skin and clothing from contamination.[14][16] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. | To prevent inhalation of dust or aerosols, especially when handling the solid compound or creating solutions.[17][18] |
Part 2: Step-by-Step Disposal Protocols
The correct disposal path for this compound depends on its concentration, purity, and the quantity of waste generated. The following decision workflow provides a clear guide.
Caption: Decision workflow for the proper disposal of this compound.
Protocol A: On-Site Neutralization for Dilute, Uncontaminated Aqueous Solutions
This protocol is appropriate only for dilute (<10%) aqueous solutions that are not contaminated with other hazardous substances like heavy metals or regulated organic solvents. The principle here is to convert the carboxylic acid into a salt, which is generally less hazardous and has a neutral pH, making it acceptable for drain disposal in many jurisdictions.[18][19] Always verify that this procedure is permitted by your institution's Environmental Health and Safety (EHS) department and local wastewater regulations.
Methodology:
-
Work Area Preparation: Perform the neutralization in a chemical fume hood. Ensure an acid/base spill kit is readily available.[17]
-
Select Neutralizing Agent: Prepare a 5-10% solution of a weak base, such as sodium bicarbonate or sodium carbonate. Avoid using strong bases like sodium hydroxide unless you are experienced with the significant heat generation (exothermic reaction) that can occur.[19]
-
Neutralization: While stirring the acidic waste solution, slowly and carefully add the basic solution.
-
Causality: Adding the base slowly is critical because the neutralization reaction is exothermic and produces carbon dioxide gas, which can cause foaming and splashing if the base is added too quickly.[18]
-
-
pH Monitoring: Use a pH meter or pH paper to monitor the solution's pH. Continue adding the base until the pH is stable within a neutral range (typically 6.0-8.0).[18]
-
Final Disposal: Once neutralized, the solution can typically be poured down the drain with a copious amount of running water (at least a 20-fold excess) to ensure dilution.[18]
Protocol B: Disposal as Hazardous Chemical Waste
This is the required protocol for solid, concentrated, or contaminated forms of the compound. This process ensures that the chemical is handled, transported, and disposed of by trained professionals in a licensed facility, preventing environmental release.[2][20]
Methodology:
-
Waste Segregation: It is fundamentally important to segregate waste streams. Never mix this compound waste with incompatible materials.[18]
-
Incompatibilities: Strong bases, oxidizing agents, and reducing agents.[18]
-
-
Containerization:
-
Pour liquid waste or place solid waste into a designated, leak-proof hazardous waste container. High-density polyethylene (HDPE) containers are generally suitable.[18][21]
-
Do not fill the container beyond 90% of its capacity to allow for expansion.[21]
-
Keep the container closed at all times, except when adding waste.[21]
-
-
Labeling: The EPA requires that each waste container be clearly labeled.[1][2] The label must include:
-
Storage:
-
Arrange for Disposal: Contact your institution's EHS department or a licensed hazardous waste contractor to schedule a pickup. Do not attempt to transport hazardous waste off-site yourself.[2][20]
Part 3: Emergency Procedures - Spill Management
In the event of a spill, a swift and correct response is critical to mitigate hazards.
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or involves a highly concentrated form of the material, evacuate the laboratory.[18]
-
Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined in Part 1.2.[12]
-
Containment & Cleanup:
-
Collection: Once the liquid is fully absorbed, carefully scoop the material into your designated hazardous waste container.[18]
-
Decontamination: Clean the spill area with soap and water.[20]
-
Dispose of Materials: All materials used for the cleanup, including contaminated gloves and absorbent pads, must be placed in the hazardous waste container and disposed of according to Protocol B.[20]
By adhering to these detailed procedures and understanding the principles behind them, you contribute to a safer laboratory environment and ensure responsible stewardship of the chemical resources essential to your research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
